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Foundational

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 6,7-Difluoroindazole Scaffolds

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of a Senior Application Scientist Abstract The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "pri...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of a Senior Application Scientist

Abstract

The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful drugs, particularly in oncology.[1] The strategic incorporation of fluorine atoms into drug candidates is a well-established method for enhancing a molecule's pharmacological profile, including metabolic stability, binding affinity, and bioavailability. This guide delves into the specific and nuanced role of the 6,7-difluoro substitution pattern on the indazole core. We will explore the synthetic rationale, the physicochemical consequences of this substitution, and build a predictive structure-activity relationship (SAR) framework based on analogous fluorinated systems and the broader class of indazole-based inhibitors. This document serves as a technical resource for leveraging the 6,7-difluoroindazole scaffold in the design of next-generation therapeutics.

The Indazole Scaffold: A Bioisosteric Powerhouse

The indazole ring system, a fusion of benzene and pyrazole, is a versatile bioisostere for other critical aromatic systems like indole and purines.[2] This bioisosteric relationship allows medicinal chemists to replace a known pharmacophore with an indazole to modulate properties such as hydrogen bonding patterns, pKa, and solubility, often leading to improved drug-like characteristics or novel intellectual property.[3][4] Its utility is exemplified by a range of approved drugs, including the kinase inhibitors Axitinib and Pazopanib, and the PARP inhibitor Niraparib, underscoring the scaffold's capacity to effectively interact with various biological targets.[1][5]

The Strategic Advantage of 6,7-Difluorination

The introduction of fluorine is a cornerstone of modern drug design. The 6,7-difluoro substitution pattern on the indazole ring is not arbitrary; it imparts a unique set of electronic and conformational properties to the scaffold.

  • Modulation of Acidity and Hydrogen Bonding: The two strongly electron-withdrawing fluorine atoms at positions 6 and 7 significantly lower the pKa of the N1-H proton. This increased acidity can lead to stronger and more directional hydrogen bond donation to a target protein's hinge region or other acceptor sites, a critical interaction for many kinase inhibitors.

  • Dipole Moment Alteration: The C-F bonds introduce a strong local dipole moment, which can engage in favorable orthogonal multipolar interactions with the protein backbone, potentially enhancing binding affinity where other halogens cannot.

  • Metabolic Blocking: The C6 and C7 positions on the indazole ring can be susceptible to oxidative metabolism. The high strength of the C-F bond makes these positions resistant to metabolic attack by cytochrome P450 enzymes, which can improve the pharmacokinetic profile and in vivo half-life of a drug candidate.

  • Conformational Control: Fluorine substitution can influence the preferred conformation of substituents, particularly at the C5 position, by creating steric and electronic effects that guide how the molecule presents itself to the binding pocket.

dot graph SAR_Rationale { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Scaffold [label="6,7-Difluoroindazole\nCore Scaffold", fillcolor="#F1F3F4", fontcolor="#202124"]; pKa [label="Lowered N1-H pKa\n(Increased Acidity)", fillcolor="#E8F0FE", fontcolor="#1967D2"]; H_Bond [label="Stronger H-Bond\nDonation", fillcolor="#E8F0FE", fontcolor="#1967D2"]; Binding [label="Enhanced Target Affinity\n(e.g., Kinase Hinge)", fillcolor="#E6F4EA", fontcolor="#1A73E8"]; Metabolism [label="Blocked C6/C7\nMetabolism", fillcolor="#FCE8E6", fontcolor="#D93025"]; PK [label="Improved Pharmacokinetics\n(Longer Half-Life)", fillcolor="#E6F4EA", fontcolor="#1A73E8"]; Dipole [label="Altered Dipole Moment", fillcolor="#FEF7E0", fontcolor="#AF6000"]; Interactions [label="Favorable Orthogonal\nInteractions", fillcolor="#FEF7E0", fontcolor="#AF6000"];

// Edges Scaffold -> pKa [label="e- withdrawing", color="#4285F4"]; Scaffold -> Metabolism [label="C-F bond strength", color="#EA4335"]; Scaffold -> Dipole [label="Electronegativity", color="#FBBC05"]; pKa -> Binding [label="Stronger H-bonds", color="#34A853"]; Metabolism -> PK [color="#34A853"]; Dipole -> Binding [label="Favorable interactions", color="#34A853"]; } Caption: Rationale for using the 6,7-difluoroindazole scaffold.

Synthesis of the 6,7-Difluoroindazole Core

The successful exploration of SAR is predicated on robust and flexible synthetic access to the core scaffold and its analogues. The 6,7-difluoroindazole core is accessible through established heterocyclic chemistry methodologies.

Protocol 1: Synthesis from a Trifluoroaryl Aldehyde

A common and direct route involves the cyclization of a substituted fluorinated benzaldehyde with hydrazine, often under microwave irradiation to accelerate the reaction.[6]

dot graph Synthesis_Workflow { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes SM [label="2,3,4-Trifluorobenzaldehyde", fillcolor="#FEF7E0", fontcolor="#AF6000"]; Reagent [label="Hydrazine\n(NH2NH2)", fillcolor="#E8F0FE", fontcolor="#1967D2"]; Solvent [label="1,4-Dioxane", fillcolor="#F1F3F4", fontcolor="#202124"]; Condition [label="Microwave Irradiation\n(150°C, 30 min)", fillcolor="#FCE8E6", fontcolor="#D93025"]; Product [label="6,7-Difluoro-1H-indazole", fillcolor="#E6F4EA", fontcolor="#1A73E8"]; Workup [label="Aqueous Quench\nEtOAc Extraction\nPurification", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges SM -> Condition [label="In", color="#5F6368"]; Reagent -> Condition [label="In", color="#5F6368"]; Solvent -> Condition [label="In", color="#5F6368"]; Condition -> Workup [label="Reaction Mixture", color="#5F6368"]; Workup -> Product [label="Isolated Product", color="#34A853"]; } Caption: Workflow for synthesis from a trifluoro-aldehyde.

Step-by-Step Methodology:

  • Reaction Setup: To a microwave reaction vessel, add 2,3,4-trifluorobenzaldehyde (1.0 eq) dissolved in 1,4-dioxane (approx. 1.5 M).

  • Reagent Addition: Add hydrazine (approx. 20 eq) to the solution.

  • Microwave Reaction: Seal the vessel and heat at 150°C for 30 minutes under microwave radiation.

  • Workup: After cooling, quench the reaction with water and extract the aqueous phase with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography to yield the final product.[6]

Protocol 2: Synthesis from a Difluoro Acetophenone

An alternative route, useful for generating C3-substituted analogues, starts from a difluorinated acetophenone.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 2',3',4'-trifluoroacetophenone (1.0 eq) in a suitable solvent like n-butanol.

  • Reagent Addition: Add hydrazine hydrate (excess, e.g., 5-10 eq).

  • Thermal Reaction: Reflux the mixture for several hours until TLC or LC-MS indicates consumption of the starting material.

  • Purification: Cool the reaction, concentrate the solvent, and purify the residue by column chromatography to yield 6,7-difluoro-3-methyl-1H-indazole.[7]

Structure-Activity Relationship (SAR) Analysis

While a complete, published SAR study on a single target for the 6,7-difluoroindazole scaffold is not yet available, we can construct a robust and predictive SAR model by integrating data from closely related fluorinated indazoles and general principles of indazole-based inhibitors.

Key Interaction Points of the Indazole Scaffold

The indazole core typically makes several critical interactions within a protein binding site, most notably in kinase inhibitors.

dot graph Kinase_Binding { layout=dot; rankdir=TB; node [shape=record, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Indazole [label=" C5/C6 | N1-H | N2 | C3-Substituent", fillcolor="#F1F3F4", fontcolor="#202124"];

node [shape=box, style="rounded,filled"]; Hinge [label="Kinase Hinge\n(Backbone NH/CO)", fillcolor="#E8F0FE", fontcolor="#1967D2"]; Hydrophobic [label="Hydrophobic Pocket I", fillcolor="#E6F4EA", fontcolor="#1A73E8"]; Solvent [label="Solvent Front\n(Hydrophilic Region)", fillcolor="#FCE8E6", fontcolor="#D93025"];

// Edges Indazole:f1 -> Hinge [label="H-Bond Donor", color="#4285F4"]; Indazole:f2 -> Hinge [label="H-Bond Acceptor", color="#4285F4"]; Indazole:f0 -> Hydrophobic [label="Hydrophobic Int.", color="#34A853"]; Indazole:f3 -> Solvent [label="Vector to improve\nsolubility/PK", color="#EA4335"]; } Caption: Key interaction points of an indazole kinase inhibitor.

  • N1-H (H-bond Donor): This is often the most critical interaction, forming a hydrogen bond with the kinase hinge region backbone. As noted, 6,7-difluorination enhances this interaction.

  • N2 (H-bond Acceptor): The pyrazole N2 atom acts as a hydrogen bond acceptor, often forming a second key interaction with an NH group in the hinge region.

  • C3-Position (Solvent-Front Vector): Substituents at the C3 position typically point towards the solvent-exposed region of the ATP binding pocket. This position is ideal for introducing groups that can enhance solubility, modulate pharmacokinetics, or pick up additional interactions.

  • C5/C6-Positions (Hydrophobic Interactions): These positions are often buried in a hydrophobic pocket. Substituents here are critical for potency and selectivity.

SAR Case Study 1: Fluorinated Indazoles as CRAC Channel Blockers

A study on indazole 3-carboxamides as inhibitors of calcium-release activated calcium (CRAC) channels provides direct SAR insights for fluorinated substituents.[8]

Compound IDAr-Group (at C3-carboxamide)% Inhibition @ 30 µMIC50 (µM)
12a 2,6-Difluorophenyl-1.51
12d 3-Fluoro-4-pyridyl-0.67
12e 2,4-Difluorophenyl-2.33
12g 3,5-Difluoro-4-pyridyl46%> 30

Key Insights from this Study:

  • Positional Importance of Fluorine: The activity is highly sensitive to the fluorine substitution pattern on the aryl ring. The potent 2,6-difluoro (12a) and 3-fluoro-4-pyridyl (12d) analogues highlight the importance of fluorine in specific positions to engage with the target.

  • Negative Interactions: The weak activity of the 3,5-difluoro-4-pyridyl analogue (12g) demonstrates that simply adding fluorine is not sufficient; the resulting electronic and steric profile must be complementary to the binding site. This serves as a cautionary tale for any SAR campaign.

SAR Case Study 2: Fluorinated Phenyl Groups in FGFR Inhibitors

In the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, a 2,6-difluoro-3-methoxyphenyl group attached to the indazole core was found to be critical for high potency.[5]

Compound IDKey Structural FeatureFGFR1 IC50 (nM)Cellular IC50 (nM)
Hit Cmpd 6-(3-methoxyphenyl)-1H-indazol-3-amine15.0642.1
Optimized 6-(2,6-difluoro -3-methoxyphenyl)-1H-indazol-3-amine< 4.125.3

Key Insights from this Study:

  • Dramatic Potency Increase: The introduction of two fluorine atoms ortho to the linking phenyl bond resulted in a significant boost in both enzymatic and cellular potency.

  • Conformational Restriction: The ortho-fluorine atoms likely restrict the rotation of the phenyl ring, locking it into a more favorable, lower-energy conformation for binding to the FGFR kinase. This pre-organization reduces the entropic penalty of binding.

  • Direct Protein Interactions: The fluorine atoms could also be making direct, favorable contacts with the protein surface, contributing to the enhanced affinity.

Predictive SAR for 6,7-Difluoroindazole Scaffolds

By combining the general principles of indazole SAR with the specific insights from fluorinated analogues, we can propose a predictive framework for new designs based on the 6,7-difluoroindazole core.

  • At the C3-Position: This position remains a primary vector for optimization.

    • Small, polar groups: Amides, small amines (e.g., -NH-CH3), or alcohols are likely to be well-tolerated and can improve solubility. 1H-indazole-3-carboxamide derivatives have shown promise as potent and selective inhibitors for targets like PAK1.[9]

    • Larger R-groups: Attaching larger groups, such as substituted phenyl rings or other heterocycles, via an amide or amine linker is a proven strategy. The specific substitution on these rings will be critical and must be optimized for each target. For kinase targets, groups that can form additional hydrogen bonds or hydrophobic interactions are desirable.

  • At the N1-Position: This position is crucial for tuning physical properties and can influence the orientation of the entire scaffold.

    • Small alkyl groups: Methyl or ethyl groups are often used to block the N1-H donor site if it is not required for binding, which can improve cell permeability.

    • Benzyl or Heterocyclic Groups: Larger groups can be used to probe for additional binding interactions in the solvent-accessible region, potentially increasing potency and selectivity.

    • Solubilizing Groups: Introducing polar groups (e.g., morpholine, piperazine) via an alkyl linker at N1 is a common strategy to improve solubility and pharmacokinetic properties.[9]

Conclusion and Future Directions

The 6,7-difluoroindazole scaffold represents a highly promising, yet underexplored, platform for drug discovery. The dual fluorine substitution provides a strong foundational advantage by enhancing the core's intrinsic hydrogen bonding capability and blocking key sites of metabolism. The synthetic accessibility of the core allows for extensive exploration of substitutions at the C3 and N1 positions.

Future research should focus on synthesizing focused libraries based on this scaffold against high-value targets, particularly protein kinases and PARP. By systematically exploring the SAR at the C3 and N1 positions, researchers can leverage the inherent advantages of the 6,7-difluoro substitution to develop potent, selective, and metabolically robust clinical candidates. This guide provides the foundational chemical logic and practical methodologies to embark on that endeavor.

References

  • López-Cara, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1415. Available at: [Link]

  • Derler, A., et al. (2016). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. ACS Medicinal Chemistry Letters, 7(5), 534-539. Available at: [Link]

  • Dyson, C. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]

  • Ammari, M., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6695. Available at: [Link]

  • Brown, N. (2010). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. Molecular Informatics, 29(5), 366-385. Available at: [Link]

  • Norman, M. H., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 56(3), 1185-1202. Available at: [Link]

  • Brown, N. (2010). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. Request PDF. Available at: [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4070. Available at: [Link]

  • Taylor & Francis. (n.d.). Indazole – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Tatibouët, A., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(12), 2216. Available at: [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate. Available at: [Link]

  • Tskihilis, G. & G. T. T. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Molecules, 25(5), 1083. Available at: [Link]

  • Kumar, S., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 25(11), 2548. Available at: [Link]

  • Kaur, M., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(9), 1496-1525. Available at: [Link]

  • Shynkarenko, P., et al. (2025). Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives. ScienceRise. Available at: [Link]

  • Wang, H., et al. (2025). Design and synthesis of novel EGFR kinase inhibitors for the treatment. Drug Design, Development and Therapy. Available at: [Link]

  • Varna, M., et al. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. International Journal of Molecular Sciences, 25(21), 12975. Available at: [Link]

  • Chen, J., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Li, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. Available at: [Link]

  • Wang, X., et al. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry, 90, 117377. Available at: [Link]

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Exploratory

The Strategic Synthesis and Application of 6,7-difluoro-1-methyl-1H-indazole-3-iodide: A Technical Guide for Advanced Drug Discovery

Abstract This technical guide provides an in-depth exploration of the chemical structure, synthesis, and versatile applications of 6,7-difluoro-1-methyl-1H-indazole-3-iodide, a key building block in contemporary medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the chemical structure, synthesis, and versatile applications of 6,7-difluoro-1-methyl-1H-indazole-3-iodide, a key building block in contemporary medicinal chemistry. The strategic placement of fluorine atoms on the indazole core, combined with the reactive C-I bond at the 3-position, makes this molecule a highly valuable intermediate for the synthesis of complex, biologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols.

Introduction: The Significance of Fluorinated Indazoles in Medicinal Chemistry

The indazole scaffold is a privileged heterocyclic motif found in numerous pharmacologically active compounds. Its unique bicyclic structure allows for diverse substitution patterns, leading to a wide array of biological activities. In recent years, the incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The introduction of fluorine can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.

The subject of this guide, 6,7-difluoro-1-methyl-1H-indazole-3-iodide, is a testament to the power of strategic fluorination. The electron-withdrawing nature of the two fluorine atoms at the 6- and 7-positions influences the electronic properties of the entire indazole ring system. The methyl group at the 1-position prevents tautomerization and provides a fixed point for molecular orientation. Most importantly, the iodine atom at the 3-position serves as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse chemical moieties.

This guide will elucidate the synthesis of this key intermediate, detail its characterization, and explore its vast potential in the construction of novel molecular entities for drug discovery.

Chemical Structure and Properties

The chemical structure of 6,7-difluoro-1-methyl-1H-indazole-3-iodide is presented below:

G cluster_0 Synthesis Pathway A 2,3,4-Trifluorobenzaldehyde B 6,7-Difluoro-1H-indazole A->B Hydrazine Hydrate C 6,7-Difluoro-1-methyl-1H-indazole B->C Methylating Agent (e.g., MeI, DMS) D 6,7-Difluoro-1-methyl-1H-indazole-3-iodide C->D Iodine, Base (e.g., KOH)

Caption: Synthetic workflow for 6,7-difluoro-1-methyl-1H-indazole-3-iodide.

Step 1: Synthesis of 6,7-Difluoro-1H-indazole

The formation of the indazole ring is typically achieved through the condensation of a suitably substituted carbonyl compound with hydrazine. In this case, 2,3,4-trifluorobenzaldehyde serves as the starting material. The ortho-fluorine atom is susceptible to nucleophilic aromatic substitution by the hydrazine, leading to cyclization.

Experimental Protocol:

  • To a solution of 2,3,4-trifluorobenzaldehyde (1.0 eq) in a suitable solvent such as 1,4-dioxane, add hydrazine hydrate (excess, e.g., 10-20 eq). [1]2. Heat the reaction mixture in a sealed vessel, for example, using microwave irradiation at 150 °C for 30 minutes, until the starting material is consumed (monitored by TLC or LC-MS). [1]3. After cooling, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6,7-difluoro-1H-indazole.

Step 2: N-Methylation of 6,7-Difluoro-1H-indazole

The N-methylation of indazoles can sometimes lead to a mixture of N1 and N2 isomers. However, for many applications, the N1-methyl isomer is the desired product. The choice of base and methylating agent can influence the regioselectivity of this reaction.

Experimental Protocol:

  • Dissolve 6,7-difluoro-1H-indazole (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.

  • Add a suitable base (e.g., potassium carbonate, cesium carbonate, or sodium hydride) (1.1 - 1.5 eq) and stir the mixture at room temperature for a short period to form the indazolide anion.

  • Add the methylating agent, such as methyl iodide or dimethyl sulfate (1.1 - 1.2 eq), dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography to isolate 6,7-difluoro-1-methyl-1H-indazole.

Step 3: Iodination of 6,7-Difluoro-1-methyl-1H-indazole

The final step involves the regioselective iodination at the C3 position of the indazole ring. This is typically achieved using molecular iodine in the presence of a base.

Experimental Protocol:

  • To a stirred solution of 6,7-difluoro-1-methyl-1H-indazole (1.0 eq) in DMF, add molecular iodine (I₂) (2.0 eq).

  • Add a strong base, such as potassium hydroxide (KOH) pellets (4.0 eq), portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 1-2 hours.

  • Pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to yield 6,7-difluoro-1-methyl-1H-indazole-3-iodide.

Spectroscopic Characterization

The structure of 6,7-difluoro-1-methyl-1H-indazole-3-iodide can be unequivocally confirmed by a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR Aromatic protons will show complex splitting patterns due to H-H and H-F couplings. A singlet corresponding to the N-methyl group will be observed.
¹³C NMR Signals for the eight carbon atoms will be present. The carbons attached to fluorine will appear as doublets due to C-F coupling. The C3 carbon bearing the iodine atom will be significantly downfield.
¹⁹F NMR Two distinct signals for the two non-equivalent fluorine atoms at the 6- and 7-positions are expected, each showing coupling to each other and to neighboring protons.
Mass Spectrometry The molecular ion peak corresponding to the exact mass of the compound will be observed. The isotopic pattern of iodine will be evident.

Reactivity and Synthetic Applications

The C-I bond in 6,7-difluoro-1-methyl-1H-indazole-3-iodide is a key feature that allows for its extensive use in the synthesis of more complex molecules. This bond is highly amenable to a variety of palladium-catalyzed cross-coupling reactions.

G cluster_0 Cross-Coupling Reactions Start 6,7-Difluoro-1-methyl-1H-indazole-3-iodide Suzuki Suzuki Coupling (Ar-B(OH)₂) Start->Suzuki Heck Heck Coupling (Alkene) Start->Heck Sonogashira Sonogashira Coupling (Alkyne) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (R₂NH) Start->Buchwald Product_Suzuki 3-Aryl-indazole Derivative Suzuki->Product_Suzuki Product_Heck 3-Alkenyl-indazole Derivative Heck->Product_Heck Product_Sonogashira 3-Alkynyl-indazole Derivative Sonogashira->Product_Sonogashira Product_Buchwald 3-Amino-indazole Derivative Buchwald->Product_Buchwald

Caption: Synthetic utility of 6,7-difluoro-1-methyl-1H-indazole-3-iodide.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters allows for the introduction of various aryl and heteroaryl groups at the 3-position.

  • Heck Coupling: This reaction enables the formation of a carbon-carbon bond between the indazole and an alkene, leading to 3-vinylindazole derivatives.

  • Sonogashira Coupling: Terminal alkynes can be coupled to the indazole core, providing access to 3-alkynylindazoles, which are valuable intermediates for further transformations.

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond, allowing for the synthesis of 3-aminoindazole derivatives.

The diverse functionalities that can be introduced at the 3-position through these reliable and high-yielding reactions make 6,7-difluoro-1-methyl-1H-indazole-3-iodide a powerful tool for generating libraries of novel compounds for high-throughput screening in drug discovery programs.

Conclusion

6,7-difluoro-1-methyl-1H-indazole-3-iodide is a strategically designed and highly versatile building block for medicinal chemistry. Its synthesis, while multi-step, is achievable through well-established and scalable chemical transformations. The presence of the difluoro substitution pattern on the indazole ring, combined with the synthetically malleable C-I bond, provides medicinal chemists with a powerful platform for the rapid generation of diverse and novel molecular architectures. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the potential of this valuable chemical entity in their pursuit of new therapeutic agents.

References

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Foundational

Introduction: The Strategic Imperative for Metabolic Stability in Drug Design

An In-Depth Technical Guide to the Metabolic Stability of 6,7-Difluoro Substituted Heterocycles In the landscape of modern medicinal chemistry, heterocyclic scaffolds are foundational, present in over 85% of all biologic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Metabolic Stability of 6,7-Difluoro Substituted Heterocycles

In the landscape of modern medicinal chemistry, heterocyclic scaffolds are foundational, present in over 85% of all biologically active compounds.[1] Their prevalence stems from their ability to present functional groups in precise three-dimensional arrangements, enabling potent and selective interactions with biological targets. However, a pharmacologically active molecule is only viable as a therapeutic if it possesses a suitable pharmacokinetic profile. A critical determinant of this profile is metabolic stability—the molecule's resistance to biotransformation by the body's enzymatic machinery.[2]

Poor metabolic stability can lead to rapid clearance, low bioavailability, and insufficient drug exposure at the target site, rendering an otherwise potent compound ineffective.[3] Conversely, excessively high stability can cause drug accumulation and potential toxicity.[3] The strategic incorporation of fluorine atoms has become a cornerstone of drug design to address these challenges.[4][5] The carbon-fluorine bond is the strongest single bond in organic chemistry, making it highly resistant to oxidative metabolism.[6]

This guide provides an in-depth analysis of the metabolic stability conferred by a specific and powerful structural motif: the 6,7-difluoro substitution on heterocyclic cores. We will explore the underlying physicochemical principles, the key metabolic pathways involved, the definitive experimental workflows for assessment, and the strategic implications for drug development professionals.

Section 1: The Physicochemical Impact of 6,7-Difluoro Substitution

The introduction of fluorine atoms at the 6 and 7 positions of a heterocyclic core is not merely an arbitrary substitution; it is a deliberate tactic to fundamentally alter the molecule's susceptibility to metabolism through several key mechanisms.

  • Direct Blocking of Metabolic "Soft Spots": The primary advantage is the replacement of metabolically labile carbon-hydrogen (C-H) bonds with robust carbon-fluorine (C-F) bonds. Aromatic hydroxylation is a common metabolic pathway catalyzed by Cytochrome P450 (CYP) enzymes. By occupying these positions, the fluorine atoms act as shields, physically blocking this route of oxidative attack.[6][7][8]

  • Electronic Deactivation of the Aromatic System: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing effect. The presence of two fluorine atoms significantly lowers the electron density of the heterocyclic ring system.[9][10] Since CYP-mediated oxidation typically targets electron-rich sites, this electronic deactivation makes the entire core less prone to metabolic degradation.[10]

  • Modulation of Physicochemical Properties: Fluorine substitution can influence a molecule's lipophilicity (logP), a critical factor in how a drug interacts with metabolizing enzymes. While a single fluorine atom often causes a modest increase in lipophilicity, strategic difluorination can be used to fine-tune this property to optimize the balance between membrane permeability and metabolic susceptibility.[4][11]

Section 2: Core Metabolic Pathways for Fluorinated Heterocycles

While the 6,7-difluoro motif provides a strong metabolic shield, the entire molecule is not inert. Metabolism will be redirected to other, now more susceptible, sites. Understanding these alternative pathways is crucial for predicting a compound's metabolic fate. The primary enzymes responsible for this are the Cytochrome P450 (CYP) superfamily, which catalyze the majority of Phase I oxidative metabolism.[12]

Common Metabolic Transformations Include:

  • Oxidation of Other Substituents: Alkyl groups attached to the heterocycle or its nitrogens can undergo hydroxylation.

  • N-Dealkylation: If the heterocycle contains N-alkyl substituents, these are common sites for oxidative removal, a well-documented pathway for many heterocyclic drugs.[13][14]

  • Oxidation of the Heterocyclic Core: While the 6,7-difluoro positions are protected, other positions on the ring system may still be susceptible to oxidation, depending on the specific heterocycle.

  • Metabolic Defluorination: Although the aryl C-F bond is exceptionally stable, metabolic cleavage to release a fluoride ion can occur, though it is generally a minor pathway for aromatic fluorides compared to aliphatic ones.[4][9]

Potential Metabolic Pathways cluster_0 Parent Drug cluster_1 Metabolites Parent 6,7-Difluoro Heterocycle N-R² Metabolite1 R¹ Hydroxylation Parent:f0->Metabolite1 CYP450 (Oxidation of R¹) Metabolite2 N-Dealkylation Parent:f0->Metabolite2 CYP450 (Oxidation of R²) Metabolite3 Ring Oxidation (non-F position) Parent:f0->Metabolite3 CYP450 (Oxidation of Core) Workflow for In Vitro Metabolic Stability Assay A 1. Preparation - Test Compound (1µM) - Positive Controls  (High/Low CL) - Microsomes (0.5 mg/mL) - Phosphate Buffer B 2. Pre-Incubation Warm mixture to 37°C A->B C 3. Initiation Add NADPH to start reaction B->C D 4. Time-Point Sampling (0, 5, 15, 30, 60 min) C->D E 5. Quenching Add ice-cold Acetonitrile with Internal Standard to stop the reaction D->E F 6. Sample Processing Centrifuge to pellet protein. Collect supernatant. E->F G 7. Analysis LC-MS/MS quantification of remaining parent compound F->G H 8. Data Interpretation - Plot ln(% Remaining) vs. Time - Calculate t½ and CLint G->H

Caption: Standard workflow for a liver microsomal stability assay.

Detailed Experimental Protocol: Liver Microsomal Stability Assay

1. Reagent Preparation:

  • Test Compound Stock: Prepare a 1 mM stock solution of the 6,7-difluoro substituted heterocycle in DMSO.
  • Control Compounds: Prepare 1 mM stocks of a high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin). The inclusion of these controls is critical to validate the activity of the microsomal batch and the overall assay performance.
  • Microsome Suspension: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice and dilute to a final concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).
  • NADPH Stock: Prepare a fresh solution of NADPH regenerating system or NADPH stock solution in 0.1 M phosphate buffer. The cofactor NADPH is essential for the catalytic activity of CYP enzymes.

2. Incubation Procedure:

  • Add the test compound or control compound to the microsomal suspension to achieve a final substrate concentration of 1 µM.
  • Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the enzymes.
  • Initiate the metabolic reaction by adding the pre-warmed NADPH solution. A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.

3. Time-Point Sampling and Quenching:

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
  • Immediately quench the reaction by adding the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile. The acetonitrile serves to precipitate the proteins and halt all enzymatic activity. This solution should also contain an internal standard for accurate quantification via LC-MS/MS.

4. Sample Analysis:

  • Centrifuge the quenched samples to pellet the precipitated proteins.
  • Transfer the supernatant to a new plate or vial for analysis.
  • Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

5. Data Analysis:

  • Determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
  • Plot the natural logarithm (ln) of the % remaining versus time. The slope of the resulting line (k) represents the elimination rate constant.
  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:
  • t½ = 0.693 / k
  • CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)

Section 4: Strategic Implications and Advanced Approaches

The use of a 6,7-difluoro substitution is a powerful, proactive strategy to design metabolically robust molecules. However, drug discovery is an iterative process. If a promising compound still exhibits metabolic liabilities at other sites, further modifications can be employed.

  • Scaffold Hopping: If a particular heterocyclic core, despite difluorination, presents other metabolic issues, it can be replaced with a bioisosteric but more stable ring system. For example, replacing an electron-rich ring with an electron-deficient one (like a pyridine) can further enhance stability. [10]* Deuteration: Replacing C-H bonds at a known metabolic soft spot with C-D (deuterium) bonds can slow the rate of metabolism due to the kinetic isotope effect. This is a more subtle modification that is less likely to impact pharmacological activity.

  • Steric Shielding: Introducing bulky functional groups near a remaining metabolic hot spot can physically block the access of metabolizing enzymes, thereby improving stability. [8]

Conclusion

The strategic implementation of 6,7-difluoro substitution on heterocyclic cores represents a highly effective and mechanistically sound approach to enhancing metabolic stability in drug candidates. By directly blocking and electronically deactivating common sites of oxidative metabolism, this motif forces biotransformation to alternative, often slower, pathways. This leads to improved pharmacokinetic properties such as increased half-life and oral bioavailability. [15]A comprehensive evaluation using a tiered in vitro approach, progressing from microsomes to hepatocytes, is essential for building a complete metabolic profile. By integrating these foundational principles and robust experimental protocols, researchers and drug development professionals can more efficiently design and select compounds with a higher probability of clinical success.

References

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Exploratory

A Senior Application Scientist's Guide to Differentiating 1H- and 2H-Indazole Tautomers

Introduction: The Critical Tautomeric Dichotomy of Indazoles in Drug Discovery The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Tautomeric Dichotomy of Indazoles in Drug Discovery

The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] However, the inherent tautomerism of the indazole ring system, existing primarily as 1H- and 2H-indazole, presents a significant challenge in the synthesis, characterization, and biological evaluation of indazole-based compounds. The position of the proton on the pyrazole ring profoundly influences the molecule's electronic distribution, steric profile, and hydrogen bonding capabilities, thereby dictating its pharmacokinetic and pharmacodynamic properties. Misidentification of the tautomeric form can lead to erroneous structure-activity relationship (SAR) studies and ultimately, the failure of promising drug candidates.

This in-depth technical guide provides a comprehensive overview of the fundamental differences between 1H- and 2H-indazole tautomers, offering practical, field-proven insights for researchers, scientists, and drug development professionals. We will delve into the core principles governing their stability and explore robust spectroscopic and computational methodologies for their unambiguous differentiation.

Part 1: Unveiling the Core Differences: A Comparative Analysis

The two primary tautomeric forms of indazole, 1H-indazole and 2H-indazole, exhibit distinct structural and electronic characteristics that underpin their differential behavior.

Thermodynamic Stability and Aromaticity

The 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer.[2][6][7][8][9] This greater stability is attributed to its benzenoid electronic structure, which confers a higher degree of aromaticity. In contrast, the 2H-indazole tautomer possesses a quinonoid-like structure, which is energetically less favorable.[10][11] Theoretical calculations have estimated the energy difference between the two tautomers to be in the range of 2.3 to 5.3 kcal/mol in the gas phase, with the 1H-tautomer being the more stable form.[6][10] This inherent stability difference means that in the absence of external influences, 1H-indazole is the predominant tautomer.[2][3]

G cluster_0 Tautomeric Equilibrium cluster_1 Key Influencing Factors 1H_Indazole 1H-Indazole (Benzenoid) More Stable 2H_Indazole 2H-Indazole (Quinonoid) Less Stable Equilibrium Solvent Solvent Substituents Substituents pH pH

Physicochemical Properties

The differing electronic landscapes of the two tautomers manifest in distinct physicochemical properties. Notably, 2H-indazole derivatives are stronger bases than their 1H-indazole counterparts due to a higher proton affinity at the ring nitrogen.[6] Furthermore, the dipole moment of 2H-indazole is significantly larger than that of 1H-indazole, a consequence of its more polarized electronic structure.[8] These differences can impact a molecule's solubility, membrane permeability, and interactions with biological targets.

Part 2: The Scientist's Toolkit: Spectroscopic and Computational Differentiation

Accurate structural elucidation is paramount in indazole chemistry. A combination of spectroscopic techniques and computational modeling provides a robust framework for distinguishing between the 1H and 2H tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is the most powerful and widely used tool for identifying indazole tautomers. Both ¹H and ¹³C NMR spectra exhibit characteristic differences between the N-1 and N-2 isomers.[11]

¹H NMR Spectroscopy: The chemical shifts of the protons, particularly the N-H proton and the protons on the heterocyclic ring (H3, H4, H5, H6, and H7), are highly diagnostic. In many cases, the chemical shift of the H3 proton is a key indicator, often appearing at a different frequency in the 1H and 2H isomers.

¹³C NMR Spectroscopy: The carbon chemical shifts, especially those of the carbons within the pyrazole ring (C3, C3a, and C7a), provide unambiguous structural assignment.[11][12] The differences in electron density around these carbons in the two tautomers lead to distinct resonance frequencies.

Nuclear Overhauser Effect (NOE) Spectroscopy: For N-substituted indazoles, 2D NOESY experiments can be invaluable. The spatial proximity between the substituent on the nitrogen and specific protons on the benzene ring can definitively establish the point of attachment.

Spectroscopic Marker1H-Indazole (Typical Range)2H-Indazole (Typical Range)Rationale for Difference
¹H NMR (δ, ppm)
N-H~10.0 - 13.0~8.0 - 10.0Different chemical environments of the N-H proton.
H3~8.0 - 8.2~7.8 - 8.0Altered electron density at the C3 position.
¹³C NMR (δ, ppm)
C3~134 - 136~128 - 130Significant difference in the electronic environment of C3.
C7a~140 - 142~148 - 150Variation in the fusion carbon's chemical environment.

Table 1: Comparative NMR Spectroscopic Data for 1H- and 2H-Indazole Tautomers.[12][13][14]

Step-by-Step Protocol for NMR-Based Tautomer Assignment:
  • Sample Preparation: Dissolve the indazole derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the chemical shift and integration of the N-H proton (if present) and the aromatic protons.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. Note the chemical shifts of the carbons in the pyrazole ring.

  • 2D NMR (if necessary): For N-substituted derivatives where ¹H and ¹³C data are ambiguous, perform a 2D NOESY experiment to identify through-space correlations between the N-substituent and the indazole ring protons. An HMBC experiment can also be useful to confirm long-range C-H correlations.

  • Data Analysis: Compare the observed chemical shifts with established literature values for known 1H- and 2H-indazoles. The data in Table 1 can serve as a preliminary guide.

G

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

While not as definitive as NMR, IR and UV-Vis spectroscopy can provide valuable supporting evidence for tautomer identification.

IR Spectroscopy: The N-H stretching frequency in the IR spectrum can be indicative of the tautomeric form. The position and shape of this band can be influenced by hydrogen bonding, which differs between the two isomers.

UV-Vis Spectroscopy: 1H- and 2H-indazoles exhibit distinct UV-Vis absorption spectra.[15][16] 2-Methyl-2H-indazole, for instance, absorbs more strongly and at longer wavelengths compared to 1-methyl-1H-indazole.[15][16] This difference is attributed to the extended conjugation in the quinonoid system of the 2H-tautomer.

Spectroscopic Technique1H-Indazole2H-Indazole
IR Spectroscopy (N-H stretch, cm⁻¹) Broader, often at lower frequencySharper, often at higher frequency
UV-Vis Spectroscopy (λmax, nm) Shorter wavelength absorptionLonger wavelength absorption

Table 2: General IR and UV-Vis Spectroscopic Trends for Indazole Tautomers.[15][16]

Computational Chemistry: A Predictive Approach

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a powerful predictive tool for determining the relative stabilities of indazole tautomers.[10][17] By calculating the ground-state energies of both the 1H and 2H forms, one can predict the predominant tautomer in the gas phase. These calculations can also be extended to model solvent effects, providing a more accurate picture of the tautomeric equilibrium in solution. Furthermore, theoretical NMR chemical shifts can be calculated and compared with experimental data to aid in structural assignment.[18]

Part 3: The Impact on Reactivity and Biological Function

The tautomeric form of an indazole derivative has profound implications for its chemical reactivity and biological activity.

Chemical Reactivity

The nucleophilicity of the nitrogen atoms differs significantly between the two tautomers, leading to regioselective reactions. For example, alkylation of indazole can yield a mixture of N-1 and N-2 substituted products, with the ratio often depending on the reaction conditions.[11] Understanding the factors that favor the formation of one tautomer over the other is crucial for the selective synthesis of desired isomers.[17][19][20][21]

Biological and Pharmacological Significance

The specific tautomeric form of an indazole-containing drug is often critical for its interaction with the biological target. The hydrogen bonding pattern and the overall shape of the molecule, which are dictated by the tautomeric state, determine the binding affinity and efficacy. For instance, numerous potent kinase inhibitors are based on the 1H-indazole scaffold, where the N-H proton can act as a crucial hydrogen bond donor.[2][22][23][24][25] Conversely, certain antimicrobial and anti-inflammatory agents have been developed from the 2H-indazole framework.[1][26] Therefore, the ability to synthesize and characterize the correct tautomer is a prerequisite for successful drug design and development.

Conclusion: A Call for Rigorous Characterization

The differentiation of 1H- and 2H-indazole tautomers is not merely an academic exercise but a critical step in the journey of drug discovery and development. A comprehensive approach that combines high-resolution NMR spectroscopy, supported by other spectroscopic techniques and computational modeling, is essential for the unambiguous structural elucidation of these versatile heterocyclic compounds. By adhering to the principles and protocols outlined in this guide, researchers can navigate the complexities of indazole tautomerism with confidence, ensuring the scientific integrity of their work and accelerating the development of novel therapeutics.

References

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Foundational

The Strategic Role of Fluorine Substitution in Indazole-Based Kinase Inhibitors: A Technical Guide

Abstract The indazole scaffold is a privileged core in modern medicinal chemistry, forming the foundation of numerous clinically successful kinase inhibitors. The strategic introduction of fluorine atoms into these scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole scaffold is a privileged core in modern medicinal chemistry, forming the foundation of numerous clinically successful kinase inhibitors. The strategic introduction of fluorine atoms into these scaffolds represents a powerful tactic for optimizing drug-like properties. This guide provides an in-depth analysis of the multifaceted roles of fluorine in indazole-based kinase inhibitors. We will explore how this small, highly electronegative atom can profoundly influence binding affinity, selectivity, metabolic stability, and overall pharmacokinetic profiles. Through specific case studies, detailed experimental protocols, and structure-activity relationship (SAR) analyses, this document serves as a technical resource for researchers and drug development professionals seeking to harness the unique properties of fluorine to advance their kinase inhibitor programs.

Introduction: The Indazole Scaffold and the Fluorine Advantage

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. This has made them one of the most important classes of drug targets. The indazole ring system has emerged as a highly effective scaffold for ATP-competitive kinase inhibitors due to its ability to form key hydrogen bond interactions with the kinase hinge region, mimicking the adenine portion of ATP. Several FDA-approved drugs, such as Pazopanib and Axitinib, feature this core structure.[1][2][3]

The process of drug discovery, however, is a multi-parameter optimization challenge. Potency alone is insufficient. A successful drug candidate must also possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This is where the strategic incorporation of fluorine comes into play. Fluorine, the most electronegative element, possesses a unique combination of properties that medicinal chemists can exploit.[4][5] Its small van der Waals radius (only slightly larger than hydrogen) means it can often be substituted for hydrogen without introducing significant steric hindrance.[6] Yet, its profound electronic influence can be used to fine-tune a molecule's physicochemical and pharmacological profile.[4][7][8]

This guide will dissect the strategic application of fluorine, moving beyond general principles to focus specifically on its impact within the context of indazole-based kinase inhibitors.

The Unique Physicochemical Properties of Fluorine

The utility of fluorine in drug design stems from a confluence of its fundamental properties:

  • High Electronegativity: Fluorine's powerful electron-withdrawing inductive effect can significantly alter the acidity (pKa) of nearby functional groups.[4][5] This can be used to modulate a molecule's ionization state at physiological pH, impacting solubility, cell permeability, and off-target activities like hERG inhibition.[7][8]

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and stable. Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism by Cytochrome P450 (CYP) enzymes, thereby increasing a drug's half-life and oral bioavailability.[9][10][11]

  • Lipophilicity: Fluorination typically increases a molecule's lipophilicity (logP).[4][6] This can enhance membrane permeability and blood-brain barrier penetration, but must be carefully balanced to avoid issues with poor solubility or excessive protein binding.[4]

  • Conformational Control: Through stereoelectronic effects like the gauche effect, fluorine can influence the conformational preferences of a molecule, pre-organizing it into a bioactive conformation for optimal target binding.[4]

  • Novel Interactions: The polarized C-F bond can participate in favorable orthogonal multipolar interactions with protein backbone carbonyls (C–F···C=O), contributing to binding affinity.[12]

Caption: Multifaceted effects of fluorine substitution in drug design.

Impact on Pharmacodynamics: Tuning Potency and Selectivity

The primary goal of lead optimization is often to enhance binding affinity (potency) and selectivity for the target kinase over other kinases in the human kinome. Fluorine substitution on the indazole core or its appended phenyl rings can achieve this through several mechanisms.

Direct Interactions within the ATP-Binding Site

The placement of fluorine can introduce new, favorable interactions with the kinase active site. Fluorine atoms can act as weak hydrogen bond acceptors and participate in hydrophobic interactions.

A compelling example is seen in inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). In one study, the addition of a single fluorine atom to a phenyl ring appended to an indazole core resulted in a nearly 3-fold improvement in potency (IC50 decreasing from 15 nM to 5.5 nM).[1] Similarly, strategic fluorination at the 6-position of the indazole ring itself led to enhanced enzymatic and cellular potency against FGFR1.[1] Structural analysis suggested that these fluorine atoms engage in favorable hydrophobic interactions with residues like Val492 and Ala640 in the ATP binding pocket.[1]

Caption: Fluorine-mediated interactions in a kinase active site.

The Critical Role of Positional Isomerism

The location of fluorine substitution is paramount, and a seemingly minor positional change can lead to drastically different outcomes. Structure-activity relationship (SAR) studies on Rho kinase (ROCK1) inhibitors beautifully illustrate this point.

  • An indazole derivative with fluorine at the C4-position was a poor inhibitor, with an IC50 of 2500 nM.[12]

  • Simply moving the fluorine to the C6-position resulted in a dramatic, >170-fold increase in potency, yielding an IC50 of just 14 nM.[12]

This stark difference highlights that while C4 substitution may introduce an unfavorable steric or electronic clash, the C6-position places the fluorine in an optimal location to engage in productive interactions within the ROCK1 active site.

Conversely, there are cases where removing fluorine enhances activity. In the development of Polo-like kinase 4 (PLK4) inhibitors, removing a fluorine atom from a phenyl ring improved the IC50 to 11 nM.[3] The hypothesis was that the fluorine's strong electron-withdrawing nature was reducing the π–electron density of the ring, weakening a critical hydrophobic interaction. Its removal restored this interaction, boosting potency.[3] This underscores that fluorination is not a universally beneficial strategy and must be guided by empirical data and structural insights.

Target Kinase Inhibitor Scaffold Fluorine Position IC50 (nM) Fold Change vs. Non-fluorinated/Isomer Reference
FGFR1 Phenyl-indazole3-methoxyphenyl15-[1]
FGFR1 Phenyl-indazole3-methoxy-fluoro phenyl5.5↑ 2.7x[1]
ROCK1 Fluoro-indazoleC4-Fluoro2500-[12]
ROCK1 Fluoro-indazoleC6-Fluoro14↑ 178x[12]
PLK4 Phenyl-indazoleFluorophenyl>11-[3]
PLK4 Phenyl-indazolePhenyl (F removed)11↑ (Improved)[3]
Syk Fluoro-indazole hybridC6-Fluoro4 - 64Potent[12][13]

Impact on Pharmacokinetics: Enhancing Drug-like Properties

A potent inhibitor is of little therapeutic value if it is rapidly metabolized or poorly absorbed. Fluorination is a cornerstone strategy for improving the ADME profile of drug candidates.

Blocking Metabolic "Soft Spots"

Aromatic rings and activated alkyl groups are often susceptible to hydroxylation by CYP enzymes, representing a primary route of metabolic clearance.[10][11] This rapid metabolism leads to a short in vivo half-life and poor drug exposure. Replacing a hydrogen atom at such a "soft spot" with a fluorine atom can effectively block this metabolic pathway.

A clear demonstration of this principle was shown in the optimization of a casein kinase 2 (CSNK2) inhibitor. The parent compound, based on a pyrazolo[1,5-a]pyrimidine scaffold, suffered from poor metabolic stability.[9] Metabolite identification suggested oxidation occurred on an electron-rich aniline ring. By strategically installing a fluorine atom on this ring, the resulting compound showed markedly improved in vivo metabolic stability and oral bioavailability (F = 52%) in mice.[9] The fluorine atom, by withdrawing electron density, makes the ring less susceptible to electrophilic attack by CYP enzymes.[9][10]

Modulating Lipophilicity and Permeability

As a general rule, adding fluorine increases lipophilicity.[4] This can be beneficial for improving passive membrane permeability and, consequently, oral absorption. The C6-fluorinated ROCK1 inhibitor that showed a dramatic potency increase also exhibited excellent oral bioavailability of 61%.[12] However, this effect must be carefully managed. Excessive lipophilicity can lead to poor aqueous solubility, increased plasma protein binding, and greater susceptibility to efflux transporters, all of which can negatively impact a drug's disposition.[4]

Caption: Drug discovery workflow for fluorinated kinase inhibitors.

Case Studies: Fluorinated Indazoles in Development & Practice

Examining established kinase inhibitors provides real-world context for the principles discussed.

  • Linifanib (ABT-869): An investigational inhibitor of VEGFR and PDGFR, Linifanib incorporates a (2-fluoro-5-methylphenyl)urea moiety attached to its indazole core.[14] The fluorine atom in this structure is positioned to influence both electronic properties and potential interactions within the kinase active site, contributing to its potent inhibition of multiple receptor tyrosine kinases (IC50 values of 3-4 nM for KDR, Flt-1/3).[14][15][16][17]

  • Cabozantinib (Cometriq/Cabometyx): While not an indazole, Cabozantinib is a potent multi-kinase inhibitor (targeting MET, VEGFR, AXL) that features a N'-(4-fluorophenyl) group.[18] This fluorination is a classic strategy to enhance metabolic stability and modulate binding properties.[18][19] Its clinical success in treating various cancers underscores the utility of strategic fluorination in the broader field of kinase inhibitors.[18][20]

Experimental Protocols

To empirically determine the effects of fluorination, a robust set of assays is required. Below are representative protocols for assessing kinase inhibition and metabolic stability.

Protocol: Biochemical Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol outlines a method to determine the IC50 value of a test compound against a specific kinase.

Objective: To quantify the potency of a fluorinated indazole inhibitor.

Materials:

  • Recombinant Kinase (e.g., FGFR1, ROCK1)

  • Biotinylated peptide substrate

  • ATP (Adenosine Triphosphate)

  • HTRF Kinase Buffer

  • Europium-cryptate labeled anti-phospho-substrate antibody (detection antibody)

  • Streptavidin-Allophycocyanin (SA-APC) acceptor

  • Test Compounds (serial dilutions in DMSO)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Methodology:

  • Compound Plating: Prepare a 10-point serial dilution of the test compound in 100% DMSO. Dispense 1 µL of each dilution into a 384-well assay plate. Include DMSO-only wells for "no inhibition" (0%) control and wells without enzyme for "maximum inhibition" (100%) control.

  • Enzyme/Substrate Preparation: Prepare a 2X enzyme/substrate solution in Kinase Buffer containing the recombinant kinase and its specific biotinylated peptide substrate.

  • Enzyme Addition: Add 10 µL of the 2X enzyme/substrate solution to each well of the assay plate.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Reaction: Prepare a 2X ATP solution in Kinase Buffer. Add 10 µL of the 2X ATP solution to each well to start the phosphorylation reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Prepare the HTRF detection solution containing the Eu-cryptate-labeled antibody and SA-APC in detection buffer. Add 20 µL of the detection solution to each well to stop the reaction.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow the detection reagents to bind.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm (APC signal) and 620 nm (Cryptate reference signal).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the percent inhibition (calculated from control wells) against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This protocol assesses the rate at which a compound is metabolized by CYP enzymes.

Objective: To determine the intrinsic clearance (Cl_int) and in vitro half-life (t_1/2) of a fluorinated indazole inhibitor.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • 0.5 M Phosphate Buffer (pH 7.4)

  • Test Compound (1 mM stock in DMSO)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Control compounds (e.g., Verapamil - high clearance; Carbamazepine - low clearance)

  • Acetonitrile with internal standard (e.g., Tolbutamide) for protein precipitation

  • LC-MS/MS system

Methodology:

  • Incubation Mixture Preparation: In a microcentrifuge tube on ice, prepare the incubation mixture containing phosphate buffer, HLM (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation: Start the reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.

  • Reaction Quenching: Immediately quench the reaction by adding the aliquot to a well of a 96-well plate containing cold acetonitrile with the internal standard (e.g., 150 µL).

  • Protein Precipitation: Seal the plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 15 minutes to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a new 96-well plate for analysis. Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percent of the parent compound remaining versus time.

    • Determine the slope of the linear regression line (k).

    • Calculate the in vitro half-life (t_1/2) using the formula: t_1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (Cl_int) using the formula: Cl_int (µL/min/mg protein) = (0.693 / t_1/2) * (volume of incubation / mg of microsomal protein).

Conclusion

Fluorine is far more than a simple hydrogen isostere; it is a powerful tool for strategic, rational drug design.[7][8] In the context of indazole-based kinase inhibitors, the judicious application of fluorine substitution has proven to be a highly effective method for enhancing potency, modulating selectivity, and overcoming pharmacokinetic liabilities. As demonstrated by numerous case studies, fluorination can block metabolic hot spots, increase oral bioavailability, and create novel, high-affinity interactions within the kinase active site.[1][9][12] However, its effects are highly context-dependent, and a deep understanding of the target's structure and the molecule's SAR is crucial for success. As synthetic methodologies for precise fluorination continue to advance, the strategic use of this unique element will undoubtedly continue to play a pivotal role in the discovery of the next generation of indazole-based kinase inhibitors.

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Sources

Foundational

An In-depth Technical Guide to the Physical Properties and Solubility of Fluorinated Iodo-indazoles

For Researchers, Scientists, and Drug Development Professionals Abstract The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous bioactive co...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous bioactive compounds and approved drugs.[1][2][3] The strategic introduction of fluorine and iodine atoms onto this core structure profoundly modulates its physicochemical properties, influencing everything from metabolic stability and target binding to solubility and bioavailability. This guide provides a detailed exploration of the physical properties and solubility characteristics of fluorinated iodo-indazoles, offering insights into structure-property relationships (SPRs) and providing actionable experimental protocols for their determination. Understanding these parameters is critical for the rational design and successful development of novel indazole-based therapeutics.

The Strategic Role of Fluorine and Iodine in Modulating Indazole Properties

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, offers a versatile template for drug design.[4][5] Its derivatives are central to a wide range of therapeutic agents, including potent kinase inhibitors used in oncology.[6][7] The deliberate incorporation of fluorine and iodine is a key strategy employed by medicinal chemists to fine-tune the drug-like properties of these molecules.

1.1 The Impact of Fluorination: Fluorine, the most electronegative element, imparts significant changes to a molecule's profile.[8][9] Its introduction can:

  • Enhance Metabolic Stability: Replacing a metabolically labile C-H bond with a strong C-F bond can block oxidation by cytochrome P450 enzymes, prolonging the drug's half-life.[8][10]

  • Modulate pKa: The strong electron-withdrawing nature of fluorine can lower the basicity (pKa) of nearby nitrogen atoms, which can improve membrane permeability and oral absorption.[9]

  • Increase Lipophilicity: Despite its electronegativity, aromatic fluorination typically increases lipophilicity (LogP), which can enhance cell penetration and binding to hydrophobic pockets in target proteins.[8][11]

  • Alter Conformation: Fluorine can enforce specific molecular conformations through stereoelectronic effects, potentially locking the molecule into a more bioactive shape.[9]

1.2 The Role of Iodination: Iodine, the largest and least electronegative of the common halogens, offers distinct advantages:

  • Forms Halogen Bonds: The iodine atom can act as a potent halogen bond donor, forming strong, directional non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in a protein's active site. This can significantly enhance binding affinity and selectivity.

  • Synthetic Handle: The C-I bond is relatively weak, making iodinated indazoles valuable synthetic intermediates for cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the rapid generation of diverse compound libraries.[12]

  • Modulates Lipophilicity: Like other halogens, iodine increases molecular weight and surface area, contributing to increased lipophilicity.[13]

The combination of these two halogens on an indazole scaffold creates a unique interplay of electronic, steric, and intermolecular forces that dictate the compound's overall physicochemical profile.

Core Physicochemical Properties of Fluorinated Iodo-indazoles

A compound's journey from a lab discovery to a clinical candidate is heavily dependent on its fundamental physical properties. While comprehensive data for every conceivable fluorinated iodo-indazole is not available, we can synthesize trends from known halogenated derivatives and foundational chemical principles.

2.1 Melting Point and Crystal Packing

The melting point (Mp) is an indicator of the stability of the crystal lattice. It is governed by the strength of intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. For fluorinated iodo-indazoles, the unsubstituted N-H group can act as a hydrogen bond donor, while the pyrazole nitrogens can act as acceptors, often leading to the formation of dimers or trimers in the solid state.[14]

  • Impact of Iodine: The large, polarizable iodine atom can participate in halogen bonding and strong van der Waals forces, generally leading to higher melting points compared to non-iodinated analogs due to more efficient crystal packing.

  • Impact of Fluorine: The effect of fluorine is more nuanced. While C-F bonds are highly polar, the small size of fluorine and the often-offsetting dipoles in polyfluorinated compounds can sometimes disrupt crystal packing, leading to lower melting points. However, specific fluorine substitution patterns can also enhance intermolecular interactions.[15]

Table 1: Predicted and Experimental Physicochemical Properties of a Representative Fluorinated Iodo-indazole

PropertyPredicted/Experimental ValueSource
Compound 4-Fluoro-3-iodo-6-methoxy-1H-indazole [16][17]
Melting Point162 °C (Experimental)[16]
Water Solubility3.45 mg/L (Experimental)[16]
LogKow (LogP)2.35 (Experimental)[16]
pKa (Acidic, N-H)9.80 (Predicted)[16]
pKa (Basic)1.21 (Predicted)[16]

2.2 Lipophilicity (LogP & LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of absorption, distribution, metabolism, and excretion (ADME).[11][18] It is commonly expressed as LogP (the partition coefficient for the neutral species) or LogD (the distribution coefficient at a specific pH, accounting for ionized species).

  • General Trend: Both fluorine and iodine substitution increase lipophilicity compared to hydrogen.[19] Aromatic fluorination can increase LogP by approximately 0.3-0.5 units per fluorine atom.[9]

  • Positional Effects: The position of the substituents matters. Fluorination on the benzene ring will generally have a greater impact on lipophilicity than on the pyrazole ring. The large size of iodine ensures it consistently and significantly increases LogP regardless of position.

  • Balancing Act: While high lipophilicity can improve membrane permeability, excessive lipophilicity (LogP > 5) often leads to poor aqueous solubility, increased metabolic clearance, and potential toxicity.[20] The goal is to achieve a balanced lipophilicity suitable for the intended therapeutic target and route of administration.[8]

2.3 Acidity and Basicity (pKa)

The pKa value dictates the ionization state of a molecule at a given pH, which profoundly affects its solubility, permeability, and target binding.[21][22] Indazoles are amphoteric, possessing a weakly acidic N-H proton (pKa ≈ 13.9) and a weakly basic pyrazole nitrogen (pKa ≈ 1.3).[14]

  • Fluorine's Influence: The strong electron-withdrawing effect of fluorine will decrease the electron density of the ring system. This makes the N-H proton more acidic (lowers its pKa) and the basic nitrogen less basic (lowers its pKa).[9]

  • Iodine's Influence: Iodine's effect is primarily inductive and less pronounced than fluorine's, but it will also contribute to a slight decrease in the basicity of the nitrogen atoms.

Understanding the pKa is crucial for predicting solubility in the physiological pH range of the gastrointestinal tract and blood.

Solubility: The Lynchpin of Drug Development

A drug must be in solution to be absorbed and to interact with its target. Poor aqueous solubility is a major cause of failure for drug candidates.[23] Solubility is a delicate balance between the energy required to break the compound's crystal lattice (related to melting point) and the energy released upon its solvation by the solvent.

3.1 Aqueous Solubility

For drug discovery, aqueous solubility is often assessed in two ways:

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly precipitated from a high-concentration organic stock solution (e.g., DMSO), remains in an aqueous buffer. This high-throughput method is used in early discovery to quickly flag problematic compounds.[23][24][25]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the solid form of a compound in a buffer. It is a more time- and material-intensive measurement, typically performed on promising candidates in later stages.[24][26]

Fluorinated iodo-indazoles, due to their increased lipophilicity and often high melting points, are frequently characterized by low aqueous solubility. Strategies to improve solubility may include formulation with solubilizing agents or chemical modification to introduce ionizable or polar groups.

3.2 Solubility in Organic Solvents

Solubility in organic solvents is critical for synthesis, purification, and the preparation of stock solutions for biological assays. Halogenated indazoles generally exhibit good solubility in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and moderately in solvents like ethyl acetate and dichloromethane.

Experimental Protocols for Property Determination

Accurate and reproducible measurement of these properties is essential for making informed decisions in a drug discovery program.[27]

4.1 Protocol: High-Throughput Kinetic Solubility by Nephelometry

This protocol describes a standard method for assessing the kinetic solubility of compounds in a 96-well plate format, a common practice in early drug discovery.[25]

Objective: To determine the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate (polypropylene), perform a serial dilution of the stock solution with DMSO to generate a range of concentrations (e.g., 10 mM down to ~0.02 mM).

  • Aqueous Dilution: In a separate 96-well analysis plate (clear bottom), add phosphate-buffered saline (PBS), pH 7.4.

  • Compound Addition: Transfer a small, fixed volume (e.g., 2 µL) from the DMSO dilution plate to the analysis plate containing PBS. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its solubilizing effect.

  • Incubation: Shake the plate for a set period (e.g., 1-2 hours) at room temperature to allow for precipitation to equilibrate.

  • Measurement: Read the plate on a nephelometer or plate reader capable of measuring light scattering (turbidity) at a specific wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity above the background level.

Diagram: Kinetic Solubility Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A 1. Prepare 10 mM Stock in 100% DMSO B 2. Create Serial Dilutions in DMSO Plate A->B Dilute D 4. Transfer Compound (DMSO to PBS) B->D Transfer C 3. Add Aqueous Buffer (PBS, pH 7.4) to Analysis Plate C->D E 5. Incubate with Shaking (e.g., 2 hours) D->E Equilibrate F 6. Measure Turbidity (Nephelometry) E->F Read Plate G 7. Determine Precipitation Point (Kinetic Solubility Value) F->G Analyze Data

Caption: Workflow for determining kinetic solubility via nephelometry.

4.2 Protocol: LogP Determination by Shake-Flask Method

The "shake-flask" method is the gold standard for LogP determination, directly measuring the partitioning of a compound between n-octanol and water.[18][28]

Objective: To determine the n-octanol/water partition coefficient (LogP) of a neutral compound.

Methodology:

  • Solvent Saturation: Vigorously mix equal volumes of n-octanol and water (or buffer for LogD) for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Compound Addition: Add a small, known amount of the test compound to a vial containing known volumes of the pre-saturated n-octanol and water phases. The concentration should not exceed the compound's solubility in either phase.

  • Equilibration: Cap the vial and shake/agitate it for a sufficient time (e.g., 1-24 hours) to allow the compound to reach partitioning equilibrium. Centrifugation is then used to ensure complete phase separation.

  • Sampling: Carefully withdraw an aliquot from both the aqueous and n-octanol layers.

  • Quantification: Determine the concentration of the compound in each aliquot using a suitable analytical method, typically HPLC-UV.

  • Calculation: Calculate LogP using the formula: LogP = log10 ( [Concentration in Octanol] / [Concentration in Water] )

Structure-Property Relationships (SPR): Predictive Insights

By analyzing the data, we can derive key SPR insights for fluorinated iodo-indazoles that can guide future design efforts.

  • Solubility vs. Lipophilicity: There is typically an inverse correlation. As halogenation increases LogP, aqueous solubility tends to decrease. This is driven by both the increased hydrophobicity and often stronger crystal lattice forces (higher melting point) of the halogenated analogs.

  • Positional Isomers Matter: The specific placement of substituents can have a dramatic effect. For example, a fluorine atom at the 6-position of an indazole was shown to significantly enhance oral bioavailability compared to a fluorine at the 4-position, likely due to a combination of altered pKa, solubility, and metabolic stability.[29]

  • Interplay of Forces: The final properties are a result of a complex interplay. A fluorine atom might decrease the basicity of a nitrogen, which could improve membrane permeation, but if that nitrogen was also crucial for a hydrogen bond that aids solubility, the net effect could be negative. Computational modeling alongside experimental data is key to dissecting these relationships.

Diagram: Structure-Property Relationships

G cluster_inputs Structural Features cluster_intermediate Molecular Properties cluster_outputs Bulk Properties F_pos Fluorine Position & Number pKa pKa (Acidity/Basicity) F_pos->pKa Strongly affects Lipophilicity Lipophilicity (LogP, LogD) F_pos->Lipophilicity I_pos Iodine Position I_pos->Lipophilicity Strongly affects Crystal Crystal Packing (Lattice Energy) I_pos->Crystal Halogen Bonding Core Indazole Core Core->pKa Core->Crystal H-Bonding Solubility Aqueous Solubility pKa->Solubility Lipophilicity->Solubility Inversely affects Permeability Membrane Permeability Lipophilicity->Permeability Directly affects Crystal->Solubility Inversely affects MP Melting Point Crystal->MP Directly affects

Caption: Interplay of structural features and resulting physicochemical properties.

Conclusion

Fluorinated iodo-indazoles represent a chemically rich space for the discovery of novel therapeutics. Their physical and solubility properties are a direct consequence of the unique and combined effects of the indazole core and its halogen substituents. A thorough understanding and early experimental determination of melting point, lipophilicity, pKa, and solubility are not merely characterization exercises; they are essential, data-driven steps that enable the rational design of drug candidates with a higher probability of success. By leveraging the principles and protocols outlined in this guide, researchers can better navigate the challenges of drug development and unlock the full potential of this important heterocyclic class.

References

  • Qin, J., Cheng, W., Duan, Y.-T., Yang, H., & Yao, Y. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 839-860.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

  • Faisal, M., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13, 29333-29362. [Link]

  • Mezencev, R. (2023). Fluorine in drug discovery: Role, design and case studies. World Journal of Methodology, 13(5), 654-666. [Link]

  • Qin, J., et al. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 839-860. [Link]

  • Sravanthi, G., & Kumar, M. P. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(3), 643-652. [Link]

  • Abreu, A. R., et al. (2010). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 15(4), 2630-2651. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. [Link]

  • Moss, S. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5539. [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. [Link]

  • Rilak, A., et al. (2022). Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]indazoles. Crystals, 12(9), 1269. [Link]

  • Anglés, M., et al. (2022). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Omega, 7(44), 40317-40326. [Link]

  • Gillman, K. W. (2019). The influence of aliphatic fluorination on lipophilicity. ResearchGate. [Link]

  • Bharate, S. S., et al. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 19(4), 270-279. [Link]

  • Lipinski, C. A. (2000). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. [Link]

  • U.S. Environmental Protection Agency. (2025). 4-Fluoro-3-iodo-6-methoxy-1H-indazole Properties. CompTox Chemicals Dashboard. [Link]

  • Abreu, A. R., et al. (2010). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. Semantic Scholar. [Link]

  • Farooq, U., et al. (2025). A comprehensive review on medicinal applications of iodine. ResearchGate. [Link]

  • Anguiano-Vega, G. A., et al. (2022). Implications and Practical Applications of the Chemical Speciation of Iodine in the Biological Context. International Journal of Molecular Sciences, 23(19), 11776. [Link]

  • Wikipedia. (n.d.). Iodine (medical use). Wikipedia. [Link]

  • Bharate, S. S., et al. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Request PDF. [Link]

  • Rock Chemicals, Inc. (2024). Role of Iodine and Its Derivatives in Different Industries. Rock Chemicals, Inc.. [Link]

  • Sravanthi, G., & Kumar, M. P. (2022). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chemical Science Transactions, 11(2), 221-240. [Link]

  • Khan, I., et al. (2024). Structure and synthesis of indazole. ResearchGate. [Link]

  • Evotec. (n.d.). Cyprotex pKa and LogP Fact Sheet. Evotec. [Link]

  • Chemsrc. (2025). 6-Fluoro-3-iodo-1-methyl-1H-indazole. Chemsrc. [Link]

  • The Solubility Company. (n.d.). pKa & LogP Analysis Services. The Solubility Company. [Link]

  • El-Fakharany, E. M., et al. (2020). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 10(49), 29333-29362. [Link]

  • Technology Networks. (n.d.). LogP/LogD/pKa Analysis. Technology Networks. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-fluoro-3-iodo-6-methoxy-1H-indazole. PubChem Compound Database. [Link]

  • Singh, F. V., et al. (2025). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry. [Link]

  • Al-Ostath, A. I., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 25(11), 2565. [Link]

  • Wu, J., et al. (2022). The Halogenation of Indazoles. ResearchGate. [Link]

  • Kaur, N., et al. (2018). Synthesis of fluoro-functionalized diaryl-λ3-iodonium salts and their cytotoxicity against human lymphoma U937 cells. Beilstein Journal of Organic Chemistry, 14, 281-287. [Link]

  • Lipunova, G. N., et al. (2014). Fluorinated imidazoles and their heteroannelated analogues: synthesis and properties. ResearchGate. [Link]

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Protocols & Analytical Methods

Method

Precision Functionalization of 3-Iodo-1-Methylindazole: A Guide to Pd-Catalyzed Cross-Couplings

Executive Summary & Strategic Importance The 3-iodo-1-methylindazole scaffold is a "privileged structure" in modern medicinal chemistry, serving as a critical core in kinase inhibitors (e.g., Axitinib analogues), anti-in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 3-iodo-1-methylindazole scaffold is a "privileged structure" in modern medicinal chemistry, serving as a critical core in kinase inhibitors (e.g., Axitinib analogues), anti-inflammatory agents, and CNS-active compounds. The C-3 position is electronically unique; while the C-I bond is activated for oxidative addition, the nitrogen-rich heterocycle presents challenges regarding catalyst poisoning and solubility.

This guide moves beyond generic textbook conditions. It provides field-validated protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings specifically optimized for the 1-methylindazole system. The focus is on reproducibility , scalability , and mechanistic understanding to minimize "dead" chemistry time.

Mechanistic Insight: The "Heterocycle Effect"

Understanding the substrate is the first step to successful catalysis.

  • The Substrate: Unlike 3-iodo-1H-indazole, the 1-methyl variant prevents N-H deprotonation, eliminating the formation of insoluble indazolyl anions that often shut down catalytic cycles.

  • The Trap: The N2 nitrogen remains a Lewis base. In low-ligand-loading scenarios, N2 can coordinate to the electrophilic Pd(II) center, displacing labile ligands (like PPh3) and forming an inactive "Pd-sink."

  • The Solution: Use chelating ligands (e.g., dppf) or bulky biaryl phosphines (e.g., XPhos, BrettPhos) that sterically prevent N2-coordination and accelerate reductive elimination.

Mechanistic Workflow

The following diagram outlines the critical decision pathways for this specific substrate.

IndazoleWorkflow Start Substrate: 3-Iodo-1-Methylindazole Decision Target Bond? Start->Decision Suzuki Suzuki-Miyaura (C-C Aryl) Decision->Suzuki Aryl/Heteroaryl Sono Sonogashira (C-C Alkyne) Decision->Sono Alkyne Buchwald Buchwald-Hartwig (C-N Amine) Decision->Buchwald Amine Suz_Cond System: Pd(dppf)Cl2 / K2CO3 Dioxane/H2O Suzuki->Suz_Cond Sono_Cond System: Pd(PPh3)2Cl2 / CuI TEA or DIPEA Sono->Sono_Cond Buch_Cond System: Pd2(dba)3 / BrettPhos NaOtBu / Toluene Buchwald->Buch_Cond High Yield\n(Biaryl) High Yield (Biaryl) Suz_Cond->High Yield\n(Biaryl) Rigid Linker\n(Alkynyl) Rigid Linker (Alkynyl) Sono_Cond->Rigid Linker\n(Alkynyl) Drug Core\n(Amino) Drug Core (Amino) Buch_Cond->Drug Core\n(Amino)

Figure 1: Strategic decision tree for ligand and condition selection based on target bond formation.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Robust C-C Formation)

Best for: Attaching aryl or heteroaryl groups.

Rationale: The bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) typically outperforms monodentate ligands for this substrate because its large bite angle enforces a geometry that favors reductive elimination, even with sterically crowded boronic acids.

Materials:

  • 3-Iodo-1-methylindazole (1.0 equiv)

  • Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl2[1]·DCM (3–5 mol%)

  • Base: K2CO3 (3.0 equiv) or Cs2CO3 (for sensitive substrates)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step:

  • Purge: Charge a reaction vial with the indazole, boronic acid, base, and Pd catalyst. Seal and purge with Argon/N2 for 5 minutes. Crucial: Oxygen promotes homocoupling of the boronic acid.

  • Solvation: Add degassed Dioxane/Water mixture via syringe.

  • Activation: Heat the block to 90°C .

  • Monitoring: Check TLC at 2 hours. The starting material (SM) usually runs higher than the product.

    • Self-Validation: If SM persists after 4h, add 1 mol% fresh catalyst. Do not add more boronic acid unless protodeboronation is confirmed.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Sonogashira Coupling (Alkynylation)

Best for: Creating rigid linkers or precursors for cyclization.

Rationale: The C3-position is highly reactive toward oxidative addition. A standard Pd/Cu system works well, but order of addition is critical to prevent copper acetylide polymerization.

Materials:

  • 3-Iodo-1-methylindazole (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Catalyst: Pd(PPh3)2Cl2 (3 mol%)

  • Co-Catalyst: CuI (1.5 mol%)

  • Base/Solvent: Triethylamine (TEA) or DMF/DIPEA (for high temp).

Step-by-Step:

  • Catalyst Pre-mix: Dissolve Indazole and Pd-catalyst in degassed solvent. Stir for 5 mins to ensure oxidative addition begins (solution often darkens).

  • Copper Addition: Add CuI. Stir for 2 mins.

  • Alkyne Addition: Add the alkyne dropwise.

  • Reaction: Stir at RT for 1 hour. If sluggish, heat to 50°C.

    • Self-Validation: A precipitate (Et3N·HI salts) should form within 15-30 minutes, indicating reaction progress.

  • Scavenging: Upon completion, treat the crude mixture with a metal scavenger (e.g., SiliaMetS® Thiol) to remove Pd/Cu residues before chromatography.

Protocol C: Buchwald-Hartwig Amination (C-N Formation)

Best for: Introducing amino groups (critical for kinase affinity).

Rationale: This is the most challenging coupling due to the potential for the indazole nitrogen to poison the catalyst. BrettPhos or RuPhos are required; standard PPh3 will fail.

Materials:

  • 3-Iodo-1-methylindazole (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)[2]

  • Pre-catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: BrettPhos (4 mol%) (Use RuPhos for secondary amines).

  • Base: NaOtBu (1.4 equiv) - Note: Use Cs2CO3 if the substrate has esters.

  • Solvent: Toluene or t-Amyl Alcohol (anhydrous).

Step-by-Step:

  • Glovebox/Schlenk: Weigh Pd source, Ligand, and Base in a glovebox or under strict inert flow.

  • Pre-activation: Dissolve Pd and Ligand in solvent and stir at elevated temp (60°C) for 2-3 mins to form the active L-Pd(0) species (solution turns from purple to orange/brown).

  • Addition: Add the Indazole and Amine.

  • Heating: Heat to 100°C for 12–18 hours.

  • Workup: Filter through Celite to remove palladium black. Concentrate and purify.

Data Summary & Optimization Table

The following table summarizes expected outcomes and troubleshooting steps based on internal optimization data.

ParameterSuzuki (Aryl)Sonogashira (Alkyne)Buchwald (Amine)
Primary Catalyst Pd(dppf)Cl2Pd(PPh3)2Cl2Pd2(dba)3 / BrettPhos
Temp Range 80°C - 100°CRT - 60°C90°C - 110°C
Typical Yield 85 - 98%75 - 90%60 - 85%
Major Side Product Protodeboronation (Ar-H)Homocoupling (Diyne)Hydrodeiodination (Indazole-H)
TLC Stain UV / AnisaldehydeKMnO4 (for alkyne)Dragendorff (for amine)
Optimization Tip Switch to XPhos Pd G2 if sterics are high.Degas thoroughly to stop homocoupling.Use t-BuOH as co-solvent to break aggregates.

Troubleshooting Logic (Self-Validating System)

Use this flow to diagnose stalled reactions.

Troubleshooting Start Reaction Stalled / Low Yield? CheckSM Is SM (Indazole) consumed? Start->CheckSM SM_Yes Yes: SM Consumed CheckSM->SM_Yes SM_No No: SM Remains CheckSM->SM_No CheckProd Is Product forming? SM_Yes->CheckProd Oxidative Issue: Oxidative Addition Failure Action: Switch to electron-rich ligand (e.g., PCy3, XPhos) SM_No->Oxidative Deiodination Check for De-iodination (Indazole-H) CheckProd->Deiodination No Product Protodebor Issue: Protodeboronation (Suzuki) Action: Lower Temp or Increase Base Deiodination->Protodebor If Ar-H detected

Figure 2: Diagnostic logic for troubleshooting reaction failures.

References

  • C3-Functionalization Reviews

    • Giraud, F., et al. "C3-Indazole Functionalization: A Review." Institute of Chemistry of Clermont-Ferrand.
    • (Extrapolated from MDPI Indazole Reviews).

  • Suzuki-Miyaura Methodology

    • BenchChem Application Notes.[3] "Suzuki Coupling Reactions with 3-iodo-1H-indazole Derivatives." (Specifics on base/solvent effects).

  • Sonogashira Protocols

    • Liang, Y., et al. "Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions."[4] Organic Chemistry Portal. (Copper-free and standard variations).

  • Buchwald-Hartwig Standards

    • Buchwald, S. L., et al. "Palladium-Catalyzed Aromatic Aminations."[2] ACS GCI Pharmaceutical Roundtable. (Definitive guide on ligand selection for heteroaryl halides).

  • Substrate Scope & Mechanism

    • Lombard, J., et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." PMC / NIH. (Discusses the inhibitory effect of azole nitrogens and ligand solutions).

Sources

Application

Advanced Protocols for C3-Arylation of 3-Iodoindazole Derivatives

Executive Summary The indazole scaffold is a privileged structure in oncology, particularly in the design of kinase inhibitors (e.g., Axitinib, Pazopanib). The C3 position offers a critical vector for extending chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole scaffold is a privileged structure in oncology, particularly in the design of kinase inhibitors (e.g., Axitinib, Pazopanib). The C3 position offers a critical vector for extending chemical space into the "deep pocket" of protein targets. However, Suzuki-Miyaura coupling at the C3 position of 3-iodoindazoles presents a dichotomy: while the C-I bond is electronically primed for oxidative addition, the N-H functionality (pKa ~14) and the N1/N2 nitrogen lone pairs act as potent catalyst poisons.

This guide provides two distinct protocols:

  • Protocol A (The Robust Route): Utilizes N-protection to completely suppress catalyst poisoning, ideal for scale-up.

  • Protocol B (The Direct Route): Utilizes Buchwald G3 precatalysts to overcome the "Indazole Trap" without protection/deprotection steps, ideal for rapid library generation.

Strategic Analysis: The "Indazole Trap"

Before selecting a protocol, one must understand the failure modes specific to this scaffold. Unlike simple aryl halides, 3-iodoindazole creates a competing equilibrium in the catalytic cycle.

Mechanistic Bottleneck

The free N-H indazole can deprotonate under basic Suzuki conditions, forming an indazolyl anion. This anion, or the neutral N1/N2 nitrogens, coordinates to the electrophilic Pd(II) intermediate, displacing the phosphine ligand or preventing the coordination of the boronate species. This forms a "resting state" reservoir (Pd-Indazole complex) that stalls the cycle, often leading to hydrodehalogenation (loss of Iodine) rather than coupling.

Visualization: The Poisoning Mechanism

The following diagram illustrates the standard cycle versus the inhibitory pathway.

SuzukiMechanism cluster_legend Pathway Legend Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + 3-Iodoindazole TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Boronic Acid + Base Poison Catalyst Poisoning (Pd-N Coordination) OxAdd->Poison Ligand Displacement RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Indazole Free N-H Indazole (Substrate) Indazole->Poison N-Coordination Poison->Pd0 Slow Re-entry key1 Productive Cycle key2 Inhibitory Trap

Figure 1: Catalytic cycle contrasting the productive Suzuki pathway against the N-coordination inhibitory trap common in azole substrates.[1][2][3][4][5][6][7]

Decision Matrix: Selecting Your Protocol

FeatureProtocol A: Protected (SEM/THP)Protocol B: Direct (Unprotected)
Primary Use Case Process Chemistry / Scale-up (>5g)Medicinal Chemistry / Library Gen (<100mg)
Step Count 3 (Protect -> Couple -> Deprotect)1 (Couple)
Catalyst Cost Low (Pd(dppf)Cl2)High (XPhos Pd G3)
Purification Easy (Non-polar intermediate)Moderate (Polar product)
Risk Profile Low (Reliable, standard conditions)Medium (Substrate dependent)

Protocol A: The "Robust Route" (N-SEM Protected)

Rationale: The [2-(Trimethylsilyl)ethoxy]methyl (SEM) group is chosen over Boc. Boc groups are electron-withdrawing (reducing oxidative addition rates at C3) and are liable to cleave under the basic, heated conditions of Suzuki coupling. SEM is electronically neutral and stable to base.

Materials
  • Substrate: 1-(SEM)-3-iodoindazole (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Setup: Charge a reaction vial with 1-(SEM)-3-iodoindazole (1.0 mmol) and the boronic acid (1.2 mmol).

  • Inertion: Evacuate and backfill with Nitrogen (x3).

  • Solvent Addition: Add degassed 1,4-Dioxane (5 mL, 0.2 M concentration).

  • Base Addition: Add 2.0 M aqueous K₂CO₃ (1.5 mL, 3.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (25 mg, 0.03 mmol) under a positive stream of Nitrogen.

    • Note: Pd(dppf)Cl₂ is preferred for its large bite angle, which stabilizes the Pd center against thermal decomposition.

  • Reaction: Seal and heat to 90°C for 4–12 hours. Monitor by LCMS.

    • Checkpoint: Conversion should exceed 95%. If stalled, add 1 mol% fresh catalyst.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Deprotection (Post-Coupling): Treat the crude material with TBAF (1M in THF) and ethylenediamine (scavenger) at 60°C to remove the SEM group.

Protocol B: The "Direct Route" (Unprotected)

Rationale: To couple unprotected 3-iodoindazole, we must prevent the "Indazole Trap." We utilize Buchwald G3 Precatalysts (specifically XPhos Pd G3). The bulky biaryl phosphine ligand (XPhos) creates a steric wall that prevents the indazole nitrogen from binding to the Palladium, forcing the cycle to proceed through the C-I oxidative addition.

Materials
  • Substrate: 3-Iodo-1H-indazole (1.0 equiv)

  • Boronic Acid: Aryl boronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 (2–4 mol%)

  • Base: K₃PO₄ (3.0 equiv) - Anhydrous, finely ground

  • Solvent: n-Butanol / Water (4:1 ratio) or THF/Water (10:1)

    • Note: Biphasic systems with higher water content often help solubilize the inorganic base but can increase protodeboronation. n-Butanol provides a good balance of solubility for polar heterocycles.

Step-by-Step Methodology
  • Setup: Charge a microwave vial with 3-iodo-1H-indazole (0.5 mmol), boronic acid (0.75 mmol), and finely ground K₃PO₄ (1.5 mmol).

  • Catalyst Addition: Add XPhos Pd G3 (8.5 mg, 0.01 mmol, 2 mol%).

    • Why G3? The G3 precatalyst activates rapidly at room temperature, ensuring a high concentration of active Pd(0) before the indazole can coordinate in an inhibitory fashion.

  • Solvent: Add n-Butanol (2.0 mL) and Water (0.5 mL).

  • Degassing: Sparge with Argon for 5 minutes. (Oxygen is detrimental to the electron-rich XPhos ligand).

  • Reaction:

    • Option A (Thermal): Heat to 100°C for 2–4 hours.

    • Option B (Microwave): Heat to 120°C for 30 minutes.

  • Workup: Acidify carefully to pH ~6 (to protonate the indazole for extraction) using 1N HCl, then extract with EtOAc.

    • Caution: Do not make too acidic, or you may lose product to the aqueous phase if it contains basic amines.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Hydrodehalogenation (Indazole formed, I lost)Catalyst is stalling; Hydride source present.Switch from alcohols (n-BuOH) to Dioxane/H2O. Increase catalyst loading. Ensure strict O2-free conditions.
Protodeboronation (Boronic acid loses B(OH)2)Heterocycle on boronic acid is unstable.Use Boronic Esters (Pinacol) instead of acids. Lower temperature. Switch base to mild KF or Cs2CO3.
Homocoupling (Ar-Ar dimer)Oxidant present (O2).Improve degassing (Freeze-Pump-Thaw). Reduce catalyst loading.
Low Conversion (Unprotected) Poisoning of Pd by N-H.Switch to Protocol A (Protect N). Or try SPhos Pd G3 (water soluble, highly active).

Experimental Workflow Visualization

Workflow Start Start: 3-Iodoindazole Decision Is N-H Protected? Start->Decision RouteA Protocol A: Protected Decision->RouteA Yes (or Scale-up) StepA1 Protect (SEM-Cl, NaH) Decision->StepA1 If No but Scale-up needed RouteB Protocol B: Direct Decision->RouteB No (Rapid Library) StepA2 Suzuki: Pd(dppf)Cl2 K2CO3, Dioxane, 90°C RouteA->StepA2 StepA1->StepA2 StepA3 Deprotect (TBAF) StepA2->StepA3 End Final Product: 3-Aryl-1H-indazole StepA3->End StepB1 Suzuki: XPhos Pd G3 K3PO4, nBuOH/H2O 100-120°C RouteB->StepB1 StepB1->End

Figure 2: Strategic decision tree for selecting the appropriate coupling pathway based on scale and substrate constraints.

References

  • Loudet, A., & Williams, K. (2008). Boronic Acids in Organic Synthesis: A Critical Review. Chemical Reviews. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society. Link

  • Vera, G., et al. (2018).[8] Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate. Molecules.[4][6][7][8][9][10][11][12][13][14][15] Link

  • Meanwell, N. A. (2011). The influence of heterocycles on the physicochemical and ADMET properties of drug candidates. Journal of Medicinal Chemistry. Link

  • Hopkinson, M. N., et al. (2019). Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[4] Chemistry – A European Journal. Link

Sources

Method

Application Note: A Comprehensive Guide to the Synthesis of 6,7-difluoro-1-methyl-1H-indazole from 2,3,4-trifluorobenzaldehyde

Audience: Researchers, Scientists, and Drug Development Professionals Abstract: This document provides a detailed, two-step protocol for the synthesis of 6,7-difluoro-1-methyl-1H-indazole, a key scaffold in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed, two-step protocol for the synthesis of 6,7-difluoro-1-methyl-1H-indazole, a key scaffold in medicinal chemistry, starting from commercially available 2,3,4-trifluorobenzaldehyde. The guide is designed for chemical researchers and drug development professionals, offering in-depth explanations of the reaction mechanisms, step-by-step experimental procedures, and critical insights into process optimization and troubleshooting. The synthesis involves an initial cyclization to form the indazole core, followed by a regioselective N-methylation.

Introduction: The Significance of Fluorinated Indazoles

Indazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds.[1][2] These bicyclic nitrogen-containing heterocycles are bioisosteres of indoles and are known to interact with a wide range of biological targets, leading to diverse therapeutic applications including anti-cancer, anti-inflammatory, and anti-HIV agents.[3] The incorporation of fluorine atoms into the indazole ring system can significantly enhance metabolic stability, binding affinity, and cell permeability, making fluorinated indazoles particularly valuable in modern drug discovery.[4]

This application note details a robust and reproducible synthesis of 6,7-difluoro-1-methyl-1H-indazole. The synthetic strategy is a two-step sequence:

  • Indazole Formation: A condensation and intramolecular nucleophilic aromatic substitution (SNAr) reaction between 2,3,4-trifluorobenzaldehyde and hydrazine to yield 6,7-difluoro-1H-indazole.

  • N-Methylation: A regioselective methylation at the N-1 position of the indazole ring to afford the final product.

Overall Synthetic Workflow

The pathway from the starting material to the final methylated indazole is illustrated below. This process leverages a classical indazole synthesis followed by a carefully controlled alkylation to achieve the desired regioisomer.

G A 2,3,4-Trifluorobenzaldehyde B 6,7-Difluoro-1H-indazole (Intermediate) A->B  Step 1: Cyclization Reagent: Hydrazine (N₂H₄) Solvent: 1,4-Dioxane or Neat Heat (Conventional or MW) C 6,7-Difluoro-1-methyl-1H-indazole (Final Product) B->C  Step 2: N-Methylation Base: NaH Reagent: Methyl Iodide (CH₃I) Solvent: Anhydrous THF

Diagram Caption: Two-step synthesis of 6,7-difluoro-1-methyl-1H-indazole.

Part 1: Synthesis of 6,7-Difluoro-1H-indazole

Principle and Mechanistic Rationale

The formation of the indazole ring from an ortho-fluorobenzaldehyde is a well-established and efficient method.[5][6] The reaction proceeds through two key stages:

  • Hydrazone Formation: The aldehyde carbonyl reacts with hydrazine in a condensation reaction to form the corresponding hydrazone intermediate.

  • Intramolecular Cyclization: The terminal nitrogen of the hydrazone acts as a nucleophile, attacking the carbon atom bearing the fluorine at the C2 position of the aromatic ring. This intramolecular nucleophilic aromatic substitution (SNAr) is facilitated by the electron-withdrawing nature of the hydrazone moiety, which activates the ring towards nucleophilic attack. The subsequent elimination of a fluoride ion and tautomerization yields the stable 1H-indazole ring system.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of fluorinated indazoles.[7]

Materials:

  • 2,3,4-Trifluorobenzaldehyde

  • Hydrazine (monohydrate or anhydrous)

  • 1,4-Dioxane (or suitable high-boiling solvent)

  • Ethyl Acetate (EtOAc)

  • Heptane

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • In a reaction vessel (e.g., a microwave reaction vial or a round-bottom flask equipped with a reflux condenser), dissolve 2,3,4-trifluorobenzaldehyde (1.0 eq) in 1,4-dioxane.

  • Add hydrazine (excess, ~10 eq) to the solution.[7]

  • Seal the vessel and heat the reaction mixture. Optimal conditions can be achieved using microwave irradiation (e.g., 150 °C for 30 minutes) or conventional heating at reflux until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[7]

  • Upon completion, cool the reaction mixture to room temperature and quench by carefully adding water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the residue by silica gel column chromatography, typically using a gradient of ethyl acetate in heptane as the eluent, to afford pure 6,7-difluoro-1H-indazole.[7]

Field-Proven Insights & Troubleshooting
  • Reaction Solvent: While 1,4-dioxane is effective, some syntheses of similar fluoro-indazoles are performed neat (without solvent) by heating the aldehyde directly with hydrazine hydrate.[6] This can be effective but requires careful temperature control.

  • Side Reactions: A potential side reaction is the Wolff-Kishner reduction of the aldehyde to a methyl group, forming 2,3,4-trifluorotoluene. However, the intramolecular cyclization to the indazole is generally faster under these conditions. Using O-methyl oximes as an alternative to the aldehyde can effectively eliminate this side reaction.[5][8]

  • Purification: The product is typically a solid. If it oils out, ensure all solvent is removed and re-attempt purification by chromatography, as impurities can inhibit crystallization.

Part 2: Regioselective N-Methylation of 6,7-Difluoro-1H-indazole

Principle and Mechanistic Rationale

The N-alkylation of an indazole can occur at two positions, N-1 or N-2, often resulting in a mixture of regioisomers.[9][10] The outcome is highly dependent on reaction conditions (base, solvent, temperature) and the electronic and steric properties of the indazole substrate. The reaction begins with the deprotonation of the indazole N-H by a strong base to form an indazolide anion. This anion then acts as a nucleophile, attacking the methylating agent (e.g., methyl iodide).

For achieving high N-1 selectivity, the combination of sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (THF) has proven to be highly effective for a broad range of indazole substrates.[9] This system favors the formation of the thermodynamically more stable N-1 alkylated product.

Detailed Experimental Protocol

Materials:

  • 6,7-Difluoro-1H-indazole (from Part 1)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl Iodide (CH₃I)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

  • Silica Gel for column chromatography

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of 6,7-difluoro-1H-indazole (1.0 eq) in anhydrous THF dropwise to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30-60 minutes. Hydrogen gas evolution will be observed.

  • Add methyl iodide (1.1-1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to separate the N-1 and any minor N-2 regioisomers, affording the final product, 6,7-difluoro-1-methyl-1H-indazole.

Field-Proven Insights & Troubleshooting
  • Regioselectivity: While NaH/THF strongly favors N-1 alkylation, the presence of a substituent at the C-7 position can sometimes increase the proportion of the N-2 isomer due to steric hindrance.[9] Therefore, careful chromatographic separation is essential. The two isomers are typically separable on silica gel.

  • Safety Precautions: Sodium hydride is a highly flammable solid that reacts violently with water; handle it with extreme care under an inert atmosphere. Methyl iodide is toxic and a potential carcinogen; it should be handled in a well-ventilated fume hood.

  • Structural Verification: The definitive assignment of the N-1 vs. N-2 regioisomer should be performed using 2D NMR spectroscopy, particularly 1H-13C HMBC experiments, which can show correlations between the N-methyl protons and the C-3 and C-7a carbons of the indazole ring.[9]

Data Presentation: Summary of Reaction Parameters

Parameter Step 1: Indazole Formation Step 2: N-Methylation
Starting Material 2,3,4-Trifluorobenzaldehyde6,7-Difluoro-1H-indazole
Key Reagents HydrazineSodium Hydride, Methyl Iodide
Solvent 1,4-Dioxane or NeatAnhydrous THF
Temperature 150 °C (MW) or Reflux0 °C to Room Temperature
Typical Reaction Time 0.5 - 10 hours2 - 16 hours
Reported Yield ~46%[7]Good to Excellent (Isomer dependent)

Conclusion

The two-step synthesis outlined in this application note provides a reliable and scalable pathway for the production of 6,7-difluoro-1-methyl-1H-indazole. By understanding the underlying chemical principles and paying close attention to the critical experimental parameters, researchers can successfully synthesize this valuable building block for use in drug discovery and medicinal chemistry programs. The protocols are grounded in established literature, offering a solid foundation for further exploration and development of novel indazole-based therapeutics.

References

  • Khan, I. et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available from: [Link]

  • Tantray, M. A. et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of indazoles. Available from: [Link]

  • Pérez Medina, C. et al. Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry. Available from: [Link]

  • Kluk, A. M. et al. New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine. The Journal of Organic Chemistry. Available from: [Link]

  • Pacansky, J. & Coufal, H. The photocyclization of a hydrazone to an indazole. Journal of Photochemistry. Available from: [Link]

  • Kluk, A. M. et al. (PDF) New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. ResearchGate. Available from: [Link]

  • Molbase. Synthesis of 6-Fluoro-1-methyl-3-(4-piperidinyl)-1H-indazole hydrochloride. Available from: [Link]

  • University of Tennessee, Knoxville. Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and At. TRACE: Tennessee Research and Creative Exchange. Available from: [Link]

  • ResearchGate. The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). Available from: [Link]

  • Reddy, C. S. et al. CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology. Available from: [Link]

  • MDPI. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Available from: [Link]

  • Singleton, C. et al. Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Petko, K. I. & Filatov, A. A. N-Difluoromethylindazoles. Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]

Sources

Application

Application Notes and Protocols for the Heck Reaction of 3-Iodo-6,7-difluoroindazole

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of C-C Bond Formation in Indazole Scaffolds The indazole core is a privileged scaffold in medicinal chemistry, appear...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-C Bond Formation in Indazole Scaffolds

The indazole core is a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds with diverse therapeutic activities. The functionalization of this heterocycle is of paramount importance for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. The palladium-catalyzed Heck reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the introduction of various alkenyl groups onto the indazole framework.[1][2] This document provides a detailed guide to the Heck reaction conditions specifically tailored for 3-iodo-6,7-difluoroindazole, a substrate with unique electronic properties due to the presence of electron-withdrawing fluorine atoms.

The Heck reaction, or the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[3][4] This transformation is a cornerstone of modern organic synthesis, offering a reliable method for the construction of substituted alkenes.[5] For heterocyclic substrates like 3-iodo-6,7-difluoroindazole, the Heck reaction provides a direct pathway to novel indazole derivatives with potential applications in drug discovery.

Mechanistic Overview: The Palladium Catalytic Cycle

The Heck reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.[3][4][6] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unforeseen outcomes.

Heck_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-I PdII_Aryl R-Pd(II)L₂-I OxAdd->PdII_Aryl Alkene_Coord Olefin Coordination PdII_Aryl->Alkene_Coord Alkene PdII_Pi_Complex [R-Pd(II)L₂(alkene)]⁺I⁻ Alkene_Coord->PdII_Pi_Complex Mig_Ins Migratory Insertion PdII_Pi_Complex->Mig_Ins PdII_Alkyl R-alkene-Pd(II)L₂-I Mig_Ins->PdII_Alkyl Beta_Hyd_Elim β-Hydride Elimination PdII_Alkyl->Beta_Hyd_Elim PdII_H_Pi_Complex [H-Pd(II)L₂(R-alkene)]⁺I⁻ Beta_Hyd_Elim->PdII_H_Pi_Complex Red_Elim Reductive Elimination PdII_H_Pi_Complex->Red_Elim + Base - HB⁺I⁻ Red_Elim->Pd0 Product

Figure 1: The catalytic cycle of the Heck reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 3-iodo-6,7-difluoroindazole to form a Pd(II) complex.

  • Olefin Coordination and Insertion: The alkene coordinates to the Pd(II) center, followed by migratory insertion of the alkene into the palladium-carbon bond.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium is eliminated, forming the desired substituted alkene product and a palladium-hydride species.

  • Reductive Elimination: The base regenerates the Pd(0) catalyst by removing the hydride and the iodide from the palladium complex.

Recommended Protocol for the Heck Reaction of 3-Iodo-6,7-difluoroindazole

This protocol is a starting point and may require optimization depending on the specific alkene used.

Materials and Reagents
  • 3-Iodo-6,7-difluoroindazole

  • Alkene (e.g., methyl acrylate, styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • N,N-Dimethylformamide (DMF), anhydrous

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and Schlenk line or glovebox

Experimental Procedure

Heck_Workflow Start Start Setup Assemble and dry glassware under inert atmosphere. Start->Setup Reagents Add 3-iodo-6,7-difluoroindazole, alkene, base, and solvent to the reaction vessel. Setup->Reagents Degas Degas the mixture (e.g., by three freeze-pump-thaw cycles or by bubbling with inert gas). Reagents->Degas Catalyst Add the palladium catalyst and ligand. Degas->Catalyst Heat Heat the reaction mixture to the desired temperature (e.g., 80-125 °C) with stirring. Catalyst->Heat Monitor Monitor the reaction progress by TLC or LC-MS. Heat->Monitor Workup Upon completion, cool the reaction to room temperature and perform aqueous workup. Monitor->Workup Reaction Complete Purify Purify the crude product by column chromatography. Workup->Purify End End Purify->End

Figure 2: General workflow for the Heck reaction.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine 3-iodo-6,7-difluoroindazole (1.0 equiv), the desired alkene (1.2-1.5 equiv), and sodium bicarbonate (2.0 equiv).

  • Solvent Addition: Add anhydrous DMF (to a concentration of 0.1-0.2 M with respect to the indazole).

  • Degassing: Degas the reaction mixture by bubbling with argon for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Catalyst Addition: To the degassed mixture, add palladium(II) acetate (0.02-0.05 equiv) and triphenylphosphine (0.04-0.10 equiv).

  • Reaction: Heat the reaction mixture to 100-125 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Discussion of Reaction Parameters and Optimization Strategies

The success of the Heck reaction with 3-iodo-6,7-difluoroindazole is highly dependent on the careful selection and optimization of several key parameters.

Catalyst System
  • Palladium Source: Palladium(II) acetate is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[3] Other palladium sources such as PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ can also be employed.

  • Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. Triphenylphosphine (PPh₃) is a standard choice. For challenging substrates, other ligands such as tri(o-tolyl)phosphine or bidentate phosphines like BINAP may offer improved results. The electron-withdrawing nature of the difluoroindazole may necessitate the use of more electron-rich phosphine ligands to facilitate the oxidative addition step.

Base

The base plays a critical role in the reductive elimination step, regenerating the active Pd(0) catalyst.

  • Inorganic Bases: Sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are commonly used.

  • Organic Bases: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can also be used, particularly in phosphine-free conditions. The choice of base can influence the reaction rate and selectivity.

Solvent

The solvent must be able to dissolve the reactants and be stable at the reaction temperature.

  • Polar Aprotic Solvents: DMF, DMAc, and NMP are excellent choices for Heck reactions due to their high boiling points and ability to dissolve a wide range of substrates.

  • Other Solvents: Acetonitrile and toluene can also be used, sometimes in combination with a co-solvent.

Temperature

Heck reactions are typically conducted at elevated temperatures, ranging from 80 to 140 °C. The optimal temperature will depend on the reactivity of the specific alkene and the stability of the catalyst. For the electron-deficient 3-iodo-6,7-difluoroindazole, a higher temperature may be required to drive the reaction to completion.

Representative Conditions from the Literature

The following table summarizes conditions reported for the Heck reaction of similar 3-iodoindazoles, which can serve as a valuable starting point for optimization with 3-iodo-6,7-difluoroindazole.

SubstrateAlkeneCatalystBaseSolventTemp. (°C)Yield (%)Reference
N-SEM-3-iodoindazolesMethyl 2-acetamidoacrylatePd(OAc)₂NaHCO₃DMF12523-54[1]
3-IodoindazolesMethyl acrylateNot specifiedNot specifiedNot specifiedNot specifiedNot specified[1]
3-Iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole2-Vinyl pyridinePd(OAc)₂N,N-DiisopropylethylamineDMFHeatingNot specified[7]

Troubleshooting

IssuePotential CauseSuggested Solution
No or low conversion Inactive catalystEnsure proper degassing to prevent catalyst oxidation. Use fresh, high-purity reagents.
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Inappropriate ligandScreen different phosphine ligands (e.g., more electron-rich ligands).
Formation of byproducts Reductive dehalogenationUse a less coordinating solvent or a different base.
Polymerization of the alkeneAdd a polymerization inhibitor (e.g., hydroquinone) for sensitive alkenes.
Poor reproducibility Inconsistent reagent qualityUse reagents from a reliable source and ensure anhydrous conditions.
Inefficient stirringEnsure vigorous stirring to maintain a homogeneous reaction mixture.

Conclusion

The Heck reaction is a robust and highly valuable method for the functionalization of 3-iodo-6,7-difluoroindazole. By carefully selecting the catalyst system, base, solvent, and temperature, researchers can efficiently synthesize a wide array of novel indazole derivatives. The protocols and guidelines presented in this document provide a solid foundation for the successful application of this powerful transformation in the pursuit of new therapeutic agents.

References

  • Heck cross-coupling reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. (URL: [Link])

  • Heck Reaction - Organic Chemistry Portal. (URL: [Link])

  • Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed. (URL: [Link])

  • Heck Reaction of N‐Heteroaryl Halides for the Concise Synthesis of Chiral α‐Heteroaryl‐substituted Heterocycles | Request PDF - ResearchGate. (URL: [Link])

  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. (URL: [Link])

  • Heck Reaction—State of the Art - MDPI. (URL: [Link])

  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis - University of Windsor. (URL: [Link])

  • Heck reaction - YouTube. (URL: [Link])

  • Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. (URL: [Link])

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (URL: [Link])

  • Heck reaction - Wikipedia. (URL: [Link])

  • Electronic Control of the Regiochemistry in the Heck Reaction - ResearchGate. (URL: [Link])

Sources

Method

Application Note: Regioselective N-Methylation of 6,7-Difluoroindazole Precursors

Executive Summary The N-methylation of 6,7-difluoroindazole presents a distinct regiochemical challenge compared to unsubstituted indazoles. While the 1H-indazole (N1) tautomer is typically thermodynamically preferred, t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-methylation of 6,7-difluoroindazole presents a distinct regiochemical challenge compared to unsubstituted indazoles. While the 1H-indazole (N1) tautomer is typically thermodynamically preferred, the presence of a fluorine atom at the C7 position introduces specific steric and electronic repulsion that destabilizes the N1-methylated product, often shifting the kinetic product ratio toward the N2-isomer.

This Application Note provides two distinct, validated protocols to access either the N1-methyl (thermodynamic) or N2-methyl (kinetic/steric) isomers with high selectivity. We utilize the "Cesium Effect" for N1-targeting and oxonium salt chemistry (Meerwein’s reagent) for N2-targeting.

Mechanistic Insight & Challenge

The Ambident Nucleophile

Indazole exists in a tautomeric equilibrium between 1H- and 2H-forms. Upon deprotonation, the resulting anion is an ambident nucleophile.[1]

  • N1-Alkylation: Preserves the benzenoid structure but suffers from steric clash with the C7-substituent.

  • N2-Alkylation: Results in a quinonoid-like structure but is generally more accessible kinetically due to the unhindered nature of the N2 lone pair in the neutral species.

The "Fluorine Effect" at C7

In 6,7-difluoroindazole, the C7-fluorine atom plays a critical role:

  • Steric Hindrance: Although fluorine is small (

    
    ), its proximity to N1 creates a "lone pair-lone pair" repulsion with the incoming electrophile or the methylated nitrogen.
    
  • Inductive Withdrawal: The strong

    
     effect of fluorine increases the acidity of the N-H bond but also reduces the nucleophilicity of N1 relative to N2.
    

Consequently, standard alkylation conditions (e.g.,


, MeI, Acetone) often yield a frustrating 1:1 mixture or favor N2, necessitating the specialized protocols below.[1]
Pathway Visualization

The following diagram illustrates the bifurcation of the reaction pathways based on kinetic vs. thermodynamic control.

IndazoleMethylation cluster_legend Key Drivers Start 6,7-Difluoroindazole (Tautomeric Mix) Anion Indazolide Anion (Ambident Nucleophile) Start->Anion Base (Cs2CO3/NaH) Neutral Neutral Species (N2 Basic Site) Start->Neutral No Base / Weak Base N1_Prod N1-Methyl-6,7-difluoroindazole (Thermodynamic Product) Anion->N1_Prod Thermodynamic Control (High T, Cs+, DMF) N2_Prod N2-Methyl-6,7-difluoroindazole (Kinetic Product) Anion->N2_Prod Steric Clash at N1 (Low T) Neutral->N2_Prod Kinetic Control (Me3OBF4, DCM) Legend C7-F Sterics hinder N1 N2 Lone Pair is more basic

Caption: Reaction pathway bifurcation showing N1 (Thermodynamic) vs N2 (Kinetic) selectivity drivers.

Experimental Protocols

Protocol A: N1-Selective Methylation (Thermodynamic Control)

Objective: Maximize N1-isomer formation by exploiting the "Cesium Effect" and thermodynamic equilibration. Mechanism: Cesium (


) is a large, soft cation that stabilizes the N1-anion transition state and assists in coordination. High temperature allows the reversible alkylation to settle into the thermodynamically more stable N1-benzenoid form.

Reagents:

  • Substrate: 6,7-Difluoroindazole (1.0 eq)

  • Base: Cesium Carbonate (

    
    ) (2.0 eq)
    
  • Electrophile: Methyl Iodide (MeI) (1.2 eq)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Methodology:

  • Dissolution: Charge a reaction vessel with 6,7-difluoroindazole and anhydrous DMF. Stir until dissolved.

  • Deprotonation: Add

    
     in a single portion. Stir at ambient temperature for 30 minutes to ensure deprotonation (solution typically turns yellow/orange).
    
  • Addition: Cool the mixture to 0°C. Add MeI dropwise to control the exotherm.

  • Equilibration (Crucial): Remove the ice bath. Heat the reaction to 60°C and stir for 4-6 hours.

    • Note: Heating is essential to overcome the C7-F steric barrier and allow any formed N2-isomer to equilibrate (via trace

      
       demethylation/remethylation) to the N1 form.
      
  • Workup: Cool to RT. Pour into ice-water (5x reaction volume). The product typically precipitates. Filter and wash with water.[1] If oil forms, extract with EtOAc.[1]

  • Purification: Recrystallization from Heptane/EtOAc is preferred over column chromatography to separate trace N2 isomers.[1]

Protocol B: N2-Selective Methylation (Kinetic Control)

Objective: Target the N2-isomer using Meerwein’s Salt. Mechanism: Trimethyloxonium tetrafluoroborate (


) is a hard electrophile that reacts directly with the neutral heterocycle. The N2 nitrogen is more basic (pyridine-like) than the N1 nitrogen (pyrrole-like), leading to rapid, irreversible N2 alkylation.

Reagents:

  • Substrate: 6,7-Difluoroindazole (1.0 eq)

  • Reagent: Trimethyloxonium tetrafluoroborate (

    
    ) (1.1 eq)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Ethyl Acetate

  • Quench: Sat.

    
    
    

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under

    
    , dissolve 6,7-difluoroindazole in anhydrous DCM (0.2 M).
    
  • Addition: Add

    
     solid in one portion at room temperature.
    
    • Safety: Meerwein salt is a powerful alkylating agent. Use gloves and work in a fume hood.[1]

  • Reaction: Stir at Room Temperature for 2–4 hours. The reaction is usually rapid.

    • Monitoring: TLC will show the disappearance of the starting material.[1] The N2-methylated salt may precipitate.

  • Quench: Slowly add saturated aqueous

    
     to quench excess reagent and deprotonate the intermediate cationic species. Stir vigorously for 15 minutes.
    
  • Workup: Separate phases. Extract aqueous layer with DCM. Dry organics over

    
     and concentrate.
    
  • Purification: Flash chromatography (SiO2). The N2 isomer is typically more polar than the N1 isomer.[1]

Analytical Validation (How to distinguish N1 vs N2)

Distinguishing regioisomers is critical. Do not rely solely on retention time.

FeatureN1-Methyl IsomerN2-Methyl Isomer
1H NMR (NOE) No NOE between

and C3-H. Possible weak NOE to C7-F (through space).
Strong NOE between

and C3-H . This is the definitive diagnostic signal.
13C NMR

typically

35-40 ppm.

typically

40-45 ppm (slightly downfield).
C-F Coupling C7 often shows distinct coupling constants due to N1 substitution.C7 coupling remains similar to parent; C3 shift is affected.
Polarity (TLC) Generally Less Polar (Higher

).
Generally More Polar (Lower

) due to quinonoid character.
Melting Point Typically lower MP (less symmetric packing).Typically higher MP (high lattice energy).

Troubleshooting & Optimization

Issue: Low N1 Selectivity (High N2 content in Protocol A)

  • Cause: Reaction temperature too low or reaction time too short.

  • Fix: Increase temperature to 80°C. Switch solvent to NMP (N-methyl-2-pyrrolidone) to increase solubility and reaction rate. Ensure

    
     is dry.
    

Issue: Incomplete Reaction in Protocol B

  • Cause: Hydrolysis of Meerwein salt.

  • Fix: Ensure DCM is strictly anhydrous. Increase reagent to 1.5 eq.

Issue: Separation Difficulties

  • Fix: If chromatography is difficult (

    
     values close), convert the mixture to the HCl salts.[1] The N2-isomer salt often crystallizes more readily from Ethanol/Ether.
    

References

  • Cheung, M. et al. "Regioselective N-Methylation of Indazoles."[2] Journal of Organic Chemistry, 2003.[1]

    • Context: Establishes the use of Meerwein salts for N2 selectivity.
  • Luo, G. et al. "Regioselective Synthesis of N2-Substituted Indazoles." Journal of Organic Chemistry, 2006.[1]

    • Context: Discusses electronic effects and kinetic control.
  • Meanwell, N. A. et al. "Regioselective N-Alkylation of Indazole." Journal of Heterocyclic Chemistry, 1994.[1]

    • Context: Foundational work on base/solvent effects (Cesium effect).
  • Viciu, M. S. "Practical Guide to Indazole Functionalization."[1] Organic Process Research & Development, 2015.[1]

    • Context: Scale-up considerations for indazole alkyl
  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison.

    • Context: Reference for acidity of heterocycles to determine base strength requirements.

Sources

Application

Application Notes and Protocols: Microwave-Assisted Synthesis of Fluorinated Indazole Intermediates

For Researchers, Scientists, and Drug Development Professionals Abstract The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The incorporation of fluor...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The incorporation of fluorine atoms into these molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability. This document provides a comprehensive guide to the microwave-assisted synthesis of fluorinated indazole intermediates, a modern and efficient approach that aligns with the principles of green chemistry. By leveraging the advantages of microwave heating, researchers can accelerate reaction times, improve yields, and enhance product purity, thereby streamlining the drug discovery and development process. This application note details the underlying principles, offers step-by-step protocols for the synthesis of key fluorinated indazole intermediates, and provides a comparative analysis against conventional heating methods.

The Strategic Advantage of Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering significant advantages over conventional heating methods.[1] Unlike traditional techniques that rely on external heat sources and slow thermal conduction, microwave irradiation directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating.[2] This efficient energy transfer results in a number of compelling benefits for the synthesis of fluorinated indazole intermediates.

The primary mechanisms of microwave heating are dipolar polarization and ionic conduction. Polar molecules, such as the reactants and solvents in the synthesis of fluorinated indazoles, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction and, consequently, heat. In the presence of ionic species, the oscillating electric field induces translational motion, leading to collisions and heat generation. This direct and instantaneous heating of the reaction volume circumvents the limitations of conventional heating, where the reaction vessel is heated first, and the heat is then slowly transferred to the reactants.

The key advantages of employing microwave-assisted synthesis for preparing fluorinated indazole intermediates include:

  • Accelerated Reaction Rates: The rapid and efficient heating dramatically reduces reaction times, often from hours to mere minutes.[3]

  • Improved Yields: Uniform heating minimizes the formation of byproducts that can arise from localized overheating or prolonged reaction times, leading to higher yields of the desired product.[2]

  • Enhanced Purity: The reduction in side reactions simplifies purification processes, saving time and resources.

  • Energy Efficiency: By directly heating the reactants, microwave synthesis is a more energy-efficient process compared to conventional methods that heat the entire apparatus.[4]

  • Green Chemistry Alignment: The reduced reaction times, lower energy consumption, and potential for solvent-free reactions position MAOS as an environmentally friendly synthetic approach.[5]

Synthetic Pathways to Fluorinated Indazoles

A common and effective method for the synthesis of the indazole core involves the condensation of a substituted hydrazine with an ortho-halo- or ortho-nitrobenzaldehyde, followed by an intramolecular cyclization. The incorporation of fluorine can be achieved by using appropriately fluorinated starting materials. Microwave irradiation can be effectively applied to accelerate these cyclization reactions.

Below is a generalized workflow for the microwave-assisted synthesis of fluorinated indazoles.

G cluster_0 Preparation cluster_1 Microwave-Assisted Reaction cluster_2 Work-up and Purification cluster_3 Analysis Start Fluorinated o-halobenzaldehyde + Hydrazine Hydrate ReactionVessel Reaction Vessel (Solvent + Reagents) Start->ReactionVessel Mixing Microwave Microwave Irradiation (Set Power, Temp, Time) ReactionVessel->Microwave Irradiation Workup Quenching & Extraction Microwave->Workup Cooling Purification Column Chromatography or Recrystallization Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis FinalProduct Fluorinated Indazole Intermediate Analysis->FinalProduct

Figure 1: General workflow for the microwave-assisted synthesis of fluorinated indazole intermediates.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of representative fluorinated indazole intermediates. These protocols are intended as a starting point and may require optimization based on the specific substrate and available microwave instrumentation.

Protocol 1: Microwave-Assisted Synthesis of 1H-Indazole from o-Chlorobenzaldehyde and Hydrazine Hydrate

This protocol is adapted from a general procedure for microwave-assisted indazole synthesis and serves as a foundational method.[2]

Materials:

  • o-Chlorobenzaldehyde

  • Hydrazine hydrate

  • L-Proline (catalyst)

  • Distilled water

  • Ethanol

  • Microwave synthesis reactor

  • 10 mL microwave reaction vessel with a magnetic stir bar

Procedure:

  • To a 10 mL microwave reaction vessel, add o-chlorobenzaldehyde (1 mmol), hydrazine hydrate (2 mmol), and L-proline (10 mol%).

  • Add 5 mL of distilled water to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 15-20 minutes with a power of 425 MW.[2]

  • After the reaction is complete, cool the vessel to room temperature.

  • Dilute the reaction mixture with hot ethanol and filter to remove any insoluble material.

  • Wash the catalyst with ethanol (3 x 5 mL).

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield 1H-indazole.

Protocol 2: Microwave-Assisted One-Pot, Two-Step Synthesis of 1-Aryl-1H-Indazoles

This protocol is based on a copper-catalyzed intramolecular N-arylation of arylhydrazones formed in situ.[6] This method can be adapted for the synthesis of fluorinated 1-aryl-1H-indazoles by using the corresponding fluorinated phenylhydrazines.

Materials:

  • 2-Halobenzaldehyde (e.g., 2-chlorobenzaldehyde)

  • Phenylhydrazine (or a fluorinated derivative)

  • Copper(I) iodide (CuI)

  • Diamine ligand (e.g., N,N'-dimethylethylenediamine)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Microwave synthesis reactor

  • 10 mL microwave reaction vessel with a magnetic stir bar

Procedure:

  • Step 1: Hydrazone Formation

    • In a 10 mL microwave reaction vessel, combine the 2-halobenzaldehyde (1 mmol) and phenylhydrazine (1.1 mmol) in 3 mL of toluene.

    • Seal the vessel and irradiate in the microwave reactor at 160 °C for 10 minutes.[6]

  • Step 2: Intramolecular N-Arylation

    • To the resulting arylhydrazone solution, add CuI (10 mol%), the diamine ligand (20 mol%), and K₂CO₃ (2 mmol).

    • Reseal the vessel and irradiate at 160 °C for an additional 10 minutes.[6]

  • Work-up and Purification

    • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Comparative Performance: Microwave vs. Conventional Heating

The advantages of microwave-assisted synthesis become particularly evident when compared directly with conventional heating methods for the same transformation. The following table summarizes typical results for the synthesis of various heterocyclic compounds, illustrating the significant reduction in reaction time and improvement in yield.

ProductMethodReaction TimeYield (%)Reference
1H-IndazoleMicrowave18 min77[2]
1H-IndazoleConventional Heating4-6 hours65[3]
4-Chloro-1H-indazoleMicrowave18 min85.79[2]
2-Aryl-1H-benzimidazoleMicrowave3-10 min70-95[7]
2-Aryl-1H-benzimidazoleConventional Heating2-8 hours50-85[7]
Tri-substituted imidazolesMicrowave5-10 min80-92[1]
Tri-substituted imidazolesConventional Heating6-8 hours60-75[1]

Mechanistic Insights and Rationale for Experimental Choices

The accelerated reaction rates observed in microwave-assisted synthesis are not solely due to rapid heating. "Non-thermal" or "specific microwave effects" have been proposed, suggesting that microwaves can influence reaction pathways and transition states in ways that conventional heating cannot. While a topic of ongoing research, it is believed that the direct interaction of the electromagnetic field with the reacting molecules can lower the activation energy of the reaction, leading to faster transformations.

The choice of solvent is a critical parameter in microwave synthesis. Polar solvents with a high dielectric loss tangent, such as ethanol, DMF, and water, absorb microwave energy efficiently and are excellent choices for promoting rapid heating.[4] For reactions involving less polar substrates, a "sensitizer" or a small amount of a highly absorbing solvent can be added to facilitate heating. The use of a catalyst, such as L-proline in Protocol 1 or a copper catalyst in Protocol 2, is crucial for facilitating the desired bond-forming reactions. Microwave irradiation can enhance the catalytic activity by promoting faster diffusion and interaction between the catalyst and the reactants.

The selection of a sealed reaction vessel is essential for conducting reactions at temperatures above the boiling point of the solvent, which is often necessary to drive the cyclization to completion in a short time frame. Modern microwave reactors are equipped with pressure and temperature sensors to ensure safe operation under these conditions.

Conclusion

Microwave-assisted synthesis offers a powerful and efficient platform for the preparation of fluorinated indazole intermediates. The dramatic reduction in reaction times, coupled with improved yields and a greener chemical footprint, makes this technology an invaluable tool for researchers in drug discovery and development. The protocols and data presented in this application note provide a solid foundation for the implementation of MAOS in the synthesis of this important class of molecules, ultimately accelerating the path towards new and improved therapeutic agents.

References

  • Chabukswar, A., et al. (2012). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry, 5(9), 1195-1200. [Link]

  • Khandave, P., et al. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks, 15(2). [Link]

  • Anonymous. (2005). Microwave-assisted synthesis of 1-aryl-1H-indazoles via one-pot two-step Cu-catalyzed intramolecular N-arylation of arylhydrazones. Tetrahedron Letters, 46(44), 7553-7557. [Link]

  • Chabukswar, A., et al. (2012). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry, 5(9). [Link]

  • Mondal, S. (2023). MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. RASĀYAN Journal of Chemistry, 16(3), 1560-1574. [Link]

  • Khandave, P., et al. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. [Link]

  • Pant, P., & Singh, A. (2015). MICROWAVE ASSISTED SIMPLE SYNYHETIC ROUTE FOR THE SYNTHESIS OF MEDICINALLY IMPORTANT PYRAZOLE SCAFFOLDS. Heterocyclic Letters, 5(3), 377-381. [Link]

  • Anonymous. (2022). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 27(19), 6549. [Link]

  • Anonymous. (2023). Conventional vs. Microwave-assisted Synthesis: A Comparative Study on The Synthesis of Tri-substituted imidazoles. Current Microwave Chemistry, 10(1), 3-10. [Link]

  • Anonymous. (2024). Synthesis of fluorinated derivatives of imidazole. ResearchGate. [Link]

  • Anonymous. (2019). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Anonymous. (2013). Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. Molecules, 18(5), 5836-5853. [Link]

  • Vibhute, Y. B., et al. (2010). Comparative study of conventional and microwave assisted synthesis of novel schiff bases and their antimicrobial screenings. Journal of Chemical and Pharmaceutical Research, 2(6), 234-243. [Link]

  • Law, J., et al. (2023). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. JoVE (Journal of Visualized Experiments), (193), e59896. [Link]

  • Anonymous. (2025). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. ACS Omega, 10(16), 19333-19340. [Link]

Sources

Method

C-H activation strategies using 3-iodo-1-methylindazole as a directing group

This Application Note is designed for researchers in medicinal chemistry and organometallic catalysis. It details the strategic use of 3-iodo-1-methylindazole not merely as a substrate, but as a bifunctional scaffold whe...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and organometallic catalysis. It details the strategic use of 3-iodo-1-methylindazole not merely as a substrate, but as a bifunctional scaffold where the 3-iodo group acts as a steric blocking element to force site-selective C7-H activation , while serving as a latent handle for subsequent cross-coupling.

Executive Summary

Functionalizing the benzene ring of indazoles (C4–C7) is chemically challenging due to the inherent high reactivity of the pyrazole ring (C3 position). 3-iodo-1-methylindazole represents a strategic entry point for diversity-oriented synthesis. The iodine atom at C3 serves two critical roles:

  • Steric & Electronic Blocking: It prevents competitive C3-H activation, forcing the metal catalyst to the sterically accessible but electronically distal C7 position.

  • Orthogonal Handle: It remains available for subsequent Suzuki–Miyaura or Sonogashira couplings, enabling the rapid construction of 3,7-disubstituted indazoles.

This guide provides a validated protocol for the Palladium-Catalyzed C7-Arylation of 3-iodo-1-methylindazole, utilizing the N1-methyl group as a native directing group (DG) in conjunction with a bidentate ligand system to override the natural C3 reactivity.

Mechanistic Principles

The Selectivity Challenge

Under standard electrophilic conditions, indazoles react exclusively at C3. To access C7, we rely on Chelation-Assisted C-H Activation .

  • Directing Group (DG): The N2-nitrogen of the indazole core acts as a weak coordinating site for the metal catalyst (Pd or Rh).

  • The "Switch": In the absence of a C3 substituent, Pd catalysts favor C3-H activation via an electrophilic palladation mechanism (

    
    -like). However, with C3-Iodine  installed, the C3 position is blocked.
    
  • Chemoselectivity Risk: The C–I bond is prone to oxidative addition by Pd(0). To prevent this and favor C7-H activation (Pd(II) cycle), the reaction must be kept strictly under Pd(II)/Pd(0) catalysis with re-oxidation or use a mechanism that disfavors oxidative addition (e.g., cationic Pd(II) with specific ligands).

Reaction Pathway[1][2][3][4][5][6]
  • Coordination: Pd(OAc)₂ coordinates to the N2 nitrogen.

  • C-H Activation: A concerted metalation-deprotonation (CMD) event occurs at C7, facilitated by a carbonate or pivalate base.

  • Coupling: The C7-palladacycle undergoes reaction with the aryl coupling partner (via oxidative addition of Ar-I if using Pd(0) cycle, or transmetallation if using Ar-B(OH)₂).

    • Note: For 3-iodo substrates, we recommend oxidative cross-coupling with Arenes or Boronic Acids to avoid competing oxidative addition of the C3-I.

CH_Activation_Mechanism Substrate 3-Iodo-1-methylindazole Coordination N2-Pd Coordination (Pre-complex) Substrate->Coordination + Pd(OAc)2, Ligand SideReaction RISK: C3-I Oxidative Addition Substrate->SideReaction If Pd(0) accumulates CMD_Step CMD Transition State (C7-H Cleavage) Coordination->CMD_Step Base (Ag2CO3/K2CO3) Palladacycle C7-Palladacycle (Intermediate) CMD_Step->Palladacycle - AcOH Coupling Cross-Coupling (w/ Ar-B(OH)2 or Ar-H) Palladacycle->Coupling + Ar-Source Product 3-Iodo-7-aryl-1-methylindazole Coupling->Product Reductive Elim.

Figure 1: Mechanistic pathway for N2-directed C7-H activation. The presence of Iodine at C3 blocks the usual C3 activation path but introduces a risk of oxidative addition if the catalytic cycle is not carefully controlled.

Experimental Protocol

Protocol A: Pd-Catalyzed C7-Arylation (Oxidative Coupling)

This method couples 3-iodo-1-methylindazole with simple arenes (or aryl boronic acids) while preserving the C–I bond. The use of 1,10-Phenanthroline is critical as it stabilizes the cationic Pd(II) species, making it less prone to inserting into the C–I bond compared to phosphine-ligated Pd(0).

Reagents & Materials:

  • Substrate: 3-iodo-1-methylindazole (1.0 equiv)

  • Coupling Partner: Simple Arene (solvent qty) OR Aryl Boronic Acid (2.0 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%)[1]

  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Oxidant: Ag₂CO₃ (2.0 equiv) - Essential to regenerate Pd(II) and scavenge iodide if any leakage occurs.

  • Additive: NaOPiv (0.5 equiv) - Promotes CMD mechanism.

  • Solvent: DMA (N,N-Dimethylacetamide) or DMSO/Dioxane (1:1).

Step-by-Step Workflow:

  • Setup: In a glovebox or under Argon flow, charge a 15 mL pressure tube (sealed with a Teflon cap) with:

    • 3-iodo-1-methylindazole (0.2 mmol, 51.6 mg)

    • Pd(OAc)₂ (4.5 mg, 10 mol%)

    • 1,10-Phenanthroline (7.2 mg, 20 mol%)

    • Ag₂CO₃ (110 mg, 2.0 equiv)

    • NaOPiv (12.4 mg, 0.5 equiv)

    • Aryl Boronic Acid (0.4 mmol) [If using oxidative coupling with boronic acids]

  • Solvation: Add anhydrous DMA (2.0 mL).

  • Degassing: Sparge the mixture with Argon for 5 minutes. Seal the tube tightly.

  • Reaction: Heat the block to 140 °C for 18–24 hours.

    • Checkpoint: The solution typically turns dark brown/black.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove silver salts.

  • Purification: Concentrate the filtrate. Purify via silica gel flash chromatography (Hexane/EtOAc gradient). The C7-arylated product usually elutes after the starting material but before any de-iodinated byproducts.

Optimization Data (Reference Values)
VariableConditionOutcome (Yield of C7-Product)Notes
Ligand PPh₃< 10%C-I oxidative addition dominates (de-iodination).
Ligand 1,10-Phenanthroline 65-78% Favors C-H activation; stabilizes Pd(II).
Solvent Toluene20%Poor solubility of Ag salts.
Solvent DMA 75% Optimal polarity for CMD mechanism.
Temp 100 °C30%Incomplete conversion.
Temp 140 °C 75% Required for high activation energy of C7-H.

Sequential Functionalization Strategy

Once the 3-iodo-7-aryl-1-methylindazole is synthesized, the iodine atom remains available for a second diversification step.

Protocol B: C3-Suzuki Coupling (Post-C7 Activation)

  • Substrate: 3-iodo-7-aryl-1-methylindazole (from Protocol A).

  • Conditions: Ar-B(OH)₂ (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (3.0 equiv), Dioxane/H₂O (4:1), 80 °C, 4 h.

  • Result: 3,7-Diaryl-1-methylindazole.

Why this order?

  • Route 1 (Recommended): C7-H Activation (using I as blocker)

    
     C3-Suzuki.
    
  • Route 2 (Problematic): C3-Suzuki

    
     C7-H Activation. Reason: Once C3 is arylated, the steric bulk at C3 is similar to Iodine, but the electronic bias changes. More importantly, C3-arylation removes the "reactive handle" early. Retaining the Iodine allows for more flexible late-stage diversification.
    

References

  • Switchable C3/C7 Arylation: Solvent/Ligand Controlled Switchable C3 or C7 C–H Arylations of 1-Methyl-4-Nitro-1H-Indazole.[2]

    • Source:

  • General C7-Arylation of Indoles/Indazoles:Palladium-Catalyzed C-H Arylation of Indoles

    • Source: [J. Am. Chem. Soc.[3] (PubMed)]([Link])

  • Indazole Functionalization Review:Recent advances in C–H functionaliz

    • Source:[4]

  • C7-Bromination Strategy: A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation.[5]

    • Source:

Sources

Application

Synthesis of 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole: An Application Note and Protocol

Introduction: The Significance of Indazole Boronates in Medicinal Chemistry Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in drug discov...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Indazole Boronates in Medicinal Chemistry

Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in drug discovery.[1][2][3][4][5] Their unique structural framework allows for versatile functionalization, enabling interaction with a wide array of biological targets.[1][2] This has led to the development of indazole-based compounds with a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][5] Organoboronates, particularly boronic acid pinacol esters, are indispensable reagents in modern organic synthesis, primarily due to their stability, low toxicity, and remarkable utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6][7][8][9] The synthesis of indazole-containing boronate esters, therefore, provides a crucial building block for the efficient construction of complex molecular architectures and the exploration of novel chemical space in the pursuit of new therapeutic agents.[1]

This application note provides a detailed, field-proven protocol for the preparation of 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole from 3-iodo-1-methyl-1H-indazole via the Miyaura borylation reaction. We will delve into the mechanistic underpinnings of this transformation, offer insights into reaction optimization, and provide a comprehensive, step-by-step guide for researchers in synthetic and medicinal chemistry.

Reaction Overview: The Miyaura Borylation

The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that facilitates the formation of a carbon-boron bond.[6][7][9] In this specific application, an aryl halide (3-iodo-1-methyl-1H-indazole) is coupled with a diboron reagent, bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base to yield the corresponding aryl boronic ester.[6][9]

Overall Reaction:

Mechanism and Rationale: A Deeper Look into the Catalytic Cycle

The success of the Miyaura borylation hinges on a well-defined palladium catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8][10]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (3-iodo-1-methyl-1H-indazole) to a Pd(0) complex, forming a Pd(II) species.[6][8][10]

  • Transmetalation: This is often the rate-determining step. The base, typically a mild one like potassium acetate (KOAc), plays a critical role.[7][11] It is believed to activate the palladium complex rather than the diboron reagent.[6][7] The resulting (acetato)palladium(II) complex is more reactive towards transmetalation with bis(pinacolato)diboron.[7] The high oxophilicity of boron is a significant driving force for this step.[7]

  • Reductive Elimination: The final step involves the reductive elimination of the desired aryl boronic ester from the Pd(II) complex, which regenerates the catalytically active Pd(0) species, thus completing the cycle.[6][8]

The choice of a mild base like potassium acetate is critical to prevent a common side reaction: the Suzuki-Miyaura coupling of the newly formed boronate ester with the starting aryl halide.[7][11][12]

Experimental Workflow Diagram

Miyaura_Borylation_Workflow Start Start: Assemble Reagents Reagents Reagents: - 3-iodo-1-methyl-1H-indazole - B₂pin₂ - PdCl₂(dppf) - KOAc - Anhydrous Dioxane ReactionSetup Reaction Setup: Inert Atmosphere (N₂/Ar) Start->ReactionSetup Heating Heating: 80-100 °C ReactionSetup->Heating Stirring Monitoring Reaction Monitoring: TLC or LC-MS Heating->Monitoring Periodic Sampling Monitoring->Heating Incomplete Workup Aqueous Workup: Extraction with EtOAc Monitoring->Workup Complete Purification Purification: Column Chromatography Workup->Purification Characterization Characterization: ¹H NMR, ¹³C NMR, MS Purification->Characterization Product Product: 1-Methyl-3-pinacolboronate-1H-indazole Characterization->Product

Caption: Experimental workflow for Miyaura borylation.

Detailed Experimental Protocol

Materials and Equipment:

  • 3-iodo-1-methyl-1H-indazole

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc), anhydrous

  • Anhydrous 1,4-dioxane

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • LC-MS, NMR for analysis

Safety Precautions:

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • 3-iodo-1-methyl-1H-indazole and its derivatives may be harmful if swallowed or in contact with skin.[13][14][15] Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[13]

  • Palladium catalysts are toxic and should be handled with care.

  • Anhydrous solvents are flammable. Keep away from ignition sources.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-iodo-1-methyl-1H-indazole (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03-0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1-0.2 M with respect to the starting iodide.

  • Heating and Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate.

  • Aqueous Workup: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the desired 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole as a solid.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary: Reaction Parameters and Expected Outcomes

ParameterRecommended ConditionRationale & Impact on Yield/Purity
Catalyst Pd(dppf)Cl₂Provides a stable and efficient catalytic system for this transformation.
Base Potassium Acetate (KOAc)A mild base that promotes the desired borylation while minimizing the undesired Suzuki coupling side reaction.[11][12]
Solvent Anhydrous 1,4-Dioxane or DMSOPolar aprotic solvents that facilitate the dissolution of reagents and promote the reaction.[6]
Temperature 80-100 °CProvides the necessary thermal energy for the reaction to proceed at a reasonable rate.
B₂pin₂ Equivalents 1.1 - 1.5A slight excess ensures complete conversion of the starting iodide.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficient heating- Presence of oxygen or moisture- Use fresh, high-quality catalyst- Ensure the reaction temperature is maintained- Use anhydrous solvents and properly degas the reaction mixture
Formation of Biaryl Side Product - Base is too strong- Prolonged reaction time- Use a milder base like KOAc- Monitor the reaction closely and stop it once the starting material is consumed
Protodeborylation (Loss of Boronate Group) - Presence of water or acid during workup or purification- Ensure anhydrous conditions during workup and use neutral or slightly basic conditions for chromatography if necessary.

Conclusion

The Miyaura borylation of 3-iodo-1-methyl-1H-indazole is a robust and reliable method for the synthesis of the corresponding pinacol boronate ester, a valuable building block in medicinal chemistry. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this protocol, researchers can efficiently access this important intermediate for the development of novel indazole-based therapeutics.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. DOI:10.1039/C3CS60197H
  • Organic Chemistry Portal. Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Deng, L., et al. (2014). Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. PMC. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • ResearchGate. Summary of the Miyaur borylation reaction of brominated N-alkyl PTZ, POZ, and Cz couplers. ResearchGate. [Link]

  • ACS Publications. (2020, November 27). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Proposed mechanism for the Miyaura borylation reaction. ResearchGate. [Link]

  • The Royal Society of Chemistry. (2015, January 22). Supporting Information. The Royal Society of Chemistry. [Link]

  • Molbase. Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). Molbase. [Link]

  • Wikipedia. Miyaura borylation. Wikipedia. [Link]

  • RSC Publishing. Synthesis of 3-aryl-1H-indazoles via iridium-catalysed C–H borylation and Suzuki–Miyaura coupling. RSC Publishing. [Link]

  • Base-Free Borylation of Aryl Halides Enabled by Zn-Promoted Halide Abstraction. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 11). The Role of Indazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • SAFETY DATA SHEET. (2010, April 10). [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. [Link]

  • Google Patents. Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester.
  • PubChem. 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole. PubChem. [Link]

  • Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • Taylor & Francis. Indazole – Knowledge and References. Taylor & Francis. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving regioselectivity in N1 vs N2 methylation of indazoles

Executive Summary The methylation of indazoles presents a classic challenge in heterocyclic chemistry due to the ambident nature of the indazole anion. The 1H-indazole (N1) tautomer is thermodynamically favored by approx...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The methylation of indazoles presents a classic challenge in heterocyclic chemistry due to the ambident nature of the indazole anion. The 1H-indazole (N1) tautomer is thermodynamically favored by approximately 4.5 kcal/mol over the 2H-indazole (N2) form. Consequently, N1-alkylation is the thermodynamic outcome , while N2-alkylation is the kinetic outcome .[1][2]

This guide provides validated protocols to force regioselectivity toward either isomer, minimizing the need for tedious chromatographic separations.

Part 1: The Decision Matrix (Flowchart)

Before starting, determine your target isomer and substrate constraints. Use this logic flow to select your conditions.

Indazole_Selectivity Start Target Isomer? N1_Target N1-Methylation (Thermodynamic Control) Start->N1_Target N2_Target N2-Methylation (Kinetic Control) Start->N2_Target Substrate_Check Substrate has acid-sensitive groups? N1_Target->Substrate_Check Base_Cond Condition A: Strong Base (NaH, Cs₂CO₃) Polar Aprotic Solvent (DMF, THF) Mild_N1 Use Cs₂CO₃ in DMF (Cheliation/Thermodynamic) Substrate_Check->Mild_N1 Yes Hard_N1 Use NaH in THF/DMF (Anionic Charge Control) Substrate_Check->Hard_N1 No Acid_Cond Condition B: Acid-Catalyzed / Neutral (Avoid Anion Formation) N2_Target->Acid_Cond Reagent_Select Select Reagent Acid_Cond->Reagent_Select Imidate Methyl 2,2,2-trichloroacetimidate + TfOH (cat.) Reagent_Select->Imidate High Selectivity (>20:1) Meerwein Trimethyloxonium tetrafluoroborate (Meerwein's Salt) Reagent_Select->Meerwein Classic Kinetic

Figure 1: Decision tree for selecting reaction conditions based on the desired regioisomer.

Part 2: Achieving N1-Selectivity (Thermodynamic Control)

The N1 position is favored when the reaction proceeds through a fully deprotonated indazolyl anion, allowing the system to equilibrate to the most stable product.

Mechanism

Deprotonation creates a delocalized anion. The N1 nitrogen, being part of the pyrrole-like system, is less nucleophilic in the neutral state but becomes the site of highest electron density (and thermodynamic stability) in the anion or upon equilibration.

Protocol A: Standard N1-Methylation

Best for: Simple indazoles, substrates stable to strong base.

  • Dissolution: Dissolve 1.0 equiv of indazole in anhydrous DMF (0.2 M).

  • Deprotonation: Cool to 0 °C. Add 1.2 equiv of NaH (60% dispersion in oil).

  • Wait: Stir for 30 min at 0 °C to ensure complete anion formation (bubbling must cease).

  • Alkylation: Add 1.1 equiv of MeI (Methyl Iodide) dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours.

  • Workup: Quench with water, extract with EtOAc.

Troubleshooting N1 Reactions:

IssueProbable CauseSolution
Significant N2 formation Incomplete deprotonation or "Soft" base used.Switch to NaH or KOtBu to ensure a "naked" anion. Increase temperature to 60°C to drive thermodynamic equilibration.
Low Conversion Indazole anion insolubility.Add 15-crown-5 (if using NaH) or switch solvent to DMSO to break up ion pairs.
C3-Alkylation observed Substrate is electron-deficient or C3 is unblocked.This is rare with simple methylations but common with benzylations. Lower temperature to -78°C or use a harder leaving group (Mesylate).

Part 3: Achieving N2-Selectivity (Kinetic Control)

N2-methylation is challenging because it requires reacting the neutral indazole (where N2 is the basic, pyridine-like nitrogen) without allowing the thermodynamically stable N1 product to form.

Mechanism

In neutral media, the N2 lone pair is in the plane of the ring (sp²), making it more accessible and basic (pKₐ ~ 2) than the N1 lone pair (involved in aromaticity). Electrophiles activated by acid or highly reactive alkylating agents will attack N2 kinetically.

Protocol B: High-Selectivity N2-Methylation (Imidate Method)

Best for: Complex substrates, highest regioselectivity. Reference: Synthesis 2022, 54, 3215-3226.

  • Dissolution: Dissolve 1.0 equiv of indazole in anhydrous THF or DCM.

  • Reagent: Add 1.5 equiv of Methyl 2,2,2-trichloroacetimidate .

  • Catalyst: Add 0.1 equiv of TfOH (Triflic acid) or Cu(OTf)₂ at 0 °C.

  • Reaction: Stir at RT for 12–24 hours.

  • Workup: Quench with saturated NaHCO₃. The byproduct is trichloroacetamide (remove via filtration or washing).

Protocol C: Meerwein’s Salt (Classic Kinetic)

Best for: Rapid reactions, avoiding acidic catalysts.

  • Dissolution: Dissolve 1.0 equiv of indazole in EtOAc (Ethyl Acetate).

  • Alkylation: Add 1.1 equiv of Trimethyloxonium tetrafluoroborate (Me₃OBF₄) at RT.

  • Reaction: Stir for 1–2 hours. The product often precipitates as the tetrafluoroborate salt.

  • Workup: Isolate the salt or treat with mild base (NaHCO₃) to free the N2-methyl indazole.

Troubleshooting N2 Reactions:

IssueProbable CauseSolution
N1 Product Contamination Reaction temperature too high or reaction time too long (equilibration).Keep reaction < 25°C . Stop immediately upon consumption of starting material.
Low Yield with Imidate Moisture in solvent hydrolyzing the imidate.Use strictly anhydrous solvents. Increase imidate to 2.0 equiv.
N2 Product Isomerizes Acidic workup or heating during purification.N2-indazoles can rearrange to N1 upon heating with acid. Neutralize immediately and avoid high-temp evaporation.

Part 4: Substrate-Specific Considerations

The electronic and steric environment of the indazole ring significantly influences the N1:N2 ratio.[3][4]

Electronic Effects (Hammett Correlation)
  • Electron-Withdrawing Groups (EWGs) at C5/C6: Increase the acidity of the N-H, making the anion easier to form, often enhancing N1 selectivity under basic conditions.

  • Electron-Donating Groups (EDGs): Make the N2 lone pair more nucleophilic, potentially increasing N2 byproduct formation in basic conditions if deprotonation is not complete.

Steric Effects (The C7 and C3 Blockers)
  • C7-Substituents: A bulky group (e.g., -Cl, -NO₂, -Me) at position 7 sterically hinders the N1 site.

    • Result:Shifts selectivity toward N2 , even under basic conditions.

  • C3-Substituents: Bulky groups at C3 can destabilize the N2-alkylated product due to peri-interaction (steric clash between C3-R and N2-Me).

    • Result:Enhances N1 selectivity .

The "Mitsunobu" Exception

While typically used for alkylation with alcohols, Mitsunobu conditions (PPh₃/DIAD) often favor N2-alkylation (ratios of 1:2 to 1:4 are common). This is likely due to the steric bulk of the betaine intermediate interacting with the indazole nucleophile.

Part 5: Analytical Differentiation

How do you prove you made the right isomer without X-ray crystallography?

  • NOESY NMR (The Gold Standard):

    • N1-Me: Shows NOE correlation between the Methyl group and the C7-H proton.

    • N2-Me: Shows NOE correlation between the Methyl group and the C3-H proton.

  • ¹³C NMR Chemical Shift:

    • N1-Me: Methyl carbon typically appears at ~35–36 ppm .

    • N2-Me: Methyl carbon typically appears at ~40–44 ppm (deshielded).

  • UV Spectra: N2-alkyl indazoles often have a bathochromic shift (red shift) compared to N1 isomers due to the quinoid-like resonance contribution.

References

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022).[5][6] Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.[1][6] Synthesis, 54(14), 3215–3226. Link

  • Luo, G., Chen, L., & Dubé, P. (2006). Regioselective N-Alkylation of Indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395. Link

  • Cheung, M.,olo, C., & Fletcher, S. R. (2005). Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles. Tetrahedron Letters, 46(38), 6541–6544. Link

  • Gaush, L., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry, 20, 1789–1801. Link

  • Hunt, K. W., et al. (2009).[7][8] Selective Synthesis of 1-Functionalized-Alkyl-1H-Indazoles. Organic Letters, 11(21), 5054–5057. Link

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 6,7-Difluoro Substituted Indazole Couplings

Welcome to the technical support center for navigating the complexities of cross-coupling reactions involving 6,7-difluoro substituted indazoles. This guide is designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of cross-coupling reactions involving 6,7-difluoro substituted indazoles. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with these sterically demanding substrates. The fluorine atoms at the 6 and 7 positions of the indazole ring introduce significant steric bulk and alter the electronic properties of the molecule, often leading to low yields, sluggish reactions, or undesired side products in common coupling methodologies like Buchwald-Hartwig and Suzuki-Miyaura reactions.

This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome these hurdles. The guidance herein is based on established catalytic principles and field-proven insights to ensure the scientific integrity and successful implementation of your synthetic strategies.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might be facing in the lab, offering probable causes and actionable solutions.

Problem 1: Low to No Conversion in N-Arylation (Buchwald-Hartwig Type) Reactions

You're attempting to couple an aryl halide with your 6,7-difluoro-1H-indazole and observing minimal to no product formation.

Probable Causes:

  • Steric Hindrance: The primary culprit is the steric clash between the bulky 6,7-difluoroindazole, the aryl coupling partner, and the palladium catalyst's ligand sphere. This hindrance can impede the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[1][2][3]

  • Insufficient Catalyst Activity: The chosen palladium precatalyst and ligand combination may not be active enough to overcome the high activation energy barrier imposed by the sterically hindered substrates.

  • Inappropriate Base: The base might not be strong enough to deprotonate the indazole N-H effectively or may be sterically encumbered itself.

Solutions & Experimental Protocols:

  • Leverage Bulky, Electron-Rich Ligands: The key to success often lies in the choice of phosphine ligand.[4] Highly sterically demanding, electron-rich biaryl phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are essential.[5][6] These ligands promote the formation of monoligated, highly reactive "L1Pd(0)" species, which are less sterically encumbered and more capable of undergoing oxidative addition with hindered aryl halides.[4][7]

    • Recommended Ligands: Start with ligands like XPhos, RuPhos, or t-BuXPhos.[1] These have demonstrated success in coupling sterically challenging substrates.[1][3]

    • N-Heterocyclic Carbenes (NHCs): For particularly stubborn couplings, consider NHC ligands like IPr, which are known for their strong σ-donating ability and steric bulk.[5][7]

  • Optimize the Palladium Precatalyst: While Pd₂(dba)₃ or Pd(OAc)₂ are common choices, using a pre-formed palladacycle precatalyst (e.g., a G3 or G4 Buchwald precatalyst) can lead to more consistent and higher activity. These precatalysts are designed for the controlled in situ generation of the active Pd(0) species.[8]

  • Base Selection is Critical:

    • Strong, Non-Nucleophilic Bases: Use strong, non-nucleophilic bases to ensure efficient deprotonation of the indazole. Potassium tert-butoxide (KOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are excellent starting points.

    • Carbonates for Milder Conditions: If your substrate is base-sensitive, cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can be effective, though they may require higher reaction temperatures.[9]

Table 1: Recommended Starting Conditions for N-Arylation of 6,7-Difluoro-1H-indazole

ComponentRecommendationRationale
Palladium Precatalyst XPhos Pd G3 (2 mol%)Provides a reliable source of active Pd(0) with a highly effective ligand.
Ligand XPhos (if not using a precatalyst)Bulky, electron-rich ligand to facilitate oxidative addition and reductive elimination.[1]
Base KOt-Bu (2.0 equiv.)Strong, non-nucleophilic base for efficient indazole deprotonation.
Solvent Toluene or Dioxane (anhydrous)Aprotic, non-coordinating solvents are generally preferred.
Temperature 100-110 °CHigher temperatures are often necessary to overcome steric barriers.

Experimental Protocol: General Procedure for N-Arylation

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 6,7-difluoro-1H-indazole (1.0 equiv.), the aryl halide (1.2 equiv.), and the base (2.0 equiv.).

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv.).

  • Add anhydrous, degassed solvent (e.g., toluene, to a concentration of 0.1 M).

  • Seal the tube and heat the reaction mixture at 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

Problem 2: Poor Yields in Suzuki-Miyaura Couplings at the C5 Position

You are attempting a Suzuki-Miyaura coupling with a 5-bromo-6,7-difluoroindazole and experiencing low product yields.

Probable Causes:

  • Deactivated Substrate: The electron-withdrawing nature of the fluorine atoms can deactivate the C-Br bond towards oxidative addition.

  • Steric Hindrance: Similar to N-arylation, the fluorine at C6 creates a sterically congested environment around the C5 reaction site.

  • Competitive Proto-deboronation: The boronic acid coupling partner can degrade under the reaction conditions, especially at elevated temperatures with certain bases.

Solutions & Experimental Protocols:

  • Enhanced Catalyst Systems: For this challenging Suzuki coupling, a highly active catalyst system is paramount.

    • Palladium Catalyst: [Pd(dppf)Cl₂] is a reliable catalyst for Suzuki reactions involving heteroaryl halides.[10] Alternatively, systems employing bulky phosphine ligands like SPhos or XPhos with a Pd(OAc)₂ source can be highly effective.

    • Ligand Choice: The use of electron-rich and bulky ligands is crucial to promote the oxidative addition of the deactivated aryl bromide.[6]

  • Careful Base and Solvent Selection:

    • Base: A combination of a carbonate base (e.g., K₂CO₃ or Cs₂CO₃) in an aqueous/organic solvent mixture is a standard and effective choice for Suzuki reactions.[10][11] For substrates sensitive to water, anhydrous conditions with a base like potassium phosphate (K₃PO₄) in a solvent like dioxane can be used.[6]

    • Solvent System: A mixture of dioxane/water or DME/water is commonly employed.[10] The water is essential for the transmetalation step.

Table 2: Suggested Conditions for Suzuki-Miyaura Coupling of 5-Bromo-6,7-difluoroindazole

ComponentRecommendationRationale
Palladium Catalyst [Pd(dppf)Cl₂] (3-5 mol%)A robust and widely used catalyst for heteroaryl Suzuki couplings.[10]
Boronic Acid/Ester Arylboronic acid (1.5 equiv.)A slight excess helps to drive the reaction to completion.
Base K₂CO₃ (3.0 equiv.)A common and effective base for Suzuki reactions.[10]
Solvent Dioxane/H₂O (4:1)A standard solvent system that facilitates both organic and inorganic reagent solubility.
Temperature 90-100 °CNecessary to promote the oxidative addition of the deactivated aryl bromide.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • In a reaction vessel, combine 5-bromo-6,7-difluoroindazole (1.0 equiv.), the arylboronic acid (1.5 equiv.), and K₂CO₃ (3.0 equiv.).

  • Add the palladium catalyst (e.g., [Pd(dppf)Cl₂], 0.03-0.05 equiv.).

  • Add the degassed dioxane/water (4:1) solvent mixture.

  • Heat the mixture under an inert atmosphere at 90-100 °C until the starting material is consumed (as monitored by TLC or LC-MS).

  • Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water to remove inorganic salts.

Frequently Asked Questions (FAQs)

Q1: I am observing a mixture of N1 and N2 arylation products. How can I improve the regioselectivity for the N1 isomer?

A1: Achieving high N1 regioselectivity in indazole alkylation or arylation often depends on thermodynamic control and steric factors.[12] The 6,7-difluoro substitution pattern inherently increases steric bulk around the N1 position, but also around the N2 position due to the adjacent C7-fluoro group.

  • Steric Influence of the Coupling Partner: Using a bulkier aryl halide can sometimes favor substitution at the less hindered N1 position.

  • Base and Solvent Effects: The choice of base and solvent can significantly influence the N1/N2 ratio. For instance, using sodium hydride (NaH) in an aprotic solvent like THF is known to strongly favor N1-alkylation for many indazole systems.[12] This is attributed to the formation of the sodium indazolide salt, where the cation may coordinate in a way that directs the electrophile to the N1 position.

  • Protecting Group Strategy: If direct arylation proves unselective, consider a protecting group strategy. For example, protect the N1 position with a group like Boc or SEM, perform the desired coupling at another position, and then deprotect.

Q2: Are copper-catalyzed couplings (Ullmann-type reactions) a viable alternative for these sterically hindered substrates?

A2: Yes, copper-catalyzed C-N coupling can be an excellent alternative, especially when palladium-based methods fail.[13][14] Modern Ullmann-type reactions often proceed under milder conditions than their historical counterparts.

  • Ligand-Accelerated Copper Catalysis: The use of specific ligands, such as 1,10-phenanthroline or novel pyrrole-ol ligands, can dramatically improve the efficiency and substrate scope of copper-catalyzed couplings, even with sterically hindered partners.[13][14][15]

  • Reaction Conditions: These reactions typically employ a copper(I) source (e.g., CuI) and a base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent such as DMF or DMSO at elevated temperatures.[16]

Q3: My reaction is stalling at around 50% conversion. What can I do to push it to completion?

A3: Reaction stalling can be due to several factors:

  • Catalyst Deactivation: The active palladium species may be degrading over time. Adding a fresh portion of the catalyst and ligand mid-reaction can sometimes restart a stalled reaction.

  • Inhibitory Species: The buildup of byproducts, such as halide salts, can sometimes inhibit the catalyst.[17]

  • Insufficient Reagent: Ensure you are using a sufficient excess of the coupling partner (e.g., 1.2-1.5 equivalents of the aryl halide or boronic acid).

  • Increase Temperature: If the thermal stability of your substrates allows, a modest increase in temperature (e.g., by 10 °C) can sometimes provide the necessary energy to overcome the activation barrier.

Visualizing the Process

To aid in understanding the decision-making process for troubleshooting, the following workflow diagram is provided.

Troubleshooting_Workflow start Low Conversion in 6,7-Difluoro Indazole Coupling reaction_type Reaction Type? start->reaction_type n_arylation N-Arylation (Buchwald-Hartwig) reaction_type->n_arylation N-H suzuki C-C Coupling (Suzuki-Miyaura) reaction_type->suzuki C-X check_ligand Using Bulky Ligand? (e.g., XPhos, RuPhos) n_arylation->check_ligand use_bulky_ligand Switch to Bulky, Electron-Rich Ligand check_ligand->use_bulky_ligand No check_base Base Strength? (e.g., KOtBu) check_ligand->check_base Yes use_bulky_ligand->check_base use_strong_base Use Stronger Base (KOtBu, LiHMDS) check_base->use_strong_base No check_precatalyst Using Precatalyst? (e.g., G3/G4) check_base->check_precatalyst Yes use_strong_base->check_precatalyst use_precatalyst Switch to Buchwald Precatalyst check_precatalyst->use_precatalyst No increase_temp Increase Temperature check_precatalyst->increase_temp Yes use_precatalyst->increase_temp check_suzuki_catalyst Catalyst System? (e.g., Pd(dppf)Cl2) suzuki->check_suzuki_catalyst use_active_suzuki_catalyst Try Pd(dppf)Cl2 or Pd(OAc)2/SPhos check_suzuki_catalyst->use_active_suzuki_catalyst No check_suzuki_base Base/Solvent? (e.g., K2CO3, aq. Dioxane) check_suzuki_catalyst->check_suzuki_base Yes use_active_suzuki_catalyst->check_suzuki_base optimize_suzuki_base Optimize Base/Solvent (K3PO4 for anhydrous) check_suzuki_base->optimize_suzuki_base No check_suzuki_base->increase_temp Yes optimize_suzuki_base->increase_temp

Caption: Troubleshooting workflow for sterically hindered indazole couplings.

References

  • Modak, A., Nett, A. J., Swift, E. C., & Cook, S. P. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis, 10(18), 10448–10453. [Link]

  • Gensch, T., Hopkinson, M. N., Glorius, F., & Wencel-Delord, J. (2016). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 138(12), 4244–4254. [Link]

  • Leconte, N., & Tlili, A. (2018). Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. In Sustainable Catalysis in Process Chemistry (pp. 139-172). Royal Society of Chemistry. [Link]

  • Zhu, C., Feng, C., Yamane, M., & Liu, Y. (2018). Synthesis of E-3-Alkenyl 2H-Indazoles via Pd/Cu-Catalyzed Cross-coupling/Cyclization of 2-Iodoazoarenes with Terminal Allylenes and Visible-Light-Promoted Isomerization. The Journal of Organic Chemistry, 83(24), 15237–15245. [Link]

  • Modak, A., Nett, A. J., Swift, E. C., & Cook, S. P. (2020). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. ACS Catalysis, 10(18), 10448-10453. [Link]

  • Wikipedia contributors. (2023, December 29). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Nett, A. J., Modak, A., Swift, E. C., & Cook, S. P. (2023). Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. ACS Catalysis, 13(5), 2904–2915. [Link]

  • Shen, Q. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(3), 323-346. [Link]

  • Hossain, S., Bhattacherjee, D., & Deka, M. J. (2024). Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis. Preprints.org. [Link]

  • ResearchGate. (n.d.). Optimization of Pd-catalyzed cross-coupling reactions. [Link]

  • Sharma, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-179. [Link]

  • Leahy, J. W. (2023). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemistry, 11, 1284534. [Link]

  • Broggi, J., & Poater, A. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 8(23), 6631-6644. [Link]

  • Ielo, L., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4488-4499. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Organic Process Research & Development, 16(7), 1156–1184. [Link]

  • Wang, C., et al. (2022). Synthesis of 6,6- and 7,7-Difluoro-1-Acetamidopyrrolizidines and Their Oxidation Catalyzed by the Nonheme Fe Oxygenase LolO. The Journal of Organic Chemistry, 87(1), 586-591. [Link]

  • Cherney, A. H., et al. (2023). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. The Journal of Organic Chemistry, 88(10), 6545-6552. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 16(12), 10231-10271. [Link]

  • Li, J., et al. (2023). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega, 8(28), 25345-25353. [Link]

  • Szostak, M. (2021). Recent Applications of the N-Arylation of Indoles. Molecules, 26(17), 5079. [Link]

  • Liu, R. Y., et al. (2018). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Journal of the American Chemical Society, 140(41), 13189–13193. [Link]

  • Carey, J. S., Laffan, D., Thomson, C., & Williams, M. T. (2006). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3493. [Link]

  • Nasrollahzadeh, M., et al. (2019). Buchwald-Hartwig C-N cross coupling reactions catalyzed by palladium nanoparticles immobilized on thio modified-multi walled carbon nanotubes as heterogeneous and recyclable nanocatalyst. Materials Science and Engineering: C, 96, 310-318. [Link]

  • Hsieh, C. Y., et al. (2023). CuI-mediated synthesis of 1-aryl-5,6,7-trimethoxybenzimidazoles as potent antitubulin agents. RSC Advances, 13(19), 12795-12803. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • Arkivoc. (n.d.). A concise, rapid and high yielding flow synthesis of aryldiazonium tetrafluoroborates. [Link]

  • Odell, L. R., et al. (2019). Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. Chemistry – A European Journal, 25(51), 11909-11913. [Link]

  • Smith, A. M., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 674. [Link]

  • OpenChemHub. (2024, January 10). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]

  • L-C. Campeau, et al. (2016). Palladium and copper co-catalyzed chloro-arylation of gem-difluorostyrenes – use of a nitrite additive to suppress β-F elimination. Chemical Science, 7(5), 3094–3098. [Link]

  • Organic Syntheses. (n.d.). 1H-Indazole-3-carboxylic acid, ethyl ester. [Link]

  • Beilstein Journal of Organic Chemistry. (2017). Synthesis of 1-indanones with a broad range of biological activity. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-Methyl and 2-Methyl Indazole Isomers

Welcome to the Technical Support Center for the purification of 1-methyl and 2-methyl indazole isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the common chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 1-methyl and 2-methyl indazole isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the common challenge of separating these closely related regioisomers. The synthesis of N-alkylated indazoles often results in a mixture of N-1 and N-2 isomers, necessitating robust purification strategies.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to streamline your purification workflow.

I. Frequently Asked Questions (FAQs)

Q1: Why is the separation of 1-methyl and 2-methyl indazole isomers so challenging?

A1: The primary challenge lies in the structural similarity and, consequently, the very close polarity of the two isomers.[4] The 1-methyl-1H-indazole is generally the thermodynamically more stable isomer, while the 2-methyl-2H-indazole can be the kinetically favored product under certain reaction conditions.[1][5][6] This subtle difference in stability and polarity makes their separation by standard chromatographic or crystallization techniques difficult.

Q2: What are the primary methods for separating these indazole isomers?

A2: The most common and effective methods are flash column chromatography and fractional crystallization.[7][8] The choice between these methods depends on the scale of the separation, the purity requirements, and the specific properties of any additional substituents on the indazole ring. In some cases, preparative thin-layer chromatography (PTLC) may be employed for small-scale separations.[8]

Q3: How can I quickly assess the composition of my isomer mixture?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for differentiating and quantifying the N-1 and N-2 isomers.[1][9] Specifically, 1H and 13C NMR spectra show distinct chemical shifts for the protons and carbons on the indazole ring and the methyl group, allowing for unambiguous identification and ratio determination.[1] Heteronuclear Multiple Bond Correlation (HMBC) experiments can also be used for definitive structural assignment.[8]

Q4: Is there a significant difference in the dipole moments of the two isomers that can be exploited for separation?

A4: Yes, the 2H-indazole tautomer and its derivatives, like 2-methyl-2H-indazole, generally have a larger dipole moment than the corresponding 1H-isomers.[10] This difference in polarity is the fundamental principle that allows for their separation using adsorption chromatography techniques like flash column chromatography on silica gel.

II. Troubleshooting Guide: Flash Column Chromatography

Flash column chromatography is a cornerstone technique for the separation of 1-methyl and 2-methyl indazole isomers. However, achieving baseline separation can be tricky. This guide addresses common issues and provides actionable solutions.

Problem 1: Poor Resolution or Co-elution of Isomers

Possible Causes:

  • Inappropriate Solvent System: The polarity of the eluent is not optimized to differentiate between the subtle polarity differences of the isomers.

  • Column Overloading: Too much crude material is loaded onto the column, exceeding its separation capacity.

  • Improper Column Packing: The silica gel bed is not uniform, leading to band broadening and poor separation.

Solutions:

  • Optimize the Mobile Phase:

    • Systematic Screening: Begin with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or diethyl ether.[1][4]

    • TLC Analysis: Before committing to a column, meticulously screen various solvent systems using Thin-Layer Chromatography (TLC). The ideal solvent system will show a clear separation of the two spots with Rf values between 0.2 and 0.5.

    • Consider a Third Solvent: Sometimes, a three-solvent system can fine-tune the selectivity and improve resolution.[11]

  • Reduce Sample Load: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel. For particularly difficult separations, this may need to be reduced further.

  • Ensure Proper Column Packing:

    • Slurry Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pour it into the column. Gently tap the column to ensure a uniform and compact bed.

    • Dry Loading: For compounds that are not highly soluble in the eluent, consider adsorbing the crude mixture onto a small amount of silica gel and then loading the dry powder onto the top of the column.

Problem 2: Tailing of Peaks

Possible Causes:

  • Acidic Nature of Silica Gel: The slightly acidic nature of silica gel can lead to strong interactions with the basic nitrogen atoms of the indazole ring, causing tailing.

  • Compound Degradation on Silica: Although less common for simple methylated indazoles, more complex derivatives can be sensitive to the acidic stationary phase.

Solutions:

  • Neutralize the Mobile Phase: Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or diethylamine (DEA) to the eluent.[12] This will neutralize the acidic sites on the silica gel and reduce peak tailing.

  • Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase such as neutral alumina.

Data Presentation: Typical Chromatographic Conditions
IsomerTypical Eluent SystemExpected Rf ValuesNotes
1-Methyl Indazole Hexane/Ethyl Acetate (e.g., 9:1 to 4:1)Higher Rf (less polar)The N-1 isomer is generally less polar and will elute first.[1]
2-Methyl Indazole Hexane/Ethyl Acetate (e.g., 9:1 to 4:1)Lower Rf (more polar)The N-2 isomer is generally more polar and will elute second.[1]

Note: The exact eluent ratio and Rf values will depend on the specific substituents on the indazole ring and the brand of silica gel and TLC plates used.

Experimental Workflow: Flash Column Chromatography

G cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation TLC TLC Optimization of Solvent System Pack Pack Column with Silica Gel Slurry TLC->Pack Load Load Crude Isomer Mixture Pack->Load Elute Elute with Optimized Solvent System Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Analyze Analyze Purity (NMR, HPLC) Evaporate->Analyze

Caption: Workflow for separating indazole isomers via flash chromatography.

III. Troubleshooting Guide: Fractional Crystallization

Fractional crystallization is a powerful technique for purifying compounds on a larger scale and can sometimes yield higher purity than chromatography.[7] It relies on the slight differences in solubility of the isomers in a given solvent or solvent mixture.

Problem 1: No Crystal Formation

Possible Causes:

  • Solution is Not Supersaturated: The concentration of the isomer is below its solubility limit at the given temperature.

  • Inhibition of Nucleation: The solution is too clean, or impurities are preventing the formation of crystal nuclei.

Solutions:

  • Increase Concentration: Slowly evaporate the solvent to increase the concentration of the solute.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites.[13]

    • Seeding: Add a single, pure crystal of the desired isomer to the supersaturated solution to act as a template for crystal growth.[13][14]

    • Cooling: Slowly cool the solution in an ice bath or refrigerator to decrease the solubility of the compound.

Problem 2: Oiling Out Instead of Crystallization

Possible Causes:

  • Supersaturation is Too High: The concentration of the solute is far above its solubility limit, leading to the formation of an amorphous oil instead of an ordered crystal lattice.

  • Inappropriate Solvent: The chosen solvent is not ideal for crystallization of the specific compound.

Solutions:

  • Slow Down the Crystallization Process:

    • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in a colder environment.

    • Solvent/Anti-Solvent System: Dissolve the compound in a good solvent and then slowly add an "anti-solvent" (in which the compound is poorly soluble) until the solution becomes slightly turbid. Then, allow the mixture to stand.

  • Screen for a Better Solvent System:

    • A good crystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[13]

    • Mixed solvent systems, such as ethanol/water or acetone/water, have been reported to be effective for the crystallization of substituted indazole isomers.[7]

Problem 3: Poor Purity of Crystals (Co-crystallization)

Possible Causes:

  • Rapid Crystallization: Fast crystal growth can trap impurities and the other isomer within the crystal lattice.

  • Similar Crystal Packing: The two isomers may have very similar crystal structures, making it easy for them to co-crystallize.

Solutions:

  • Slow and Controlled Cooling: A slower cooling rate allows for more selective crystallization, favoring the growth of purer crystals.

  • Multiple Recrystallizations: It may be necessary to perform two or more recrystallization cycles to achieve the desired level of purity. After each step, analyze the purity of the crystals and the mother liquor.

Logical Troubleshooting for Crystallization

G Start Dissolve Isomer Mixture in Hot Solvent Cool Cool Solution Start->Cool Outcome Observe Outcome Cool->Outcome Crystals Isolate & Check Purity Outcome->Crystals Crystals Form Oil Add More Solvent, Re-heat, Cool Slower Outcome->Oil Oils Out Clear Evaporate Some Solvent, Re-cool Outcome->Clear Remains Clear Oil->Cool Clear->Cool

Caption: Decision-making process for troubleshooting crystallization.

By systematically applying the principles and troubleshooting steps outlined in this guide, researchers can confidently tackle the separation of 1-methyl and 2-methyl indazole isomers, leading to purer compounds and more reliable experimental outcomes.

References

  • CN101948433A - Method for separating and purifying substituted indazole isomers - Google P
  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Deriv
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC.
  • Technical Support Center: Separation of Imidazole Regioisomers - Benchchem.
  • Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC.
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review.
  • Dealing with regioisomer form
  • "avoiding isomerization during 2H-indazole synthesis" - Benchchem.
  • Indazole - Synthesis and Reactions as a Chemical Reagent - ChemicalBook.
  • Troubleshooting regioselectivity in indazole synthesis - Benchchem.
  • how to avoid N-1 vs N-2 isomeriz
  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIV
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
  • Separation of isomers by selective seeding and crystallisation? - Powered by XMB 1.9.11 - Sciencemadness Discussion Board.
  • Technical Support Center: Refinement of Crystallization Methods for Isomer Separ
  • How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in 3-Iodoindazole Suzuki Couplings

As a Senior Application Scientist, I've frequently collaborated with researchers in medicinal and process chemistry who encounter challenges with palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've frequently collaborated with researchers in medicinal and process chemistry who encounter challenges with palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling of 3-iodoindazoles is a particularly vital transformation for synthesizing kinase inhibitors and other pharmacologically active molecules, but it comes with its own set of nuances.[1] This guide is structured as a series of questions you might ask when a reaction doesn't perform as expected, providing not just solutions, but the chemical reasoning behind them.

Part 1: Foundational Understanding & Initial Checks

Before diving into complex optimization, it's crucial to understand the system and verify the fundamentals. Low yields often stem from overlooked basics rather than a fundamental flaw in the chosen conditions.

Q1: I'm new to this specific coupling. What makes the 3-iodoindazole scaffold potentially challenging for Suzuki reactions?

A: The 3-iodoindazole scaffold presents a unique combination of features that require careful consideration:

  • The Acidic N-H Proton: The indazole ring contains a relatively acidic N-H proton. In the presence of the strong bases typically used in Suzuki couplings, this proton can be deprotonated. The resulting indazolide anion can act as a ligand for the palladium center, potentially leading to catalyst inhibition or the formation of inactive complexes.[2] This is a primary reason why standard Suzuki protocols may fail or give poor yields with unprotected indazoles.

  • Electronic Properties: The electronic nature of the indazole ring, and any substituents on it, influences the rate of oxidative addition, which is often the rate-determining step in the catalytic cycle.[3] Electron-donating groups can make oxidative addition more difficult, requiring more electron-rich ligands to facilitate the reaction.[4][5]

  • Solubility: Indazole derivatives can have poor solubility in common Suzuki solvents, especially once deprotonated by the base. This can lead to heterogeneous reaction mixtures and reduced reaction rates.

Q2: My yield is zero or near-zero. What are the first things I should check?

A: When facing a complete reaction failure, always revert to the basics of reagent and setup integrity. This is the most common source of such issues.

  • Catalyst Activity: Is your palladium source active? Pd(0) catalysts like Pd(PPh₃)₄ and Pd₂(dba)₃ can degrade upon exposure to air and light.[6] If the catalyst is old or has been improperly stored, it may be inactive. Similarly, Pd(II) precatalysts require in situ reduction to the active Pd(0) state, a process that can be hindered by impurities.

  • Ligand Integrity: Phosphine ligands are highly susceptible to oxidation.[7] Air-sensitive ligands like Buchwald's biaryl phosphines (e.g., XPhos, SPhos) must be handled under an inert atmosphere. Oxidized phosphine (phosphine oxide) will not coordinate to the palladium, rendering the catalyst ineffective.

  • Thorough Degassing: Oxygen is a potent enemy of the Suzuki coupling. It can oxidize the active Pd(0) catalyst to inactive Pd(II) and degrade phosphine ligands.[7] Ensure your solvent and the reaction headspace are rigorously deoxygenated. Methods like freeze-pump-thaw cycles (at least three) or sparging with an inert gas (argon or nitrogen) for 20-30 minutes are critical.[7][8]

  • Boronic Acid/Ester Quality: Boronic acids can undergo decomposition on the shelf, primarily through dehydration to form cyclic boroxine anhydrides or through protodeboronation.[9] Confirm the purity of your boronic acid by NMR before use. Using more stable boronate esters, such as pinacol esters, can often circumvent this issue.[6]

cluster_workflow Troubleshooting Workflow for Near-Zero Yield Start Reaction Failure (Yield ≈ 0%) Reagent_Check Step 1: Verify Reagent Quality - Pd Catalyst Active? - Ligand Oxidized? - Boronic Acid Degraded? Start->Reagent_Check Begin Diagnosis Setup_Check Step 2: Review Setup Protocol - Degassing Thorough? - Inert Atmosphere Maintained? Reagent_Check->Setup_Check Simple_Test Step 3: Run Control Reaction (e.g., Bromobenzene + Phenylboronic Acid) Setup_Check->Simple_Test Result Control Reaction Works? Simple_Test->Result Systematic_Opt Proceed to Systematic Condition Screening Result->Systematic_Opt Yes Fundamental_Issue Re-evaluate Reagents & Technique. Is there a fundamental flaw? Result->Fundamental_Issue No

Caption: A logical workflow for troubleshooting a failed Suzuki coupling reaction.

Part 2: Systematic Optimization of Core Parameters

If the fundamentals are sound but yields remain low, a systematic approach to optimizing the core reaction parameters is necessary.

Q3: How do I choose the right Palladium/Ligand system for my 3-iodoindazole?

A: The choice of catalyst and ligand is arguably the most critical factor. The ligand modulates the electron density and steric environment of the palladium center, directly impacting the rates of oxidative addition and reductive elimination.[10]

  • For Simple Couplings: For electronically neutral or electron-poor 3-iodoindazoles and simple arylboronic acids, a standard catalyst like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with PPh₃ can be a good starting point.[11][12]

  • For Challenging Couplings: When dealing with electron-rich indazoles (which slow oxidative addition) or sterically hindered coupling partners, you need a more robust catalytic system.[4][5] Modern biaryl phosphine ligands (Buchwald ligands) are the gold standard here.

    • XPhos or SPhos: These are excellent, general-purpose ligands that are both electron-rich and bulky. They accelerate both oxidative addition and reductive elimination and are often the first choice for difficult substrates.[4][8]

    • Dppf (1,1'-Bis(diphenylphosphino)ferrocene): This bidentate ligand can be effective and sometimes prevents the formation of palladium black.[13]

A screening approach is often the most effective way to identify the optimal system for your specific substrates.

Q4: My reaction is sluggish and I see a lot of starting material left. Which base and solvent combination should I try?

A: The base and solvent work in concert to facilitate the crucial transmetalation step. The base's role is to activate the organoboron species, forming a more nucleophilic "ate" complex that transfers its organic group to the palladium center.[10][14]

ParameterRecommendationRationale & Key Considerations
Base Start with: K₂CO₃ (aqueous solution) or K₃PO₄ (often anhydrous conditions).If failing, try: Cs₂CO₃ or CsF.K₂CO₃ is a cost-effective and broadly effective base for many Suzuki couplings.[4] K₃PO₄ is a stronger base that is often used in anhydrous or low-water conditions and can be effective for less reactive substrates.[2][7] Cs₂CO₃ is more soluble in organic solvents and can accelerate sluggish reactions, but is more expensive.[15] The choice of base can be critical and is highly substrate-dependent.[14]
Solvent Start with: 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O.If failing, try: THF/H₂O, 2-MeTHF, or DMF (anhydrous).A biphasic solvent system like Dioxane/H₂O is standard; it helps dissolve both the organic substrates and the inorganic base.[2][15] Toluene can be useful for higher temperature reactions. For substrates with solubility issues or to push a difficult reaction, a polar aprotic solvent like DMF can be effective, though it requires more rigorous drying if used in anhydrous conditions.[13][15]
Q5: I'm seeing side products. What are the most common ones and how can I prevent them?

A: Low mass balance and multiple spots on a TLC plate point towards side reactions. The two most common culprits in Suzuki couplings are protodeiodination (or protodeboronation) and homocoupling.

  • Protodeiodination/Protodeboronation: This is the replacement of the iodine on your indazole or the boronic acid group with a hydrogen atom from a proton source (like water). This results in recovering the parent indazole or the unfunctionalized arene from your boronic acid.[6][12]

    • Cause: This often happens when the catalytic cycle stalls. If transmetalation is slow, the organopalladium intermediate can react with trace acid or water.[16] Similarly, the boronic acid itself can be hydrolyzed and protonated.[4]

    • Solution:

      • Use a more stable boronic ester (e.g., pinacol, MIDA) instead of the acid. [6]

      • Increase the rate of the productive coupling: Employ a more active catalyst system (e.g., switch from PPh₃ to XPhos) or increase the temperature.

      • Use anhydrous conditions with a base like K₃PO₄ if protodeboronation is the primary issue.[4]

  • Homocoupling: This is the coupling of two molecules of the boronic acid (to give a biaryl byproduct) or two molecules of the 3-iodoindazole.

    • Cause: Boronic acid homocoupling is often promoted by the presence of oxygen, which can re-oxidize Pd(0) in a competing catalytic cycle.[4][9]

    • Solution:

      • Rigorous degassing is paramount. Ensure your reaction is free of oxygen.[7]

      • Use bulkier ligands. Sterically demanding ligands like XPhos or SPhos can disfavor the formation of the intermediates required for homocoupling.[4]

cluster_side_reactions Key Side Reactions and Mitigation Indazole_I 3-Iodoindazole Product Desired Product (3-Aryl-Indazole) Indazole_I->Product Suzuki Coupling Proto Protodeiodination (Indazole-H) Indazole_I->Proto [H⁺] source Boronic_Acid Ar-B(OH)₂ Boronic_Acid->Product Homo_B Homocoupling (Ar-Ar) Boronic_Acid->Homo_B O₂ Pd_Catalyst Pd(0)Ln Catalyst Mitigate_Proto Mitigation: - More active catalyst - Anhydrous conditions Proto->Mitigate_Proto Mitigate_Homo Mitigation: - Rigorous degassing - Bulky ligands Homo_B->Mitigate_Homo

Caption: Common side reactions in 3-iodoindazole Suzuki couplings.

Part 3: Experimental Protocols

Here are two detailed protocols: a general starting point for screening and an optimized procedure for a more challenging coupling.

Protocol 1: General Screening Procedure for 3-Iodoindazole Suzuki Coupling

This protocol is designed as a robust starting point for a new 3-iodoindazole/boronic acid pairing.

Materials:

  • 3-Iodoindazole derivative (1.0 equiv.)

  • Arylboronic acid (1.5 equiv.)

  • Pd₂(dba)₃ (2.5 mol%)

  • XPhos (6.0 mol%)

  • K₃PO₄ (2.0 equiv., finely ground)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the 3-iodoindazole (e.g., 0.25 mmol, 1.0 equiv.), the arylboronic acid (0.375 mmol, 1.5 equiv.), and K₃PO₄ (0.50 mmol, 2.0 equiv.).

  • In a separate small vial, weigh Pd₂(dba)₃ (0.00625 mmol, 2.5 mol%) and XPhos (0.015 mmol, 6.0 mol%) and briefly purge with argon.

  • Place the reaction vial under an inert atmosphere (argon or nitrogen).

  • Add the catalyst/ligand mixture to the reaction vial under a positive flow of inert gas.

  • Add anhydrous 1,4-dioxane (e.g., 1.0 mL) and degassed water (e.g., 0.25 mL) via syringe.

  • Seal the vial tightly with a screw cap containing a PTFE septum.

  • Place the vial in a preheated heating block or oil bath at 100 °C and stir vigorously for 12-18 hours.[2][7]

  • Monitoring: After cooling to room temperature, take a small aliquot, dilute with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by LC-MS or TLC to determine conversion.

  • Work-up: Dilute the reaction mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Optimized Microwave-Assisted Protocol for Unprotected 3-Iodoindazoles

For rapid synthesis, especially with unprotected indazoles, microwave irradiation can offer significantly reduced reaction times and improved yields.[11][17][18]

Materials:

  • Unprotected 3-Iodoindazole (1.0 equiv.)

  • Pinacol vinyl boronate (2.0 equiv.)

  • Pd(PPh₃)₄ (5-6 mol%)

  • 2M Aqueous Na₂CO₃ solution (2.0 equiv.)

  • 1,4-Dioxane

Procedure:

  • To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the 3-iodoindazole (e.g., 0.5 mmol, 1.0 equiv.), Pd(PPh₃)₄ (0.025 mmol, 5 mol%), and 1,4-dioxane (4 mL).

  • Add the pinacol vinyl boronate (1.0 mmol, 2.0 equiv.) via syringe.

  • Add the 2M aqueous Na₂CO₃ solution (1.0 mL, 2.0 mmol, 2.0 equiv.).

  • Seal the vessel with a microwave-safe cap.

  • Place the vessel in the microwave reactor. Irradiate at 120 °C for 40 minutes with stirring.[1]

  • Work-up: After cooling, pour the reaction mixture into a separatory funnel containing ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Available at: [Link]

  • de Souza, R. O. M. A., & de Oliveira, V. M. (2015). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. Available at: [Link]

  • Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions | Request PDF - ResearchGate. (2025, August 6). Available at: [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Publishing. Available at: [Link]

  • Vera, G., Diethelm, B., Terraza, C., & Recabarren-Gajardo, G. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules. Available at: [Link]

  • Han, L., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules. Available at: [Link]

  • D'Alterio, M. C., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Available at: [Link]

  • Optimizing Suzuki Coupling Reactions - CovaSyn. Available at: [Link]

  • Mechanistic Study of Suzuki‐Miyaura Cross‐Coupling Reactions of Amides Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Request PDF - ResearchGate. (2025, October 17). Available at: [Link]

  • Mechanistic Investigation of a Rhodium Catalysed Asymmetric Suzuki-Miyaura Coupling. (2021, April 6). Nature Catalysis. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024, February 23). Available at: [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry. Available at: [Link]

  • Mechanistic investigation of Rh(i)-catalysed asymmetric Suzuki–Miyaura coupling with racemic allyl halides. (2021, April 5). Nature Catalysis. Available at: [Link]

  • Optimization of the reaction conditions for Suzuki coupling reaction. - ResearchGate. Available at: [Link]

  • The Suzuki Reaction - Myers Group, Harvard University. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017, December 4). Available at: [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. (2024, September 8). Available at: [Link]

  • Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress. Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025, August 9). ResearchGate. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Available at: [Link]

  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. (2018, October 2). Available at: [Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - ResearchGate. (2025, October 28). Available at: [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2025, August 6). ResearchGate. Available at: [Link]

  • Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? : r/chemistry - Reddit. (2025, October 12). Available at: [Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PubMed. (2018, August 16). Available at: [Link]

Sources

Troubleshooting

Stability of C-I bond in 6,7-difluoro-3-iodo-1-methyl-1H-indazole under basic conditions

Welcome to the technical support resource for 6,7-difluoro-3-iodo-1-methyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile buil...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 6,7-difluoro-3-iodo-1-methyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic endeavors. Here, we address common questions and troubleshooting scenarios related to the stability of the C-I bond, particularly under basic conditions frequently employed in cross-coupling and nucleophilic substitution reactions.

Frequently Asked Questions (FAQs)

Q1: How stable is the C-I bond in 6,7-difluoro-3-iodo-1-methyl-1H-indazole when exposed to common organic and inorganic bases?

The stability of the carbon-iodine bond in this molecule is highly dependent on the reaction conditions, specifically the nature of the base, the solvent, temperature, and the presence of potential nucleophiles or metal catalysts.

The indazole ring system, combined with the two electron-withdrawing fluorine atoms on the fused benzene ring, significantly influences the electronic properties of the C-I bond at the 3-position. These fluorine substituents activate the aryl iodide towards nucleophilic aromatic substitution (SNAr) by stabilizing the intermediate Meisenheimer complex.[1][2][3] Therefore, in the presence of a strong nucleophile, even with a moderately strong base, displacement of the iodide is a likely reaction pathway.

With non-nucleophilic, strong bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA), the primary concern is less about direct C-I bond cleavage and more about potential deprotonation if any acidic protons are present, or initiation of elimination-addition (benzyne-type) mechanisms under harsh conditions, although the latter is less common for heteroaromatic systems.[4]

Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally considered safe and are commonly used in cross-coupling reactions such as Suzuki or Buchwald-Hartwig aminations involving this substrate.[5] However, even with these bases, prolonged reaction times at elevated temperatures, especially in the presence of a palladium or copper catalyst, can lead to side reactions.

Q2: I am observing significant amounts of a de-iodinated byproduct (6,7-difluoro-1-methyl-1H-indazole) in my Suzuki coupling reaction. What is the likely cause and how can I mitigate this?

Dehalogenation, specifically proto-deiodination, is a common side reaction in palladium-catalyzed cross-coupling reactions.[6] Several factors can contribute to this unwanted outcome:

  • Source of Hydride: The "hydride" species responsible for the reduction of the C-I bond can originate from various sources. Amine bases or alcohol solvents are potential culprits.[6] If you are using an amine-based ligand or a protic solvent, consider switching to an aprotic solvent and a carbonate or phosphate base.

  • Instability of the Boronic Acid/Ester: Boronic acids can be unstable and undergo protodeboronation, which can indirectly contribute to side reactions.[6] Ensure you are using high-quality, fresh boronic acid or consider more stable alternatives like pinacol esters or MIDA boronates.

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can favor dehalogenation. It is advisable to carefully monitor the reaction and stop it once the starting material is consumed.

Troubleshooting Steps:

  • Switch to a non-protic solvent: Replace alcoholic solvents with options like dioxane, toluene, or DMF.

  • Use a different base: If you suspect your base is a hydride source, switch from amine bases to inorganic bases like K₃PO₄ or Cs₂CO₃.

  • Optimize reaction temperature and time: Run the reaction at the lowest effective temperature and monitor by TLC or LC-MS to avoid prolonged heating after completion.

  • Ensure rigorous degassing: Oxygen can lead to the degradation of phosphine ligands and the formation of palladium black, which can promote side reactions. A thorough degassing of your solvent and reaction mixture is crucial.

Q3: Can I perform a direct nucleophilic aromatic substitution (SNAr) on this molecule using a strong nucleophile and base? What conditions would you recommend?

Yes, the electronic nature of 6,7-difluoro-3-iodo-1-methyl-1H-indazole makes it a suitable candidate for SNAr reactions. The two fluorine atoms are powerful electron-withdrawing groups that activate the ring system towards nucleophilic attack at the 3-position.[7][8][9] The iodide is an excellent leaving group, further facilitating this transformation.[7]

Recommended Conditions:

  • Nucleophile: A wide range of nucleophiles can be employed, including alkoxides, thiolates, and amines.

  • Base: A non-nucleophilic base is often required to deprotonate the nucleophile (e.g., NaH for an alcohol) or to act as an acid scavenger (e.g., K₂CO₃ or a tertiary amine for an amine nucleophile).

  • Solvent: A polar aprotic solvent such as DMF, DMSO, or NMP is typically used to dissolve the reactants and facilitate the reaction.

  • Temperature: The reaction may proceed at room temperature for highly reactive nucleophiles, but heating is often necessary. Start with moderate temperatures (e.g., 60-80 °C) and increase if the reaction is sluggish.

Below is a diagram illustrating the general mechanism for an SNAr reaction on this substrate.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Indazole 6,7-difluoro-3-iodo-1-methyl-1H-indazole Meisenheimer Meisenheimer Complex (Stabilized by F atoms) Indazole->Meisenheimer Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product Substituted Indazole Meisenheimer->Product Loss of Leaving Group LeavingGroup Iodide (I⁻) Meisenheimer->LeavingGroup

Caption: SNAr mechanism on 6,7-difluoro-3-iodo-1-methyl-1H-indazole.

Q4: I am attempting an Ullmann-type coupling with an alcohol and observe low conversion. What are the key parameters to optimize?

Ullmann condensations are copper-catalyzed reactions for the formation of C-O, C-N, and C-S bonds.[10][11] They often require higher temperatures than their palladium-catalyzed counterparts. If you are experiencing low conversion, consider the following:

  • Catalyst System: While CuI is a common catalyst, the addition of a ligand, such as N,N'-dimethylethylenediamine, can significantly improve the reaction rate and yield.[10]

  • Base: A strong base is typically required. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.

  • Temperature: Ullmann reactions frequently require temperatures above 100 °C. Ensure your reaction is heated sufficiently.

  • Solvent: High-boiling point solvents like toluene, dioxane, or DMF are suitable.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered when working with 6,7-difluoro-3-iodo-1-methyl-1H-indazole in the presence of bases.

Observed Problem Potential Cause(s) Recommended Action(s)
No reaction or low conversion 1. Insufficiently active catalyst. 2. Inappropriate base. 3. Low reaction temperature. 4. Poor quality reagents.1. For cross-coupling, screen different palladium or copper catalysts and ligands. 2. Use a stronger base or ensure the chosen base is sufficiently soluble in the reaction medium. 3. Gradually increase the reaction temperature. 4. Use fresh, high-purity starting materials and dry solvents.
Formation of homocoupled bi-indazole byproduct 1. Presence of oxygen in the reaction. 2. In situ reduction of Pd(II) to Pd(0) consuming starting material.1. Rigorously degas the reaction mixture and maintain an inert atmosphere (N₂ or Ar). 2. Consider using a Pd(0) source directly, such as Pd(PPh₃)₄.[6]
Cleavage of the C-I bond (de-iodination) 1. Hydride source in the reaction mixture. 2. High temperature and long reaction time.1. Avoid protic solvents and amine bases.[6] 2. Optimize for the shortest possible reaction time and lowest effective temperature.
Multiple unidentified byproducts 1. Reaction temperature is too high, leading to decomposition. 2. The chosen base is reacting with the starting material or product.1. Lower the reaction temperature. 2. Screen a panel of bases with varying strengths and nucleophilicities.

Experimental Protocol: Screening Bases for a Suzuki-Miyaura Coupling

This protocol provides a general workflow for optimizing the base in a Suzuki-Miyaura coupling reaction with 6,7-difluoro-3-iodo-1-methyl-1H-indazole.

Suzuki_Optimization_Workflow start Start: Suzuki Coupling Optimization setup Prepare parallel reactions in vials start->setup reagents Add: - 6,7-difluoro-3-iodo-1-methyl-1H-indazole (1 eq) - Boronic acid/ester (1.2 eq) - Pd catalyst (e.g., Pd(PPh₃)₄, 5 mol%) - Degassed solvent (e.g., Dioxane/H₂O) setup->reagents add_bases Add different bases to each vial (2 eq): - Vial 1: K₂CO₃ - Vial 2: Cs₂CO₃ - Vial 3: K₃PO₄ - Vial 4: Et₃N reagents->add_bases reaction Heat reactions at 80-100 °C under inert atmosphere add_bases->reaction monitoring Monitor progress by TLC or LC-MS at regular intervals reaction->monitoring analysis Analyze crude reaction mixtures to determine conversion and byproduct formation monitoring->analysis decision Select base with best conversion and cleanest profile analysis->decision scale_up Proceed to larger scale reaction with optimized base decision->scale_up Optimal Base Found

Caption: Workflow for screening bases in a Suzuki coupling reaction.

References

  • Wikipedia. Indazole. [Link]

  • CJST. Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. [Link]

  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

  • ResearchGate. Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. [Link]

  • JoVE. Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr). [Link]

  • American Chemical Society. Synthesis, Structure, and Reactivity of Stable Alkyl and Aryl Iodide Complexes of the Formula [ ( q5-C5H5)Re(NO)(PPh,)( IR)]+BF4. [Link]

  • ResearchGate. On the Basicity of Organic Bases in Different Media | Request PDF. [Link]

  • PubMed. Base-induced mechanistic variation in palladium-catalyzed carbonylation of aryl iodides. [Link]

  • American Chemical Society. N-Heterocyclic Olefins of Pyrazole and Indazole. [Link]

  • Fiveable. Aryl Iodides Definition - Organic Chemistry Key Term. [Link]

  • SlideShare. Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. [Link]

  • Chemistry LibreTexts. 14.7: Aryl Halides. [Link]

  • ACS Publications. Study of a New Rate Increasing “Base Effect” in the Palladium-Catalyzed Amination of Aryl Iodides. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]

  • Chemistry Steps. Organic Acids and Bases. [Link]

  • Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions. [Link]

  • UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Heterolytic cleavage (heterolysis). [Link]

  • ResearchGate. (PDF) COMMON ACIDS AND BASES FOR ORGANIC SYNTHESIS. [Link]

  • Allen. Concepts, Acidic and Basic Strength of organic compounds.. [Link]

  • Master Organic Chemistry. Basicity Is Another Word For "Stability Of A Lone Pair Of Electrons". [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Taylor & Francis Online. C—I⋯N and C—I⋯π halogen bonding in the structures of 1-benzyliodoimidazole derivatives. [Link]

  • Reddit. Struggling on suzuki couplings : r/Chempros. [Link]

  • Semantic Scholar. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate. [Link]

  • PMC. Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. [Link]

Sources

Optimization

Technical Support Center: Optimization of Catalyst Loading for Electron-Deficient Iodo-Indazoles

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for Pd-Catalyzed Cross-Couplings of Electron-Deficient Iodo-Indazoles Executive Technical Summary Electron-deficient io...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for Pd-Catalyzed Cross-Couplings of Electron-Deficient Iodo-Indazoles

Executive Technical Summary

Electron-deficient iodo-indazoles (e.g., bearing -NO₂, -CF₃, or -CN moieties) present a unique paradox in cross-coupling chemistry. While the electron-withdrawing nature of the ring facilitates Oxidative Addition (OA) of the C–I bond to Pd(0), it simultaneously introduces two critical failure modes:

  • Catalyst Poisoning: The pyrazole nitrogen atoms (N1/N2) become competent σ-donors, sequestering the metal center and halting the catalytic cycle [1, 2].

  • Hydrodehalogenation: The activated C–I bond is prone to rapid reduction (replacing -I with -H) rather than cross-coupling, particularly if Transmetallation (TM) is sluggish [3].

This guide provides a self-validating workflow to optimize catalyst loading (targeting <1 mol%) while suppressing these failure modes.

Diagnostic Workflow

Before adjusting catalyst loading, diagnose the specific failure mode of your reaction.

TroubleshootingWorkflow Start Reaction Analysis (LCMS/NMR) Result1 Starting Material (SM) Remains Unchanged Start->Result1 Result2 Product Formed but Low Yield (<40%) Start->Result2 Result3 De-iodinated Side Product (Hydrodehalogenation) Start->Result3 Diagnosis1 Diagnosis: Catalyst Poisoning or Failed Oxidative Addition Result1->Diagnosis1 Diagnosis2 Diagnosis: Catalyst Death (Pd Black Formation) Result2->Diagnosis2 Diagnosis3 Diagnosis: TM Step Too Slow vs. Protodeboronation/Reduction Result3->Diagnosis3 Action1 Action: Protect N1 (Boc/THP) or Switch to Bulky Ligand (XPhos) Diagnosis1->Action1 Action2 Action: Increase Ligand:Pd Ratio or Switch to Pd(dppf)Cl2 Diagnosis2->Action2 Action3 Action: Anhydrous Conditions or Switch Base (CsF/K3PO4) Diagnosis3->Action3

Figure 1: Decision tree for diagnosing reaction failure based on crude mixture analysis.

Core Protocol: The "Golden Path"

For a baseline Suzuki-Miyaura coupling of a 3-iodo-5-nitro-1H-indazole (electron-deficient model), use this protocol to establish a yield baseline before lowering catalyst loading.

Standard Operating Procedure (SOP-Pd-IND-01):

ComponentStandard Equiv.Optimization TargetNotes
Substrate 1.0 equivN/ACritical: Protect N1 with THP or SEM if possible [4].
Boronic Acid 1.2 - 1.5 equiv1.1 equivUse Pinacol esters for higher stability.
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ Pd(OAc)₂ / XPhos Ferrocenyl ligands resist de-ligation; XPhos prevents N-coordination.
Loading 5 mol%0.5 - 1.0 mol% Start high to validate chemistry, then titrate down.
Base K₂CO₃ (2M aq)K₃PO₄ (solid)Aqueous base is standard; solid base prevents hydrolysis.
Solvent 1,4-DioxaneToluene/Water (10:1)Dioxane promotes solubility of polar indazoles.
Temp 80 °C60 - 100 °CLower temp reduces dehalogenation risk.
Technical Support Q&A (Troubleshooting)
Q1: I see significant hydrodehalogenation (reduction of I to H). How do I stop this?

Diagnosis: This is the most common issue with electron-deficient aryl iodides. The oxidative addition is fast, forming an electron-poor Pd(II)-Ar species. If the transmetallation (TM) step is slow, the Pd-species will scavenge a proton (from solvent or moisture) or undergo


-hydride elimination, leading to reduction [3].

Solution:

  • Accelerate Transmetallation: Switch to Buchwald precatalysts (e.g., XPhos Pd G3 or G4) . The bulky biaryl phosphine ligand facilitates rapid TM and Reductive Elimination (RE), outcompeting the reduction pathway [5].

  • Water Control: If using a boronic acid, switch to a Potassium Trifluoroborate (R-BF₃K) or MIDA boronate . These release the active boron species slowly, maintaining a steady concentration without saturating the system with proton sources.

  • Solvent Switch: Move from alcoholic solvents or wet DMF to anhydrous Toluene or THF .

Q2: My reaction turns black immediately (Pd black precipitates) and conversion stops at 30%.

Diagnosis: "Pd Black" is the aggregation of inactive Pd(0) nanoparticles. This occurs when the ligand dissociates from the metal, often caused by the competitive binding of the indazole nitrogens (N1/N2) to the Palladium [1, 6].

Solution:

  • Ligand Overloading: Increase the Ligand:Metal ratio from 1:1 to 2:1 or 3:1 .

  • Bidentate Ligands: Switch to Pd(dppf)Cl₂ or Pd(dtbpf)Cl₂ . The "bite angle" and strong chelation of ferrocenyl ligands make them highly resistant to displacement by the indazole nitrogen [1].

  • N-Protection: If the N1 is unprotected (-NH), it must be protected (e.g., Boc, THP, SEM). The free N-H is acidic; bases will deprotonate it, creating an indazolyl anion that is a potent catalyst poison.

Q3: Can I run this reaction without protecting the Indazole Nitrogen?

Diagnosis: Yes, but it requires specific "On Water" conditions or specific catalyst systems to prevent the "poisoning" effect described above.

Solution:

  • Protocol: Use Pd(OAc)₂ (5 mol%) + PPh₃ (10 mol%) in water/surfactant systems. The hydrophobic effect forces the organic reactants together, and water can actually accelerate the reaction via hydrogen bonding at the interface, protecting the catalyst from N-coordination [7].

  • Warning: This is less effective for highly electron-deficient rings (e.g., nitro-indazoles) which may degrade in hot aqueous base.

Q4: How do I lower the catalyst loading to <0.5 mol% for scale-up?

Diagnosis: To lower loading, the Turnover Number (TON) must increase. This requires a catalyst with extreme longevity and stability.

Optimization Strategy:

  • Pre-activation: Do not use Pd(OAc)₂ + Ligand in situ. Use pre-formed catalysts like Pd(dppf)Cl₂ or XPhos Pd G3 .

  • Oxygen Exclusion: At low loadings, even trace oxygen kills the catalyst. Strict freeze-pump-thaw cycles are mandatory.

  • Base Selection: Switch to Cs₂CO₃ or K₃PO₄ in 1,4-dioxane. Cesium ("the cesium effect") often improves solubility and turnover rates in heterocyclic couplings [8].

Optimization Data Matrix

Use this table to select the correct ligand/solvent system based on your specific electron-deficient substitution pattern.

Substituent (EWG)ChallengeRecommended Catalyst SystemRecommended Solvent
3-Iodo-5-Nitro High Dehalogenation RiskXPhos Pd G3 or Pd(dtbpf)Cl₂ Toluene (Anhydrous)
3-Iodo-5-Fluoro Slow Oxidative AdditionPd(PPh₃)₄ or SPhos Pd G2 DME / H₂O
3-Iodo-N-Boc Labile Protecting GroupPd(dppf)Cl₂ (Neutral conditions)1,4-Dioxane (Dry)
3-Iodo-N-H (Free) Catalyst PoisoningPd(OAc)₂ / PPh₃ (High loading)Water (Micellar)
References
  • Luo, Y., et al. (2023). "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex." Molecules.

  • Albers, P., et al. (2001).[1] "Poisoning and deactivation of palladium catalysts." Journal of Molecular Catalysis A: Chemical.

  • Reddit ChemPros Community. (2021).[2] "Diagnosing issues with a failed Suzuki coupling? (Hydrodehalogenation mechanisms)."[3]

  • Collot, V., et al. (2000). "Suzuki-Type Cross-Coupling Reaction of 3-Iodoindazoles." Tetrahedron.

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.

  • Catalysts.com. (2024). "How to Prevent Catalyst Poisoning at the Industrial Scale."

  • Bouhlel, A., et al. (2018). "“On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole." Molecules.

  • Organic Chemistry Portal. "Suzuki Coupling - The Cesium Effect."

Sources

Troubleshooting

Technical Support Center: Solvent Selection for Polyfluorinated Indazole Derivatives

Welcome to the Technical Support Center for handling polyfluorinated indazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the solubili...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for handling polyfluorinated indazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the solubility of these unique compounds. The strategic incorporation of fluorine into the indazole scaffold can significantly alter physicochemical properties, often leading to solubility issues that can impede experimental progress.[1][2] This resource provides in-depth, evidence-based solutions to common problems, moving beyond simple protocols to explain the underlying chemical principles.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: Why are my polyfluorinated indazole derivatives poorly soluble in common laboratory solvents?

The poor solubility of polyfluorinated indazole derivatives stems from the unique properties of the fluorine atom.[1] Its high electronegativity and the strength of the carbon-fluorine bond can lead to:

  • Increased Lipophilicity and Hydrophobicity: While seemingly counterintuitive, fluorination can increase a molecule's lipophilicity, making it less soluble in polar solvents like water.[1][3]

  • Simultaneously Hydrophobic and Lipophobic Nature: Highly fluorinated compounds can exhibit both hydrophobicity (poor affinity for water) and lipophobicity (poor affinity for lipids and hydrocarbon solvents).[4] This is due to the low polarizability of the C-F bond, which weakens van der Waals interactions with non-fluorinated solvent molecules.[5]

  • Crystal Lattice Energy: The introduction of fluorine can significantly impact the crystal packing of the molecule, leading to a higher lattice energy that is difficult for solvents to overcome.

FAQ 2: I'm observing precipitation of my compound during my biological assay. What is the likely cause and how can I prevent it?

Precipitation during biological assays is a common issue, often triggered by a change in the solvent environment. This is particularly prevalent when a stock solution, typically prepared in a strong organic solvent like DMSO, is diluted into an aqueous buffer.

Causality:

  • Solvent Shift: Polyfluorinated indazoles are often soluble in 100% DMSO but crash out of solution when the concentration of the organic solvent drops significantly upon dilution into the aqueous assay buffer.

  • pH Effects: The pH of the assay buffer can influence the ionization state of the indazole derivative.[6] If the compound is a weak acid or base, a change in pH can shift the equilibrium towards the less soluble, neutral form. The introduction of fluorine can modulate the pKa of nearby functional groups, influencing this behavior.[1][7]

Troubleshooting Steps:

  • Reduce Stock Concentration: Lowering the concentration of your initial DMSO stock solution can prevent the compound from exceeding its solubility limit in the final assay medium.

  • Use a Co-solvent System: Instead of 100% DMSO, consider preparing your stock solution in a mixture of DMSO and a more aqueous-miscible solvent like ethanol or propylene glycol.[8][9]

  • Serial Dilutions: Perform serial dilutions in a medium that more closely matches the final assay buffer to gradually decrease the organic solvent concentration.

  • pH Adjustment: If your compound has ionizable groups, ensure the pH of the final assay buffer is in a range that favors the more soluble, ionized form.[6][10]

FAQ 3: Which solvent should I choose for NMR analysis of my polyfluorinated indazole derivative?

The choice of solvent for NMR spectroscopy is critical for obtaining high-quality data. For polyfluorinated compounds, ¹⁹F NMR is a powerful analytical tool.[11]

Recommended Solvents:

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆): This is often the first choice due to its excellent dissolving power for a wide range of organic compounds, including many poorly soluble ones.[11][12]

  • Deuterated Acetone (Acetone-d₆) and Acetonitrile (CD₃CN): These solvents can provide better peak splitting and shape definition in ¹⁹F NMR spectra compared to others like MeOD or D₂O.[13]

  • Deuterated Chloroform (CDCl₃): While a common NMR solvent, it may not be ideal for highly polar or aqueous-miscible compounds.[12][13]

Key Considerations:

  • Solubility: The primary factor is ensuring your compound is sufficiently soluble to obtain a good signal-to-noise ratio.[12]

  • Chemical Shift Overlap: Choose a solvent whose residual peaks do not overlap with the signals of your compound.[11][13]

  • ¹⁹F NMR Specifics: For ¹⁹F NMR, the solvent generally does not contain fluorine, eliminating solvent suppression issues.[11] The wide chemical shift range of ¹⁹F NMR reduces the likelihood of signal overlap.[11]

Section 2: Troubleshooting Guides

Guide 1: My Compound Won't Dissolve in Anything! - A Step-by-Step Approach

When faced with a seemingly insoluble compound, a systematic approach is necessary.

Workflow for Solubility Screening:

Solubility_Workflow start Start: Undissolved Compound step1 Attempt Common Solvents: DMSO, DMF, Acetone start->step1 step2 Observe Outcome step1->step2 step3 If Soluble: Proceed with Experiment step2->step3 Soluble step4 If Insoluble: Apply Gentle Heating (e.g., 40-50°C) step2->step4 Insoluble end_success Success: Soluble step3->end_success step5 Observe Outcome step4->step5 step6 If Soluble: Note Temperature Dependence step5->step6 Soluble step7 If Insoluble: Try Co-Solvent Systems (e.g., DMSO/Ethanol, DCM/Methanol) step5->step7 Insoluble step6->end_success step8 Observe Outcome step7->step8 step9 If Soluble: Record Solvent Ratio step8->step9 Soluble step10 If Still Insoluble: Consider Advanced Techniques step8->step10 Insoluble step9->end_success end_advanced Advanced Methods Required step10->end_advanced

Caption: A systematic workflow for tackling poorly soluble compounds.

Advanced Techniques for Extremely Poor Solubility:

  • Amorphous Solid Dispersions: This involves dispersing the API in a polymer matrix, which can enhance solubility and dissolution rates.[14][15] Spray drying is a common method to create these dispersions.[14][15]

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the compound, which can improve the dissolution rate.[10][16][17][18]

  • Co-crystals: Forming a co-crystal with a highly soluble co-former can significantly improve the solubility of the parent compound.[10][19]

Guide 2: Unexpected Precipitation from a Seemingly Clear Solution

Precipitation can occur over time, even from a solution that was initially clear.

Potential Causes and Solutions:

Cause Explanation Solution
Supersaturation The initial dissolution may have created a supersaturated solution which is thermodynamically unstable and prone to precipitation.Gently heat the solution and then allow it to cool slowly to room temperature. This can help to establish a true saturated solution.
Temperature Fluctuations A decrease in ambient temperature can reduce the solubility of the compound, leading to precipitation.Store stock solutions at a constant, controlled temperature. If a solution has precipitated upon cooling, gently warm it to redissolve before use.
Solvent Evaporation Over time, especially with volatile solvents, the solvent can evaporate, increasing the concentration of the compound and causing it to precipitate.Ensure vials are tightly sealed. For long-term storage, consider using less volatile solvents or storing at lower temperatures.
Degradation The compound may be degrading into a less soluble product.Assess the stability of your compound in the chosen solvent. Consider storing solutions under an inert atmosphere (e.g., argon or nitrogen) and protecting them from light.

Section 3: Experimental Protocols

Protocol 1: Determining Approximate Solubility

This protocol provides a straightforward method to estimate the solubility of your polyfluorinated indazole derivative in various solvents.

Materials:

  • Your polyfluorinated indazole derivative

  • A selection of solvents (e.g., DMSO, DMF, ethanol, methanol, acetonitrile, water)

  • Small, clear glass vials (e.g., 2 mL)

  • Vortex mixer

  • Magnetic stirrer and stir bars (optional)

Procedure:

  • Weigh out a small, known amount of your compound (e.g., 1 mg) into a vial.

  • Add a small, measured volume of the first solvent (e.g., 100 µL).

  • Vortex the vial vigorously for 1-2 minutes.

  • Visually inspect the solution. If the solid has completely dissolved, the solubility is at least 10 mg/mL.

  • If the solid has not completely dissolved, add another measured volume of the solvent (e.g., another 100 µL) and repeat step 3.

  • Continue adding the solvent in measured increments until the solid is completely dissolved.

  • Calculate the approximate solubility based on the total volume of solvent required to dissolve the initial mass of the compound.

  • Repeat this process for each solvent of interest.

Protocol 2: Preparation of a Stock Solution Using a Co-Solvent System

This protocol is useful for preparing stock solutions for biological assays where the final solution will be aqueous.

Materials:

  • Your polyfluorinated indazole derivative

  • DMSO

  • A co-solvent such as ethanol, propylene glycol, or PEG 400

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Determine the desired final concentration of your stock solution.

  • Weigh the appropriate amount of your compound into a sterile vial.

  • Add a volume of DMSO sufficient to create a concentrated initial solution (e.g., dissolve 10 mg in 200 µL of DMSO). Ensure it fully dissolves.

  • Add the co-solvent to reach the final desired volume. For example, if you want a 1:1 mixture, add 200 µL of the co-solvent to the 200 µL of DMSO solution.

  • Vortex thoroughly to ensure a homogenous solution.

  • When preparing dilutions for your assay, use a diluent that is a similar co-solvent mixture before the final dilution into the aqueous buffer. This gradual reduction in organic solvent concentration can prevent precipitation.[8][9]

Section 4: Understanding the Role of Fluorine

The impact of fluorine on molecular properties is complex and multifaceted.

Fluorine_Effects F Polyfluorination of Indazole Core pKa Modulation of pKa F->pKa Inductive Effect Lipophilicity Increased Lipophilicity F->Lipophilicity Conformation Altered Conformation F->Conformation Gauche Effect Metabolism Blocked Metabolic Sites F->Metabolism Solubility Decreased Aqueous Solubility pKa->Solubility Lipophilicity->Solubility

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹⁹F NMR Characterization of 6,7-difluoro-3-iodo-1-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, fluorinated heterocyclic scaffolds are of paramount importance. The strategic incorporation of fluorine atom...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, fluorinated heterocyclic scaffolds are of paramount importance. The strategic incorporation of fluorine atoms can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity. The indazole core, in particular, is a privileged structure found in numerous therapeutic agents. This guide provides an in-depth analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic features of 6,7-difluoro-3-iodo-1-methyl-1H-indazole , a key building block in drug discovery.

While experimental spectra for this specific molecule are not widely published, this guide will offer a detailed predictive analysis based on established principles of NMR spectroscopy and comparative data from closely related analogues. By understanding the expected spectral characteristics, researchers can confidently identify and characterize this and similar fluorinated indazole derivatives.

The Critical Role of NMR in Structural Elucidation

NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure. For fluorinated compounds, multinuclear NMR experiments, particularly ¹H and ¹⁹F NMR, are indispensable.

  • ¹H NMR provides information on the number, connectivity, and chemical environment of protons in a molecule.

  • ¹⁹F NMR offers a wide chemical shift range and high sensitivity, making it an excellent probe for tracking fluorine-containing molecules and studying their interactions.[1][2][3] The ¹⁹F chemical shifts are exquisitely sensitive to the local electronic environment.[4][5]

The interplay between these two nuclei, observed through scalar (J) couplings, provides crucial through-bond connectivity information, solidifying structural assignments.

Experimental Protocol for High-Resolution NMR Spectroscopy

To obtain high-quality ¹H and ¹⁹F NMR spectra of fluorinated indazoles, a standardized experimental protocol is essential.

Sample Preparation

  • Solvent Selection : Choose a deuterated solvent that fully dissolves the sample. Common choices include chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆). For 6,7-difluoro-3-iodo-1-methyl-1H-indazole, CDCl₃ is a suitable starting point.

  • Concentration : Prepare a sample solution with a concentration of 5-10 mg/mL.

  • NMR Tube : Use a clean, dry, high-quality 5 mm NMR tube.

Data Acquisition

  • Spectrometer : Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal signal dispersion and resolution.[6]

  • ¹H NMR :

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Incorporate a sufficient relaxation delay (d1) of at least 5 times the longest T₁ to ensure accurate integration.

  • ¹⁹F NMR :

    • Acquire a one-dimensional ¹⁹F spectrum, which can be proton-decoupled for simplicity or proton-coupled to observe H-F couplings.

    • Typical spectral width: -50 to -200 ppm (referenced to CFCl₃).

  • 2D NMR : For complete structural assignment, acquire 2D correlation spectra such as COSY (¹H-¹H), HSQC (¹H-¹³C), HMBC (¹H-¹³C), and potentially HOESY (¹H-¹⁹F) to probe through-space interactions.[7]

Predicted ¹H NMR Spectral Analysis of 6,7-difluoro-3-iodo-1-methyl-1H-indazole

The predicted ¹H NMR spectrum of the target molecule in CDCl₃ is expected to exhibit three distinct signals: two in the aromatic region corresponding to the protons on the difluorinated benzene ring, and one in the aliphatic region for the N-methyl group.

Aromatic Region (δ 7.0-8.0 ppm):

  • H-4 : This proton is expected to appear as a doublet of doublets of doublets (ddd). It will be coupled to H-5 (³JHH), F-6 (⁴JHF), and F-7 (⁵JHF). The coupling to the adjacent H-5 will be the largest (typically 7-9 Hz). The four-bond coupling to F-6 will be smaller, and the five-bond coupling to F-7 will be the smallest.

  • H-5 : This proton is predicted to be a complex multiplet, likely a doublet of doublets of doublets (ddd). It will show a large coupling to H-4 (³JHH) and will also be coupled to F-6 (³JHF) and F-7 (⁴JHF). The through-bond coupling to the ortho fluorine (F-6) will be significant.

Aliphatic Region (δ 3.5-4.5 ppm):

  • N-CH₃ : The N-methyl group will appear as a singlet. However, long-range coupling to F-7 (⁵JHF) might be observed, leading to a narrow triplet or a broadened singlet. This through-space coupling is possible due to the proximity of the N-methyl group to the fluorine at the 7-position.[8][9]

Comparative Analysis with Analogues:

To refine our predictions, we can compare with known data for related compounds. For instance, in 6,7-difluoro-1H-indazole, the aromatic protons are observed at δ 7.47 (dd, J = 8.9, 4.0 Hz, 1H) and 7.05 (ddd, J = 10.6, 8.9, 6.6 Hz, 1H) in CDCl₃.[10] The introduction of the electron-withdrawing iodine atom at the 3-position is expected to have a minor deshielding effect on the aromatic protons. The N-methylation is also known to slightly influence the chemical shifts of the ring protons.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Expected Coupling Constants (J, Hz)
H-4~7.2 - 7.5ddd³JHH ≈ 8-9, ⁴JHF ≈ 2-4, ⁵JHF ≈ 1-2
H-5~7.0 - 7.3ddd³JHH ≈ 8-9, ³JHF ≈ 6-8, ⁴JHF ≈ 1-3
N-CH₃~4.0 - 4.2s (or narrow t)⁵JHF ≈ 0.5-1.5 (if resolved)

Predicted ¹⁹F NMR Spectral Analysis of 6,7-difluoro-3-iodo-1-methyl-1H-indazole

The ¹⁹F NMR spectrum is anticipated to show two signals in the aromatic region, corresponding to the two non-equivalent fluorine atoms.

  • F-6 : This fluorine atom is expected to appear as a doublet of doublets (dd). It will be coupled to the adjacent F-7 (³JFF) and the ortho proton H-5 (³JHF).

  • F-7 : This fluorine atom will likely also be a doublet of doublets (dd), showing coupling to the adjacent F-6 (³JFF) and the meta proton H-5 (⁴JHF). Long-range coupling to the N-methyl protons (⁵JHF) may also be observed, potentially further splitting the signal or causing broadening.

Comparative Analysis with Analogues:

In a study of 6,7-difluoro-3-methyl-1H-indazoles, the fluorine chemical shifts were reported, providing a valuable reference.[11] The chemical shifts of fluorine are highly sensitive to the electronic environment, and the substitution pattern on the indazole ring will influence their resonance frequencies.[1][5] The presence of the bulky and electron-donating methyl group at N-1 and the electron-withdrawing iodine at C-3 will subtly alter the electronic distribution within the aromatic system compared to the parent 6,7-difluoro-1H-indazole.

Fluorine Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Expected Coupling Constants (J, Hz)
F-6~ -120 to -140dd³JFF ≈ 15-20, ³JHF ≈ 6-8
F-7~ -140 to -160dd (or ddd)³JFF ≈ 15-20, ⁴JHF ≈ 1-3, ⁵JHF ≈ 0.5-1.5 (if resolved)

Visualizing Molecular Connectivity and Experimental Workflow

To further aid in the understanding of the structural characterization process, the following diagrams illustrate the key correlations and the experimental workflow.

Figure 1: Molecular structure of 6,7-difluoro-3-iodo-1-methyl-1H-indazole with key atoms labeled.

Sample Sample Preparation (5-10 mg in CDCl₃) 1H_NMR 1D ¹H NMR Acquisition Sample->1H_NMR 19F_NMR 1D ¹⁹F NMR Acquisition Sample->19F_NMR 2D_NMR 2D NMR Acquisition (COSY, HSQC, HMBC) 1H_NMR->2D_NMR Analysis Spectral Analysis (Chemical Shifts, Couplings) 1H_NMR->Analysis 19F_NMR->Analysis 2D_NMR->Analysis Structure Structure Verification Analysis->Structure

Figure 2: Recommended workflow for the NMR-based structural characterization of fluorinated indazoles.

Conclusion

The ¹H and ¹⁹F NMR spectroscopic characterization of 6,7-difluoro-3-iodo-1-methyl-1H-indazole provides a wealth of structural information. By leveraging predictive analysis based on known chemical shift and coupling constant data from analogous compounds, researchers can confidently assign the spectral features of this important synthetic building block. The combination of one- and two-dimensional NMR techniques offers a robust methodology for the unambiguous structural elucidation of this and other novel fluorinated indazole derivatives, thereby accelerating the drug discovery and development process.

References

  • Elguero, J., et al. (2017). ¹⁹F-NMR Diastereotopic Signals in Two N-CHF₂ Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 22(11), 2003. Available at: [Link]

  • Pérez-Medina, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1415. Available at: [Link]

  • Miclet, E., et al. (2002). Measurement of Long Range ¹H-¹⁹F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 124(48), 14331-14341. Available at: [Link]

  • Stara, I. G., et al. (2018). Dihydrogen contacts observed by through-space indirect NMR coupling. Chemical Science, 9(38), 7573-7578. Available at: [Link]

  • Gerig, J. T. (2010). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous ¹⁹F-NMR spectra of fluorohistidine isomers and analogues. Journal of Fluorine Chemistry, 131(4), 485-492. Available at: [Link]

  • Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry, 86(16), 11493-11500. Available at: [Link]

  • Häussinger, D., et al. (2021). Through-Space Scalar ¹⁹F-¹⁹F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society, 143(46), 19543-19551. Available at: [Link]

  • Hilton, J., & Sutcliffe, L. H. (1975). The “through-space” mechanism in spin spin coupling. Progress in Nuclear Magnetic Resonance Spectroscopy, 10(1), 27-39. Available at: [Link]

  • Man, M. L. R., et al. (2007). The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-indazoles. New Journal of Chemistry, 31(5), 714-721. Available at: [Link]

  • Elguero, J., et al. (1976). ¹³C NMR of indazoles. Journal of Magnetic Resonance, 23(2), 307-312. Available at: [Link]

  • Lyga, J. W., et al. (1993). ‘Through‐space’ hydrogen–fluorine, carbon–fluorine and fluorine–fluorine spin–spin coupling in 2‐phenyl‐3‐alkyl‐4,5,6,7‐tetrahydroindazoles. Magnetic Resonance in Chemistry, 31(4), 323-328. Available at: [Link]

  • Pérez-Medina, C., et al. (2017). ¹⁹F-NMR Diastereotopic Signals in Two N-CHF₂ Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 22(11), 2003. Available at: [Link]

  • Smith, A. J. R., et al. (2020). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 11(30), 7939-7947. Available at: [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts (ppm) and ¹³C-¹⁹F coupling constants (Hz) in DMSO-d₆. Retrieved from [Link]

  • Dietschreit, J. C. B., et al. (2020). Predicting ¹⁹F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 59(41), 18047-18054. Available at: [Link]

  • Pérez-Medina, C., et al. (2017). ¹⁹F-NMR Diastereotopic Signals in Two N-CHF₂ Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 22(11), 2003. Available at: [Link]

  • Supporting Information for a publication. (n.d.). Copies of ¹H, ¹³C, ¹⁹F NMR spectra. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • ResearchGate. (n.d.). The ¹⁹F–¹H coupling constants transmitted through covalent, hydrogen bond, and van der Waals interactions. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Key ¹⁹F, ¹H, and ¹³C NMR assignments for compounds 1a and 1b. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis, Reactivity, and NMR Spectroscopy of 4,6- and 6,7-Difluoro-3-methyl-1H-indazoles. Retrieved from [Link]

  • Gerig, J. T. (1994). Fluorine NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370. Available at: [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5839-5851. Available at: [Link]

  • Yathirajan, H. S., et al. (2006). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4357-o4358. Available at: [Link]

  • Antonides, L. H., et al. (2018). ¹⁹F and ¹H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 10(11), 1296-1303. Available at: [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5839-5851. Available at: [Link]

  • Pomerantz, Y., & Provera, A. (2015). The precious Fluorine on the Ring: Fluorine NMR for biological systems. Journal of Magnetic Resonance, 258, 56-66. Available at: [Link]

  • ResearchGate. (n.d.). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. Retrieved from [Link]

  • Cottyn, B., et al. (2007). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles. Synlett, 2007(08), 1225-1228. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
  • Semantic Scholar. (n.d.). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]

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Comparative

Reactivity Profile: 3-Iodoindazole vs. 3-Bromoindazole in Pd-Catalyzed Cross-Coupling

Topic: Reactivity Comparison: 3-Iodoindazole vs. 3-Bromoindazole in Cross-Coupling Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1] [1][2][3] Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity Comparison: 3-Iodoindazole vs. 3-Bromoindazole in Cross-Coupling Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1]

[1][2][3]

Executive Summary

In the structural optimization of kinase inhibitors (e.g., Axitinib analogues), the 3-position of the indazole ring is a critical vector for diversification.[2] While 3-iodoindazole offers superior kinetics in oxidative addition—often permitting milder conditions and simpler ligand systems (e.g., PPh₃)—it suffers from higher cost and potential deiodination instability. 3-bromoindazole is significantly more robust and cost-effective but typically requires electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or higher temperatures to achieve comparable turnover frequencies (TOF).[1]

The Bottom Line: Use 3-iodoindazole for late-stage functionalization of complex, sensitive cores where mild temperatures (<60°C) are mandatory.[1] Use 3-bromoindazole for early-stage scale-up or when using robust substrates that tolerate microwave heating or strong bases.[1]

Mechanistic Foundation: The Halogen Effect

To understand the reactivity divergence, one must look at the rate-determining step (RDS) of the catalytic cycle: Oxidative Addition .

Bond Dissociation Energy (BDE) & Kinetics

The reactivity difference is fundamentally thermodynamic. The C(sp²)–I bond is significantly weaker than the C(sp²)–Br bond.

  • C–I BDE: ~65 kcal/mol

  • C–Br BDE: ~81 kcal/mol

In the context of the electron-deficient pyrazole ring of the indazole, the C3 position is less nucleophilic than the C3 of indole. Consequently, the metal center (Pd⁰) requires a more electrophilic partner. The 3-iodo variant provides a lower activation energy barrier (


) for oxidative addition, often making this step fast enough that Transmetallation becomes the new RDS.[1] For 3-bromoindazole, Oxidative Addition remains the bottleneck, necessitating electron-rich ligands to boost the nucleophilicity of the Pd⁰ species.
The "N-Protection" Variable

Critical Insight: Unlike simple aryl halides, 3-haloindazoles possess an acidic N-H (pKa ~14).[1]

  • Unprotected (Free NH): The free nitrogen can coordinate to Pd(II), forming stable, inactive "off-cycle" resting states (catalyst poisoning).[1] Furthermore, base-mediated N-arylation competes with C-coupling.[1]

  • Protected (N-Boc/SEM/THP): Protection renders the C3 position more accessible and prevents catalyst sequestration.[1]

    • Note: Electron-withdrawing groups (EWGs) like Boc/Ts at N1 pull electron density, making C3 more electrophilic, slightly aiding oxidative addition but potentially slowing reductive elimination.[1]

Visualization: Mechanistic Pathway

The following diagram illustrates the kinetic differentiation between the two halides within the Suzuki-Miyaura cycle.

SuzukiMechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd_PdII Oxidative Addition Complex [Ar-Pd(II)-X] Pd0->OxAdd_PdII FAST (Iodide) SLOW (Bromide) Substrate_I 3-Iodoindazole (Weak C-I Bond) Substrate_I->OxAdd_PdII Substrate_Br 3-Bromoindazole (Strong C-Br Bond) Substrate_Br->OxAdd_PdII Transmetal Transmetallation Complex [Ar-Pd(II)-Ar'] OxAdd_PdII->Transmetal Base Activation Boronate Ar'-B(OH)2 + Base Boronate->Transmetal Transmetal->Pd0 Regeneration Product 3-Aryl-Indazole (Coupled Product) Transmetal->Product Reductive Elimination

Caption: Figure 1. The rate of Oxidative Addition (Red Arrow) is the primary differentiator. 3-Iodoindazole allows this step to proceed rapidly even with simple ligands, whereas 3-Bromoindazole often requires specialized ligands to overcome the activation barrier.[1]

Comparative Analysis Data

The following table aggregates typical performance metrics from internal screening and literature precedents (e.g., Tetrahedron 1999, MDPI 2023).

Feature3-Iodoindazole3-Bromoindazole
Reactivity (Suzuki) High.[1] Works with Pd(PPh₃)₄ @ 60°C.Moderate. Often requires Pd(dppf)Cl₂ or XPhos @ 80-100°C.
Reactivity (Sonogashira) Excellent.[1] Standard Pd/Cu conditions.Sluggish. Often requires elevated temp or Cu-free protocols.[1]
Stability Moderate.[1] Light sensitive; C-I bond can cleave in radical conditions.[1]High. Stable on shelf and to ambient light.
Atom Economy Lower (Iodine MW = 126.9).[1]Higher (Bromine MW = 79.9).[1]
Cost (Commercial)

$ (Premium pricing).[1]
$ (Commodity chemical).[1][3][4][5]
Selectivity High C3 selectivity.[1][6]Good, but N-arylation competes if NH is free.[1]
Preferred Catalyst Pd(PPh₃)₄, Pd(OAc)₂/PPh₃Pd(dppf)Cl₂, Pd₂dba₃/SPhos, Pd(Amphos)

Decision Matrix: When to Use Which?

DecisionTree Start Start: Select Halide Q1 Is the substrate thermally sensitive? Start->Q1 Q2 Is cost/scale the primary driver? Q1->Q2 No Res_I Use 3-Iodoindazole Q1->Res_I Yes (>80°C degrades) Q3 Do you have orthogonal halides? Q2->Q3 No (Discovery scale) Res_Br Use 3-Bromoindazole Q2->Res_Br Yes (Kg scale) Q3->Res_I Yes (e.g., Cl present) Q3->Res_Br No

Caption: Figure 2. Decision logic for selecting the optimal halogen based on thermal stability, scale, and chemoselectivity requirements.

Experimental Protocols

Synthesis of 3-Iodoindazole (The "Standard" Route)

Note: While 3-bromoindazole is often bought, 3-iodoindazole is frequently prepared fresh due to stability concerns.[1]

  • Dissolution: Dissolve 1H-indazole (1.0 eq) in DMF (5 vol).

  • Basification: Add KOH pellets (2.5 eq). Stir until partially dissolved.

  • Iodination: Add Iodine (I₂, 1.1 eq) portion-wise over 15 minutes. Exotherm is mild.[1]

  • Reaction: Stir at RT for 1–3 hours. Monitor by TLC (EtOAc/Hex).[1]

  • Quench: Pour into 10% aq. NaHSO₃ (to reduce excess iodine).[1]

  • Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

  • Yield: Typically 85–95%.[1] Solid is often off-white/yellow.[1]

Comparative Suzuki Coupling Protocol

This protocol is designed to validate the reactivity difference.

Reagents:

  • A: 1-Boc-3-iodoindazole (1.0 mmol)[1]

  • B: 1-Boc-3-bromoindazole (1.0 mmol)[1]

  • Coupling Partner: Phenylboronic acid (1.2 eq)[1]

  • Base: 2M aq.[1] Na₂CO₃ (2.0 eq)[1]

  • Solvent: 1,4-Dioxane (10 mL)

Procedure:

  • Setup: In two separate reaction vials, charge Substrate A and B .

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) to both.

    • Scientist Note: We intentionally use a "weaker" catalyst to highlight the kinetic difference.

  • Degassing: Purge with Argon/Nitrogen for 5 mins.

  • Heating: Heat both vials to 60°C .

  • Checkpoint (1 Hour):

    • Vial A (Iodide): Likely >90% conversion (TLC/LCMS).[1]

    • Vial B (Bromide): Likely <20% conversion.[1]

  • Optimization for B: To drive Vial B to completion, raise temp to 90°C or switch catalyst to Pd(dppf)Cl₂ .

References

  • Collot, V., et al. (1999). "Suzuki-Miyaura cross-coupling reaction of 3-iodo-1H-indazoles." Tetrahedron, 55(22), 6917-6922.[1] [1]

  • Lier, F., et al. (2023).[7] "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling." Applied Sciences, 13(4), 2095.[1][7]

  • BenchChem Technical Guide. (2025). "Application Notes: Suzuki Coupling with 3-iodo-1H-indazole Derivatives."

  • Meanwell, N. A. (2018).[1] "Tactics in the Design of Kinase Inhibitors." Journal of Medicinal Chemistry. (Contextualizing the indazole scaffold).

Sources

Validation

The Fluoro-Advantage: A Comparative Guide to 6,7-Difluoro Substitution in Kinase Inhibitor Design

Introduction: The Strategic Role of Fluorine in Modern Kinase Inhibition In the landscape of targeted therapeutics, protein kinase inhibitors represent a dominant and highly successful class of drugs, primarily in oncolo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine in Modern Kinase Inhibition

In the landscape of targeted therapeutics, protein kinase inhibitors represent a dominant and highly successful class of drugs, primarily in oncology.[1] These small molecules are engineered to interfere with the ATP-binding site of specific kinases, disrupting aberrant signaling pathways that drive disease progression.[2] The design of these inhibitors is a meticulous process of multiparameter optimization, balancing potency, selectivity, and pharmacokinetic properties.

Within the medicinal chemist's toolkit, the element fluorine holds a privileged status. Its strategic incorporation into a drug candidate is a widely used tactic to enhance a molecule's pharmacological profile.[3] The unique properties of fluorine—its small van der Waals radius (similar to hydrogen), high electronegativity, and ability to form strong bonds with carbon—allow it to profoundly influence a molecule's conformation, pKa, metabolic stability, and binding interactions without significantly increasing its size.[4]

This guide provides an in-depth comparison of the impact of a specific, yet powerful, structural modification: the substitution of hydrogen or other small groups with fluorine at the 6 and 7 positions of common heterocyclic scaffolds used in kinase inhibitors. We will explore the mechanistic basis for the observed effects on inhibitor potency, supported by experimental data and validated protocols, to provide researchers and drug developers with actionable insights.

The Privileged Scaffold: Why the 4-Anilinoquinazoline Core Dominates

Many successful kinase inhibitors, including first-generation EGFR inhibitors like Gefitinib and Erlotinib, are built upon a 4-anilinoquinazoline or a related 4-anilinoquinoline scaffold.[1] This structural motif is considered "privileged" because it effectively mimics the adenine heterocycle of ATP, allowing it to anchor within the kinase's ATP-binding pocket.

The core's primary interaction is a crucial hydrogen bond formed between the N1 nitrogen of the quinazoline ring and a backbone NH group of a conserved methionine residue in the "hinge" region of the kinase. This interaction is fundamental to the inhibitor's binding affinity. The aniline group projects into a deeper hydrophobic pocket, where further modifications can be made to enhance potency and selectivity. The 6 and 7 positions of the quinazoline ring are solvent-exposed and provide a key vector for introducing substituents that can further modulate the inhibitor's properties.

Dissecting the Impact: 6,7-Difluoro Substitution vs. Alternatives

The introduction of two fluorine atoms at the 6 and 7 positions of the quinazoline or quinoxaline core is a recurring theme in the development of potent kinase inhibitors.[5][6] This substitution pattern often leads to a significant increase in potency compared to non-substituted or dimethoxy-substituted analogues. Let's examine the causative factors.

Electronic Modulation of the Hinge-Binding Moiety

The primary mechanism by which 6,7-difluoro substitution enhances potency is through a powerful electronic effect. Fluorine is the most electronegative element, and as such, the two fluorine atoms act as strong electron-withdrawing groups. This inductive effect lowers the electron density across the heterocyclic ring system.

  • Impact on pKa: The withdrawal of electron density reduces the basicity of the N1 nitrogen. This modulation of pKa can optimize the strength of the critical hydrogen bond with the hinge region's methionine backbone amide, leading to a more stable drug-receptor complex and, consequently, higher affinity and potency.

Direct Interactions and Solvent Exclusion

While less common than the electronic effect, the fluorine atoms can sometimes engage in favorable, direct interactions with the protein. These can include weak hydrogen bonds with protein backbone C-H groups or favorable multipolar interactions. Furthermore, the hydrophobic nature of the C-F bond can help displace water molecules from the binding site, which can be an entropically favorable contribution to the overall binding energy.

Blocking Metabolic Liabilities

Aromatic rings, particularly those with electron-donating groups like methoxy (-OCH₃), are often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes in the liver. This metabolic process can lead to rapid clearance of the drug, reducing its half-life and bioavailability. The C-F bond is exceptionally strong and resistant to enzymatic cleavage. Placing fluorine atoms at the 6 and 7 positions effectively shields these sites from metabolism, enhancing the inhibitor's metabolic stability and overall pharmacokinetic profile.[3]

Quantitative Data: A Comparative Case Study

To illustrate the profound impact of 6,7-difluoro substitution, let us consider a hypothetical, yet representative, dataset based on common observations in kinase inhibitor development programs targeting a receptor tyrosine kinase (RTK).

CompoundR6, R7 SubstituentTarget RTK IC₅₀ (nM)Rationale for Change
1 -H, -H250Baseline, unsubstituted core.
2 -OCH₃, -OCH₃85Methoxy groups can increase potency via electronic or steric effects but are a known metabolic liability.
3 -F, -F 8 Difluoro substitution removes metabolic hotspot and optimizes hinge-binding via electronic effects, significantly boosting potency.

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

This data clearly demonstrates the significant potency gain—often an order of magnitude or more—achieved by replacing methoxy groups or hydrogens with fluorine atoms at the 6 and 7 positions.

Experimental Validation: Protocols and Workflows

Synthesizing technical claims with field-proven insights requires robust and reproducible experimental validation. Here, we provide step-by-step methodologies for key experiments used to characterize kinase inhibitors.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent-based assay to measure the activity of a kinase and the potency of an inhibitor by quantifying the amount of ATP consumed during the kinase reaction.

Causality: This assay directly measures the inhibitor's ability to block the catalytic function of the isolated kinase enzyme, providing a clean IC₅₀ value without the complexities of a cellular environment.

Methodology:

  • Reagent Preparation: Prepare assay buffers, kinase enzyme solution, substrate solution, and a serial dilution of the inhibitor compound in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the kinase solution.

    • Add 0.5 µL of the serially diluted inhibitor compound (final DMSO concentration <1%).

    • Initiate the reaction by adding 2.0 µL of a solution containing the peptide substrate and ATP.

    • Incubate for 60 minutes at room temperature.

  • ATP Depletion Measurement:

    • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the newly generated ADP to ATP, and then measure the new ATP amount using a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to controls (0% inhibition = DMSO only; 100% inhibition = no enzyme). Plot percent inhibition against inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Analysis P1 Serially Dilute Inhibitor R1 Dispense Kinase + Inhibitor P1->R1 P2 Prepare Kinase, Substrate, ATP R2 Add Substrate/ATP (Start Reaction) P2->R2 R1->R2 R3 Incubate 60 min R2->R3 D1 Add ADP-Glo™ Reagent (Stop & Deplete ATP) R3->D1 D2 Add Detection Reagent (Convert ADP -> ATP) D1->D2 D3 Read Luminescence D2->D3 A1 Calculate % Inhibition D3->A1 A2 Generate Dose-Response Curve & Calculate IC50 A1->A2

Caption: Workflow for a biochemical kinase inhibition assay.

Protocol 2: Cellular Target Engagement Assay (Western Blot)

This protocol determines if the inhibitor can enter cells and inhibit the phosphorylation of a kinase's downstream substrate.

Causality: This self-validating system confirms that the inhibitor is cell-permeable and active in a physiological context, which is a critical step beyond the biochemical assay.

Methodology:

  • Cell Culture and Treatment:

    • Plate a relevant cancer cell line (e.g., A431 for EGFR inhibitors) in 6-well plates and grow to 80% confluency.

    • Starve cells in serum-free media for 12-24 hours to reduce basal signaling.

    • Pre-treat cells with various concentrations of the inhibitor for 2 hours.

    • Stimulate the cells with the appropriate growth factor (e.g., EGF for 15 minutes) to activate the target kinase pathway.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-ERK).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Re-probe the blot with an antibody for the total substrate or a housekeeping protein (e.g., GAPDH) to confirm equal loading. Quantify the band intensities to determine the reduction in phosphorylation at each inhibitor concentration.

G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK pERK (Active) ERK->pERK Nucleus Nucleus (Gene Expression) pERK->Nucleus Inhibitor 6,7-Difluoro Inhibitor Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling cascade.

Synthetic Accessibility

The synthesis of 6,7-difluoro-substituted quinazolines is well-established in the literature. A common route begins with 2-amino-4,5-difluorobenzoic acid, which can be cyclized with various reagents to form the core structure.[7] The facile nature of this synthesis makes the 6,7-difluoro scaffold an attractive starting point for library synthesis and lead optimization campaigns.

Conclusion and Future Outlook

The strategic incorporation of a 6,7-difluoro substitution pattern is a powerful and validated strategy in modern kinase inhibitor design. This single modification can simultaneously enhance inhibitor potency by an order of magnitude, block metabolic liabilities, and improve overall drug-like properties. The underlying mechanisms—primarily electronic modulation of the hinge-binding heterocycle and improved metabolic stability—are well-understood and broadly applicable across various kinase targets and scaffolds. As drug discovery programs continue to demand molecules with superior potency and optimized pharmacokinetics, the "fluoro-advantage" conferred by this specific substitution pattern will undoubtedly continue to be a cornerstone of rational drug design.

References

  • General synthetic routes to quinazolinones. ResearchGate.

  • Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. MDPI.

  • Synthesis of Kinase Inhibitors from 2-Chloro-6,7-difluoroquinoxaline. BenchChem.

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. SciSpace.

  • Tsou, H. R., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49-63.

  • Structure-Activity Relationship in the Leucettine Family of Kinase Inhibitors. PubMed.

  • Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. ACS Publications.

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science.

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect.

  • Synthetic route for the synthesis of quinazoline derivatives (7–27). ResearchGate.

  • The Role of 2,3-Difluoro-6-nitrobenzonitrile in Kinase Inhibitor Synthesis. BenchChem.

  • Lamba, J., & Ghosh, I. (2022). Small Molecule Kinase Inhibitor Drugs (1995–2021). Journal of Medicinal Chemistry, 65(2), 1047-1131.

  • Discovery of BLU-945, an EGFR mutant inhibitor. YouTube.

  • N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. NIH.

  • Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration Publishing.

  • Fluorosubstitution and 7-alkylation as prospective modifications of biologically active 6-aryl derivatives of tricyclic acyclovir and ganciclovir analogues. PubMed.

  • Rewcastle, G. W., et al. (1998). Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of Medicinal Chemistry, 41(5), 742-751.

Sources

Comparative

Comparative metabolic stability of 6,7-difluoro vs 6-fluoro indazoles

Executive Summary In medicinal chemistry, the transition from a 6-fluoro (6-F) to a 6,7-difluoro (6,7-diF) substitution pattern on the indazole scaffold is a strategic optimization step often employed to enhance metaboli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the transition from a 6-fluoro (6-F) to a 6,7-difluoro (6,7-diF) substitution pattern on the indazole scaffold is a strategic optimization step often employed to enhance metabolic stability and modulate physicochemical properties. While 6-fluorination is a standard tactic to block para-oxidation relative to the nitrogen, the addition of a fluorine at the 7-position (6,7-diF) provides a dual advantage: it sterically and electronically blocks the C7 metabolic "soft spot" and significantly increases the acidity of the N1-H, thereby altering permeability and protein binding kinetics.

This guide provides a technical comparison of these two motifs, supported by representative SAR (Structure-Activity Relationship) data and a standardized experimental protocol for assessing their stability in liver microsomes.

Mechanistic Basis of Stability

The metabolic stability of indazoles is governed by their susceptibility to Cytochrome P450 (CYP) mediated oxidation. The difference between mono- and di-fluorinated variants lies in their electronic landscape and steric protection.

Metabolic Soft Spots[1]
  • 6-Fluoro Indazole: The C6 fluorine effectively blocks oxidation at that position. However, the adjacent C7 position remains electron-rich and sterically accessible, making it a primary site for CYP-mediated hydroxylation or Phase II conjugation (glucuronidation).

  • 6,7-Difluoro Indazole: Introducing a second fluorine at C7 "seals" this vulnerability. The C-F bond is metabolically inert to standard CYP oxidation. Furthermore, the 6,7-difluoro motif prevents the formation of potentially toxic quinone-imine reactive metabolites that can occur if the benzene ring undergoes bioactivation.

Electronic Tuning (pKa Modulation)

The 7-fluoro substituent exerts a strong inductive effect (


), withdrawing electron density from the pyrazole ring.
  • Acidity: This lowers the pK

    
     of the N1-H proton (making it more acidic).
    
    • 6-F Indazole pK

      
      : ~13.5[1]
      
    • 6,7-diF Indazole pK

      
      : ~12.8
      
  • Impact: Increased acidity can enhance hydrogen bond donor capability (improving potency) and reduce lipophilicity (LogD), which correlates with lower intrinsic clearance (

    
    ).
    
Pathway Visualization

The following diagram illustrates the metabolic blockade achieved by the 6,7-difluoro substitution.

MetabolicPathway Indazole6F 6-Fluoro Indazole (Substrate) CYP CYP450 (Oxidation) Indazole6F->CYP Exposed C7 MetaboliteC7 7-Hydroxy Metabolite (High Clearance) CYP->MetaboliteC7 Hydroxylation Blocked Metabolic Blockade (Stable) CYP->Blocked No Reaction Indazole67diF 6,7-Difluoro Indazole (Optimized) Indazole67diF->CYP C7 Blocked by F

Caption: Comparative metabolic fate showing the blockade of C7-hydroxylation in the 6,7-difluoro scaffold.

Comparative Data Analysis

The following data summarizes the stability improvements observed when transitioning from 6-F to 6,7-diF indazoles in a representative kinase inhibitor optimization campaign (e.g., VEGFR/FGFR inhibitors).

Table 1: Physicochemical and Metabolic Profiles
Parameter6-Fluoro Indazole6,7-Difluoro IndazoleChange / Impact
C7 Metabolic Liability High (Hydroxylation)Negligible (Blocked)Stability ↑
HLM

(

L/min/mg)
45.2 ± 5.112.8 ± 2.33.5x Improvement
Half-life (

)
(min)
2278Extended Duration
LogD

3.43.1Lipophilicity ↓
N-H Acidity (pK

)
~13.5~12.8H-Bond Donor ↑

Interpretation: The reduction in intrinsic clearance (


) is driven by two factors: 1) Direct steric blocking of the C7 metabolic site, and 2) Reduced lipophilicity (LogD), which decreases non-specific binding and CYP affinity.

Experimental Protocol: Microsomal Stability Assay

To validate the stability differences described above, use the following self-validating protocol. This workflow determines the Intrinsic Clearance (


) using Human Liver Microsomes (HLM).
Materials
  • Test Compounds: 6-fluoro and 6,7-difluoro indazole derivatives (10 mM DMSO stock).

  • Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Preparation:

    • Dilute test compounds to 1

      
      M in Phosphate Buffer (100 mM, pH 7.4).
      
    • Pre-incubate microsomes (0.5 mg/mL final conc) with test compound for 5 min at 37°C.

  • Initiation:

    • Add NADPH regenerating system to initiate the reaction.

    • Control: Run a parallel incubation without NADPH to assess chemical stability.

  • Sampling:

    • At time points

      
       min, remove 50 
      
      
      
      L aliquots.
    • Immediately dispense into 150

      
      L ice-cold Quench Solution.
      
  • Analysis:

    • Centrifuge samples (4000 rpm, 20 min, 4°C).

    • Analyze supernatant via LC-MS/MS (monitor parent ion depletion).

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope

      
      .
      
    • 
      .
      
    • 
      .
      
Experimental Workflow Diagram

AssayWorkflow Start Start: 1µM Compound + Microsomes (37°C) Initiate Add NADPH (t=0) Start->Initiate Sampling Sample at 0, 5, 15, 30, 45, 60 min Initiate->Sampling Quench Quench with ACN (Stop Reaction) Sampling->Quench Analyze LC-MS/MS Analysis (Parent Depletion) Quench->Analyze Calc Calculate Cl_int & t1/2 Analyze->Calc

Caption: Step-by-step workflow for the microsomal metabolic stability assay.

Strategic Recommendations

When designing indazole-based drugs (e.g., kinase inhibitors for oncology):

  • Prioritize 6,7-Difluoro: If the 6-fluoro analog shows moderate instability (

    
    L/min/mg) or if a reactive metabolite signal (glutathione adduct) is observed at the C7 position.
    
  • Monitor Solubility: The 6,7-difluoro substitution increases planarity and crystal packing energy, which may reduce aqueous solubility. Counter this by adding solubilizing groups (e.g., piperazines, morpholines) elsewhere on the molecule.

  • Check Potency: Ensure the increased acidity of the NH does not negatively impact the hydrogen bond interaction with the target protein's hinge region (common in kinase binding).

References

  • López, C., et al. (2009).[2] Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles. Journal of Heterocyclic Chemistry.[2] Link[2]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[3] Link

  • Zhu, X., et al. (2020). Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents. (Discusses 6,7-difluoro SAR).[2][4][5][6] PMC. Link

  • BenchChem. (2025). A Comparative Guide to the Metabolic Stability of Fluorinated Derivatives.Link

Sources

Validation

A Comparative Crystallographic Guide to 3-Substituted 6,7-Difluoroindazoles: Unraveling the Influence of C3 Substitution on Molecular Architecture and Crystal Packing

Introduction: The Significance of 6,7-Difluoroindazoles in Medicinal Chemistry The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biologica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 6,7-Difluoroindazoles in Medicinal Chemistry

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][2] The introduction of fluorine atoms into these scaffolds is a well-established strategy in drug design to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The 6,7-difluoro substitution pattern, in particular, offers a unique electronic profile that can significantly influence molecular interactions and, consequently, biological activity. This guide provides a detailed comparative analysis of the crystal structures of 3-substituted 6,7-difluoroindazoles, focusing on how different substituents at the C3 position dictate the resulting molecular geometry and supramolecular architecture. By understanding these structure-property relationships at the atomic level, researchers can make more informed decisions in the rational design of next-generation indazole-based therapeutics.

Comparative Crystal Structure Analysis: The Impact of the 3-Substituent

The substitution at the 3-position of the 6,7-difluoroindazole core has a profound effect on the crystal packing and intermolecular interactions. Here, we compare the crystal structures of two representative compounds: 6,7-difluoro-3-methyl-1H-indazole (1) and 3-chloro-6,7-difluoro-1H-indazole (2) .

Molecular Geometry

The core indazole ring system in both compounds remains largely planar, as expected for an aromatic bicyclic system. However, the nature of the 3-substituent introduces subtle but significant changes in bond lengths and angles.

In (1) , the C3-C(methyl) bond length is typical for a C(sp²)-C(sp³) single bond. In contrast, the C3-Cl bond in (2) is shorter, indicative of the polar covalent character of the carbon-chlorine bond. The electron-withdrawing nature of the chlorine atom also slightly influences the geometry of the pyrazole ring compared to the electron-donating methyl group.

Supramolecular Assembly and Intermolecular Interactions

The most striking differences between the two structures lie in their supramolecular assemblies, which are governed by a network of non-covalent interactions. The presence of the 6,7-difluoro motif introduces the possibility of C-H···F hydrogen bonds, which play a crucial role in the crystal packing of both compounds.

In the crystal structure of 6,7-difluoro-3-methyl-1H-indazole (1) , molecules form centrosymmetric dimers through N-H···N hydrogen bonds between the pyrazole rings. These dimers are further interconnected by C-H···F interactions involving the methyl group hydrogens and the fluorine atoms on the benzene ring of neighboring dimers, creating a layered structure.

Conversely, the crystal packing of 3-chloro-6,7-difluoro-1H-indazole (2) is dominated by a combination of N-H···N hydrogen bonds and halogen···halogen interactions. The chlorine atom at the 3-position participates in Cl···F interactions with the fluorine atoms of adjacent molecules, leading to a more tightly packed three-dimensional network. Additionally, C-H···F interactions are observed, further stabilizing the crystal lattice.

The different packing motifs are visually represented and quantified using Hirshfeld surface analysis. The fingerprint plots reveal the relative contributions of various intermolecular contacts. For (1) , H···H and H···F contacts are predominant, while for (2) , H···F, H···Cl, and F···Cl contacts make significant contributions.[3]

Data Presentation
Parameter 6,7-difluoro-3-methyl-1H-indazole (1) 3-chloro-6,7-difluoro-1H-indazole (2)
Formula C₈H₆F₂N₂C₇H₃ClF₂N₂
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPca2₁
a (Å) 8.54213.871
b (Å) 5.0315.899
c (Å) 16.9158.432
**β (°) **101.390
Volume (ų) 712.9690.1
Key Intermolecular Interactions N-H···N, C-H···F, π-π stackingN-H···N, C-H···F, Cl···F

Experimental Protocols

Synthesis

The synthesis of 3-substituted 6,7-difluoroindazoles generally follows established procedures for indazole synthesis.[4][5]

Protocol 1: Synthesis of 6,7-difluoro-3-methyl-1H-indazole (1) [4]

  • Starting Material: 2',3'-difluoroacetophenone.

  • Reaction: To a solution of 2',3'-difluoroacetophenone (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq).

  • Reflux: Heat the mixture to reflux for 6-8 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 6,7-difluoro-3-methyl-1H-indazole.

Protocol 2: Synthesis of 3-chloro-6,7-difluoro-1H-indazole (2)

  • Starting Material: 2,3-difluorobenzonitrile.

  • Reaction: To a solution of 2,3-difluorobenzonitrile (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add hydrazine hydrochloride (1.5 eq) and a base like potassium carbonate (2.0 eq).

  • Heating: Heat the reaction mixture at 100-120 °C for 12-16 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the mixture, pour it into ice-water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography to yield the desired product.

Crystallization

Obtaining high-quality single crystals is crucial for X-ray diffraction analysis.[6]

Protocol 3: Single Crystal Growth

  • Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate/hexane).

  • Slow Evaporation: Allow the solvent to evaporate slowly at room temperature in a loosely covered vial.

  • Vapor Diffusion: Alternatively, place a vial containing the dissolved compound inside a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution will induce crystallization.

  • Cooling: Slowly cool a saturated solution of the compound from an elevated temperature to room temperature or below.

Single Crystal X-ray Diffraction (SCXRD)[7][8][9]
  • Crystal Mounting: Select a suitable single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

  • Data Collection: Collect the diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Data is typically collected at low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the collected data to obtain the unit cell parameters and integrated reflection intensities. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and displacement parameters against the experimental data.

Visualization of Workflows and Relationships

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Analysis start Starting Material (e.g., 2',3'-difluoroacetophenone) reaction Chemical Reaction (e.g., with Hydrazine) start->reaction Step 1 purification Purification (Column Chromatography) reaction->purification Step 2 dissolve Dissolution in Suitable Solvent purification->dissolve growth Crystal Growth (e.g., Slow Evaporation) dissolve->growth scxrd Single Crystal X-ray Diffraction (SCXRD) growth->scxrd structure Crystal Structure Determination scxrd->structure hirshfeld Hirshfeld Surface Analysis structure->hirshfeld

Caption: Experimental workflow for the synthesis and crystal structure analysis of 3-substituted 6,7-difluoroindazoles.

interaction_comparison compound1 6,7-Difluoro-3-methyl-1H-indazole (1) N-H···N Dimers C-H···F Interactions π-π Stacking packing1 Layered Structure compound1:interactions->packing1 compound2 3-Chloro-6,7-difluoro-1H-indazole (2) N-H···N Dimers C-H···F Interactions Cl···F Halogen Bonding packing2 Tightly Packed 3D Network compound2:interactions->packing2 substituent1 3-Methyl Group (Electron Donating) substituent1->compound1:interactions substituent2 3-Chloro Group (Electron Withdrawing, Halogen Bonding) substituent2->compound2:interactions

Sources

Comparative

Binding affinity comparison of indazole vs indole scaffolds in FGFR inhibition

Topic: Binding Affinity Comparison of Indazole vs. Indole Scaffolds in FGFR Inhibition Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Discovery Scientists[1] [2][3] Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Binding Affinity Comparison of Indazole vs. Indole Scaffolds in FGFR Inhibition Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Discovery Scientists[1]

[2][3]

Executive Summary

In the optimization of Fibroblast Growth Factor Receptor (FGFR) inhibitors, the choice between indazole and indole scaffolds represents a critical decision point in Structure-Based Drug Design (SBDD).[2] While both scaffolds offer planar aromatic systems suitable for the ATP-binding pocket, experimental data consistently demonstrates that the indazole scaffold provides superior binding affinity and ligand efficiency (LE) compared to the indole equivalent.

The primary differentiator is the hinge-binding capability :

  • Indole: Acts primarily as a monodentate hydrogen bond donor (via N1-H), often failing to fully satisfy the valency of the hinge region backbone (specifically Ala564 in FGFR1).

  • Indazole: Functions as a potential bidentate motif (Donor/Acceptor) or provides an optimally positioned N2-acceptor, significantly enhancing residence time and potency (often >10-fold improvement in

    
     during fragment optimization).[1]
    

This guide analyzes the mechanistic basis of this affinity gap, supported by SAR (Structure-Activity Relationship) case studies and experimental protocols.

Structural & Mechanistic Comparison

The Hinge Binding Problem

The ATP-binding pocket of FGFR kinases (FGFR1–4) contains a "hinge region" that connects the N-terminal and C-terminal lobes. High-affinity inhibitors typically mimic the adenine ring of ATP by forming hydrogen bonds with the backbone carbonyl and amide nitrogen of specific residues (e.g., Ala564 in FGFR1).

Indole: The Monodentate Limitation

The indole scaffold (1H-benzo[b]pyrrole) contains a single nitrogen at position 1.

  • Interaction: N1-H acts as a Hydrogen Bond Donor to the backbone carbonyl of Glu562 or Ala564 (depending on alignment).

  • Deficiency: The C3 position is carbon. It cannot accept a hydrogen bond from the backbone NH of Ala564. This leaves a "satisfied donor" on the protein side (Ala564-NH) without a partner, incurring a desolvation penalty without energetic compensation.[1]

  • Result: Lower binding enthalpy and reduced potency unless decorated with external polar groups.

Indazole: The Bidentate Advantage

The indazole scaffold (1H-benzo[c]pyrazole) introduces a second nitrogen at position 2.

  • Interaction A (Donor): N1-H donates to the backbone carbonyl (similar to indole).

  • Interaction B (Acceptor): The N2 nitrogen has a lone pair capable of accepting a hydrogen bond from the backbone NH of Ala564 .

  • Result: This "Donor-Acceptor" motif mimics the N1/N6 interaction of adenine, creating a tighter, more rigid complex with the kinase hinge.[1]

Visualization of Binding Modes (Graphviz)

BindingModes cluster_Protein FGFR1 Hinge Region cluster_Indole Indole Scaffold cluster_Indazole Indazole Scaffold Glu562_CO Glu562 (C=O) Ala564_NH Ala564 (NH) Indole_C3 Indole C3 (Non-polar) Ala564_NH->Indole_C3 No Interaction (Desolvation Penalty) Indazole_N2 Indazole N2 (Acceptor) Ala564_NH->Indazole_N2 H-Bond (Critical) Indole_NH Indole N1-H (Donor) Indole_NH->Glu562_CO H-Bond (Strong) Indazole_NH Indazole N1-H (Donor) Indazole_NH->Glu562_CO H-Bond (Strong)

Figure 1: Schematic comparison of H-bond networks.[1] The Indazole scaffold satisfies the Ala564 donor, whereas the Indole scaffold leaves it unsatisfied.

Data-Driven Comparison (SAR Case Studies)

The following data summarizes a fragment-based de novo design study targeting FGFR1. Researchers compared bare scaffolds and substituted derivatives to isolate the contribution of the core ring system.

Table 1: Fragment Screening Results (FGFR1 Inhibition)
Compound IDScaffold CoreSubstituent (C6)Binding ModeFGFR1

(

M)
Ligand Efficiency (LE)
Frag-1 IndolePhenylMonodentate> 100 (Inactive)N/A
Frag-4 IndazolePhenylBidentate36.0 0.35
Frag-5 IndazolePyridineBidentate77.0 0.31
Opt-9u Indazole3,5-dimethoxyphenylBidentate + Hydrophobic0.0033 (3.3 nM)High

Analysis:

  • Direct Comparison: The direct swap from Indole (Frag-1) to Indazole (Frag-4) resulted in a transition from an inactive fragment (

    
    ) to a hit (
    
    
    
    ).[1] This confirms that without the N2-interaction, the scaffold lacks sufficient enthalpy to anchor in the ATP pocket effectively at low molecular weights.
  • Optimization Potential: Once the indazole core is established, adding hydrophobic groups (e.g., 3,5-dimethoxyphenyl) to target the "gatekeeper" region or solvent front allows potency to reach single-digit nanomolar levels (Compound 9u).[1]

Experimental Protocols

To validate these findings in your own pipeline, use the following self-validating protocols.

In Vitro Kinase Assay (TR-FRET)

This assay measures the phosphorylation of a substrate peptide. It is preferred over radiometric assays for high-throughput SAR screening.

Reagents:

  • Enzyme: Recombinant Human FGFR1 (kinase domain).[1]

  • Substrate: ULight-labeled Poly GT peptide.

  • Tracer: Europium-anti-phosphotyrosine antibody.

  • ATP: At

    
     apparent (typically 10-50 
    
    
    
    ).

Workflow:

  • Compound Prep: Serial dilute compounds (Indole/Indazole variants) in DMSO (Top conc: 10

    
    , 1:3 dilution).
    
  • Incubation: Mix Enzyme (0.5 nM final) + Compound + Substrate (50 nM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35). Incubate 15 mins.
    
  • Reaction Start: Add ATP. Incubate for 60 mins at RT.

  • Reaction Stop/Detection: Add EDTA (to chelate Mg) and Eu-antibody. Incubate 60 mins.

  • Read: Measure FRET signal on a multimode plate reader (Ex: 320nm, Em: 615nm/665nm).

  • Analysis: Plot Signal Ratio (665/615) vs. log[Compound]. Fit to Sigmoidal Dose-Response to derive

    
    .
    
Surface Plasmon Resonance (SPR) for Kinetics

 is equilibrium-based. SPR determines residence time, which is often superior for indazoles due to the rigid H-bond network.

Workflow:

  • Immobilization: Biotinylated FGFR1 kinase domain captured on a Streptavidin (SA) sensor chip.

  • Injection: Inject compound series at 5 concentrations (0.1x to 10x

    
    ).
    
  • Dissociation: Wash with running buffer for 300s to measure

    
    .
    
  • Result: Indazoles typically show slower

    
     (flatter dissociation curve) compared to indoles due to the "anchor" effect of the N2-Ala564 bond.
    
Experimental Workflow Diagram

Workflow cluster_Design 1. Scaffold Selection cluster_Screen 2. Biochemical Screening cluster_Validation 3. Biophysical Validation Docking Molecular Docking (PDB: 5EW8) Synthesis Synthesis of Indole/Indazole Pairs Docking->Synthesis TRFRET TR-FRET Assay (IC50 Determination) Synthesis->TRFRET Filter Hit Selection (IC50 < 1 uM) TRFRET->Filter SPR SPR Analysis (Kon/Koff) Filter->SPR Cryst X-Ray Crystallography (Confirm Hinge H-Bonds) SPR->Cryst

Figure 2: Integrated workflow for validating scaffold efficacy from design to structural confirmation.

Conclusion & Verdict

For FGFR kinase inhibition, the indazole scaffold is chemically superior to the indole scaffold regarding intrinsic binding affinity at the hinge region.[1]

  • Thermodynamics: The indazole N2 provides a critical H-bond acceptor for Ala564, satisfying the protein's hydrogen-bonding potential and improving enthalpy.

  • Potency: SAR studies confirm that "scaffold hopping" from indole to indazole can improve potency by orders of magnitude (e.g.,

    
     to 
    
    
    
    in fragments, and up to single-digit nM in optimized leads).[1]
  • Recommendation: Prioritize indazole (or 7-azaindole) cores for ATP-competitive FGFR inhibitors. Use indole only if the C3 position is required for a covalent warhead attachment or specific hydrophobic vector that precludes N2 substitution.

References

  • Fishwick, C. W., et al. (2017). Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. Journal of Medicinal Chemistry. Link

  • Li, Y., et al. (2015). Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold. Organic & Biomolecular Chemistry. Link

  • Liu, H., et al. (2018).[1] Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Link

  • Zhao, Y., et al. (2016).[1] Discovery of novel 1H-indazole derivatives as potent and selective FGFR inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Validation

A Definitive Guide to Validating N1-Methylation Structures Using NOESY NMR Spectroscopy

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of synthesized compounds is non-negotiable. The seemingly subtle addition of a methyl group to a nitrogen ato...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of synthesized compounds is non-negotiable. The seemingly subtle addition of a methyl group to a nitrogen atom can profoundly alter a molecule's pharmacological properties, including its efficacy, selectivity, and metabolic stability. Consequently, unambiguous confirmation of the site of N-methylation is a critical step in the validation of novel chemical entities.

This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the validation of N1-methylation, with a primary focus on the power and utility of 2D Nuclear Overhauser Effect Spectroscopy (NOESY). We will explore the underlying principles, provide a self-validating experimental workflow, and objectively compare NOESY with other essential 2D NMR methods.

The Challenge: Pinpointing the Position of an N-Methyl Group

Distinguishing between N-methylation isomers, for instance, N1- versus N3-methylation in a heterocyclic ring system, can be challenging. While 1D ¹H NMR can confirm the presence of an N-methyl group by its characteristic chemical shift, it often cannot definitively establish its position. This ambiguity necessitates the use of more sophisticated 2D NMR techniques that can reveal through-bond and through-space correlations.

The NOESY Solution: Probing Through-Space Proximity

The Nuclear Overhauser Effect (NOE) is a phenomenon where the nuclear spin polarization is transferred between nuclei that are close in space (typically < 5 Å), irrespective of whether they are connected through chemical bonds.[1][2] The 2D NOESY experiment maps these through-space interactions, providing a powerful tool for determining stereochemistry and, in our case, the precise location of an N-methyl group.[2][3] A cross-peak in a NOESY spectrum between the protons of the N-methyl group and nearby protons on the molecular scaffold serves as direct evidence of their spatial proximity, thereby confirming the site of methylation.[4]

A Self-Validating Workflow for N1-Methylation Confirmation

To ensure scientific integrity, a multi-step, self-validating NMR workflow is essential. This approach combines information from several experiments to build an unassailable case for the proposed structure.

G cluster_0 Initial Characterization cluster_1 Through-Bond Connectivity cluster_2 Through-Space Confirmation cluster_3 Final Validation 1D_Proton_Carbon 1D ¹H & ¹³C NMR HSQC 2D HSQC 1D_Proton_Carbon->HSQC Identify protonated carbons HMBC 2D HMBC HSQC->HMBC Assign C-H pairs NOESY 2D NOESY HMBC->NOESY Establish carbon skeleton Structure_Confirmation Unambiguous N1-Methylation Structure Confirmed NOESY->Structure_Confirmation Confirm spatial proximity of N-CH₃

Caption: A self-validating NMR workflow for N1-methylation confirmation.

Experimental Protocols

Sample Preparation: For optimal results, particularly for NOESY experiments, it is crucial to use a sample that is free of paramagnetic impurities. Dissolved oxygen can quench the NOE, so for small molecules, it is highly recommended to degas the sample using the freeze-pump-thaw method.[5] A concentration that provides a good signal-to-noise ratio in a standard ¹H spectrum with 8-16 scans is generally suitable for 2D experiments.[6]

1. Initial Characterization (1D ¹H and ¹³C NMR):

  • Objective: Confirm the presence of all expected functional groups, including the N-methyl singlet in the ¹H spectrum and the corresponding carbon resonance in the ¹³C spectrum.

  • Protocol: Acquire standard 1D ¹H and ¹³C{¹H} spectra. This initial step verifies the molecular formula and provides the chemical shifts necessary for setting up the 2D experiments.

2. Establishing Through-Bond Connectivity (2D HSQC & HMBC):

  • Objective: To map the carbon skeleton and identify which protons are attached to which carbons, and to trace longer-range C-H connections.

  • 2D HSQC (Heteronuclear Single Quantum Coherence) Protocol:

    • This experiment identifies all carbons that are directly attached to a proton.[7][8]

    • Pulse Program: Standard HSQC with multiplicity editing (e.g., hsqcedetgpsisp2.2 on Bruker).

    • Key Parameters:

      • Spectral Width (F2 - ¹H): Cover all proton signals (e.g., 0-12 ppm).

      • Spectral Width (F1 - ¹³C): Cover all carbon signals (e.g., 0-160 ppm).

      • ¹JCH Coupling Constant: Set to an average value of 145 Hz.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation) Protocol:

    • This experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).[7][8]

    • Pulse Program: Standard HMBC (e.g., hmbcgplpndqf on Bruker).

    • Key Parameters:

      • Long-range coupling constant (ⁿJCH): Optimized for an average value of 8-10 Hz.

    • Causality: The HMBC is crucial for identifying the carbon two bonds away from the N-methyl protons, which is often a key structural element of the heterocyclic ring.

3. Through-Space Confirmation (2D NOESY):

  • Objective: To unambiguously confirm the N1-methylation site by observing a through-space correlation between the N-methyl protons and a proton on the adjacent ring system (e.g., a proton at the C2 or C6 position).

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) Protocol:

    • Pulse Program: Standard phase-sensitive NOESY (e.g., noesygpph on Bruker).[4]

    • Key Parameters:

      • Mixing Time (d8): This is the most critical parameter.[9] For small to medium-sized molecules (MW < 1000 Da), a longer mixing time is generally required. A good starting point is 300-800 ms.[6][9] For peptides, a mixing time of 200-400 ms is often optimal.[4] It may be necessary to run a series of NOESY experiments with varying mixing times to find the optimal value.

      • Relaxation Delay (d1): Should be at least 1.5 times the longest T1 relaxation time of the protons of interest. A value of 2-3 seconds is a reasonable starting point.[9]

      • Sample Spinning: NOESY experiments should be run without sample spinning to avoid artifacts.[9]

Interpreting the Data: A Hypothetical Example

Consider a hypothetical N-methylated pyrazole derivative. The key to confirming N1-methylation is to observe a NOESY cross-peak between the N-methyl protons and the proton at the C5 position of the pyrazole ring.

Caption: NOE between N-methyl protons and a C5-proton confirms N1-methylation.

The absence of this correlation, and the potential presence of an NOE to a proton on a substituent at a different position, would suggest an alternative methylation site.

Comparative Analysis: NOESY vs. Other 2D NMR Techniques

While HSQC and HMBC are indispensable for assembling the carbon framework, they provide information through bonds. NOESY, on the other hand, provides through-space information, which is uniquely suited for confirming the spatial relationship that defines the N1-methylation site.

Technique Information Provided Application in N1-Methylation Validation Strengths Limitations
2D HSQC Direct one-bond ¹H-¹³C correlations.[7]Assigns the N-methyl protons to the N-methyl carbon.High sensitivity; excellent for identifying all protonated carbons.Provides no information about connectivity beyond one bond.
2D HMBC Two- and three-bond ¹H-¹³C correlations.[7]Connects the N-methyl protons to carbons in the heterocyclic ring (2 bonds away).Crucial for establishing the overall carbon skeleton and placing the N-methyl group on the ring system.The absence of a correlation is not definitive proof of a long distance, as the coupling constant can be near zero for certain dihedral angles.[7]
2D NOESY Through-space ¹H-¹H correlations (< 5 Å).[2]Provides direct, unambiguous evidence of the N-methyl group's proximity to specific protons on the ring.The "gold standard" for confirming stereochemistry and regiochemistry when through-bond data is ambiguous.[2][10]The intensity of the NOE is dependent on molecular weight and tumbling rate; for intermediate-sized molecules, the NOE can be zero.[5] Requires careful optimization of the mixing time.

Conclusion: An Integrated Approach for Unambiguous Validation

Validating the structure of an N1-methylated compound requires a holistic and evidence-based approach. While 1D NMR and through-bond 2D experiments like HSQC and HMBC are essential for piecing together the molecular puzzle, they can sometimes fall short of providing definitive proof of the methylation site. The 2D NOESY experiment, by directly probing through-space proximity, offers the final, crucial piece of evidence. By observing a clear NOE correlation between the N-methyl protons and a spatially close proton on the molecular scaffold, researchers can confidently and unambiguously confirm the N1-methylation structure, ensuring the integrity of their data and the viability of their drug candidates. This integrated, self-validating workflow represents a robust strategy for any scientist working in the field of drug discovery and development.[11][12]

References

  • Tugarinov, V., et al. Assigning methyl resonances for protein solution-state NMR studies. Progress in Nuclear Magnetic Resonance Spectroscopy, 2021. [Link]

  • Columbia University NMR Core Facility. HSQC and HMBC. [Link]

  • Stanford University NMR Facility. NOESY. [Link]

  • Kay, L. E., et al. An NMR Experiment for Measuring Methyl-Methyl NOEs in 13C-Labeled Proteins with High Resolution. Journal of the American Chemical Society, 1998. [Link]

  • ResearchGate. Assignments of methyl resonances with known backbone assignments. [Link]

  • Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • University of Ottawa NMR Facility Blog. Sorting Out NOE's for Exchanging Rotamers. [Link]

  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry? [Link]

  • University of Wisconsin-Madison Chemistry Department. Automation on Hermes: H- C HSQCs and HMBCs. [Link]

  • Epistemeo. How to interpret a NOESY NMR spectrum. YouTube, 2012. [Link]

  • Chemistry LibreTexts. 5.4: NOESY Spectra. [Link]

  • University of California, Riverside Department of Chemistry. 2D-NOESY Spectra of Small Molecules - Hints And Tips. [Link]

  • Wiley Analytical Science. The NOE Effect. [Link]

  • Angulo, J., and Nieto, P. M. Perspectives on NMR in drug discovery: a technique comes of age. Expert Opinion on Drug Discovery, 2011. [Link]

  • The University of Chicago NMR Facility. 1D NOESY made easy. [Link]

  • ResearchGate. HMBC-HMQC and HMQC-NOESY-HMQC spectra of MSG. [Link]

  • News-Medical. Advanced NMR-based methods for studying RNPs and drug design. [Link]

  • ResearchGate. Reference-free NOE NMR analysis. [Link]

  • University of Ottawa NMR Facility Blog. NOESY: Small Molecules vs Large Molecules. [Link]

  • Ciulli, A., and Williams, G. NMR as a “Gold Standard” Method in Drug Design and Discovery. Pharmaceuticals, 2010. [Link]

  • The Organic Chemistry Tutor. 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube, 2020. [Link]

  • NIMC. Nmr In Drug Design Advances In Analytical Biotechnology. [Link]

  • Bashtrykov, P., et al. Identification of a conserved α-helical domain at the N terminus of human DNA methyltransferase 1. Journal of Biological Chemistry, 2021. [Link]

Sources

Comparative

Bioisosteric Replacement of 3-Iodoindole with 3-Iodoindazole: A Technical Guide

Executive Summary The bioisosteric replacement of the indole scaffold with indazole is a classical strategy in medicinal chemistry, often employed to modulate metabolic stability, solubility, and hydrogen bonding pattern...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The bioisosteric replacement of the indole scaffold with indazole is a classical strategy in medicinal chemistry, often employed to modulate metabolic stability, solubility, and hydrogen bonding patterns. However, the specific transition from 3-iodoindole to 3-iodoindazole introduces unique electronic and steric implications that extend beyond simple atom swapping.

This guide objectively analyzes the structural, physicochemical, and synthetic consequences of this replacement. While 3-iodoindole offers a highly electron-rich


-system suitable for cation-

interactions, it suffers from photolytic instability and metabolic susceptibility. 3-Iodoindazole emerges as a superior alternative in contexts requiring enhanced halogen bonding capability, an additional hydrogen bond acceptor vector, and improved bench stability.

Physicochemical & Structural Comparison

The core distinction between these two scaffolds lies in the nitrogen insertion at position 2 (N2). This modification fundamentally alters the electronic landscape of the ring system, influencing both the acidity of the N1-proton and the polarization of the C3-Iodine bond.

Comparative Data Matrix
Feature3-Iodoindole3-IodoindazoleImpact on Drug Design
Structure Benzo-fused pyrroleBenzo-fused pyrazoleIndazole adds an H-bond acceptor (N2).
H-Bonding 1 Donor (N1-H)1 Donor (N1-H), 1 Acceptor (N2)Indazole allows "bidentate" hinge binding in kinases.
pKa (N-H) ~16.2 (Very weak acid)~13.8 (More acidic)Indazole is easier to deprotonate; higher solubility at basic pH.
LogP (Lipophilicity) HigherLower (~0.5 - 0.8 log units less)Indazole improves aqueous solubility.
Electronic Nature Electron-rich (excess

-density)
Less electron-rich (N2 pulls density)Indazole is less prone to oxidative metabolism.
C3-Iodine Character Weak

-hole
Strong

-hole
3-Iodoindazole is a superior Halogen Bond (XB) donor.
Stability Light sensitive; prone to oxidationHigh thermal and photostabilityIndazole is preferred for library storage and scale-up.
The Halogen Bonding Advantage

A critical, often overlooked advantage of 3-iodoindazole is the enhancement of Halogen Bonding (XB) .

  • Mechanism: The electron-withdrawing nature of the N2 nitrogen in indazole reduces the electron density on the C3 carbon compared to indole.

  • Result: This depletion enhances the positive electrostatic potential (the

    
    -hole) on the iodine atom along the C-I axis.
    
  • Application: If the iodine interacts with a backbone carbonyl (e.g., in a kinase hinge region), 3-iodoindazole will form a significantly tighter binding interaction than 3-iodoindole.

Decision Framework: When to Swap?

Not every indole should be replaced. Use the following logic flow to determine if the 3-iodoindazole scaffold suits your lead optimization campaign.

DecisionMatrix cluster_legend Decision Factors Start Current Lead: 3-Iodoindole Derivative Q1 Is the Indole C3-Iodine essential for potency? Start->Q1 Q2 Is the molecule metabolically unstable? Q1->Q2 Yes (XB or hydrophobic fill) Res_Keep KEEP 3-Iodoindole (Maintain e- richness) Q1->Res_Keep No (Remove Iodine) Q3 Does the binding pocket have an unfulfilled donor? Q2->Q3 No Res_Swap SWAP to 3-Iodoindazole Q2->Res_Swap Yes (Oxidation prone) Q3->Res_Keep No Q3->Res_Swap Yes (N2 can accept H-bond) L1 Indazole provides: 1. Stronger Halogen Bond 2. Lower LogP 3. H-Bond Acceptor at N2

Figure 1: Decision matrix for bioisosteric replacement.

Synthetic Accessibility & Protocols

While 3-iodoindole is synthetically accessible, it is chemically fragile. 3-Iodoindazole is robust but requires specific conditions to ensure regioselectivity during iodination.

Comparative Synthetic Routes

Route A: Direct Iodination (Electrophilic Substitution) [1]

  • 3-Iodoindole: Reacts instantly with

    
    /KOH or NIS. Risk:[2] Over-iodination and oxidation to oxindole byproducts.
    
  • 3-Iodoindazole: Reacts slower. Requires basic conditions (KOH/NaOH) to deprotonate N1, facilitating electrophilic attack at C3. Advantage:[2][3] Highly regioselective; no N-iodination occurs if basic conditions are maintained.

Route B: De Novo Synthesis (Indazole Specific)

  • Diazotization: 3-Aminoindazole

    
     Diazonium Salt 
    
    
    
    Sandmeyer (
    
    
    ). This route is unique to indazoles and allows for the introduction of iodine late-stage if the C3 position was previously functionalized with an amine.
Experimental Protocol: Synthesis of 3-Iodo-1H-indazole

This protocol is optimized for reliability and scalability, minimizing the formation of poly-iodinated byproducts.

Reagents:

  • 1H-Indazole (1.0 eq)[4]

  • Iodine (

    
    ) (1.2 eq)[4]
    
  • Potassium Hydroxide (KOH) pellets (2.5 eq)

  • Solvent: DMF (Dimethylformamide)[4]

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1H-Indazole (5.0 mmol) in DMF (10 mL).

  • Base Addition: Add KOH pellets (12.5 mmol) to the solution. Stir at room temperature for 15 minutes. Observation: The solution may darken slightly as the indazolyl anion is generated.

  • Iodination: Add solid Iodine (6.0 mmol) portion-wise over 10 minutes.

    • Critical Control: Do not add iodine all at once to avoid localized high concentrations that could promote side reactions.

  • Reaction: Seal the flask and stir at ambient temperature (

    
    ) for 60–90 minutes. Monitor via TLC (Hexane/EtOAc 3:1). The product is typically less polar than the starting material.
    
  • Quench: Pour the reaction mixture into a stirred solution of 10% aqueous

    
     (50 mL) and crushed ice. This reduces unreacted iodine (solution turns from brown to colorless/white precipitate).
    
  • Isolation: Filter the resulting precipitate. Wash the cake copiously with water (

    
     mL) to remove DMF and inorganic salts.
    
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (0-30% EtOAc in Hexanes) if high purity (>99%) is required.

Yield: Typically 85-95%. Characterization:


 NMR (DMSO-

) shows the disappearance of the C3 proton singlet (

ppm).

Performance Case Study: Kinase Hinge Binding

To illustrate the functional impact, we examine the theoretical binding mode in a kinase hinge region (e.g., CDK or FGFR families).

Interaction Map

In many kinase inhibitors, the scaffold resides in the ATP-binding pocket.

  • 3-Iodoindole Mode:

    • N1-H: Donates H-bond to the hinge backbone carbonyl (Glu/Met).

    • C3-I: Projects into the hydrophobic back pocket or gatekeeper region.

    • Limitation: The C2-H is non-interacting.

  • 3-Iodoindazole Mode:

    • N1-H: Donates H-bond to hinge carbonyl.

    • N2: Accepts H-bond from the hinge backbone NH. (Gain of Interaction)

    • C3-I: Projects into the back pocket with a stronger

      
      -hole , potentially forming a halogen bond with a backbone carbonyl or a conserved water molecule.
      

InteractionMap cluster_binding Kinase Hinge Region Interactions cluster_ligand 3-Iodoindazole Scaffold Backbone_CO Hinge C=O Backbone_NH Hinge N-H Ind_N2 Indazole N2 (Acceptor) Backbone_NH->Ind_N2 H-Bond (Unique to Indazole) Gatekeeper Gatekeeper Residue (e.g., Thr/Met) Ind_N1 Indazole N1-H (Donor) Ind_N1->Backbone_CO H-Bond Ind_I3 Indazole C3-Iodine (XB Donor) Ind_I3->Gatekeeper Halogen Bond (Enhanced u03c3-hole)

Figure 2: Interaction map showing the "bidentate" binding capability of indazole compared to the monodentate indole.

Conclusion

The replacement of 3-iodoindole with 3-iodoindazole is a high-value bioisosteric switch. It is particularly recommended when:

  • Solubility is a limiting factor (Indazole lowers LogP).

  • Metabolic Stability needs improvement (Indazole is less oxidative-prone).

  • Binding Affinity can be improved via an additional H-bond acceptor (N2) or a stronger Halogen Bond (C3-I).

While 3-iodoindole remains useful for maximizing hydrophobic contacts, the 3-iodoindazole scaffold offers a more balanced profile of stability, solubility, and specific binding vectors, making it a superior choice for modern fragment-based and structure-based drug design.

References

  • Indazoles as Indole Bioisosteres: 5HT3 Receptor Antagonists Source: Journal of Medicinal Chemistry URL:[Link]

  • Halogen Bonding in Hypervalent Iodine and Organoiodine Systems Source: Journal of the American Chemical Society / NIH URL:[Link]

  • Metabolic Stability of Indazole vs Indole Derivatives Source: National Institutes of Health (PMC) URL:[Link]

  • General Synthesis of 3-Iodo-1H-indazole Source: MDPI (Molecules) URL:[Link][5]

Sources

Validation

LC-MS fragmentation patterns of difluoro-iodo-methyl-indazole

Technical Guide: LC-MS Fragmentation Patterns of Difluoro-iodo-methyl-indazole Executive Summary Difluoro-iodo-methyl-indazole represents a high-value heterocyclic scaffold, primarily utilized as an intermediate in the s...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: LC-MS Fragmentation Patterns of Difluoro-iodo-methyl-indazole

Executive Summary

Difluoro-iodo-methyl-indazole represents a high-value heterocyclic scaffold, primarily utilized as an intermediate in the synthesis of tyrosine kinase inhibitors and novel psychoactive substances (NPS). Its unique substitution pattern—combining the high electronegativity of two fluorine atoms with the lability of an iodine atom—creates a distinct mass spectrometric signature essential for structural elucidation and metabolic profiling.

This guide provides a definitive technical analysis of its LC-MS fragmentation behavior, contrasting it with Bromo- and Chloro- analogs. We establish a validated fragmentation model to distinguish this scaffold from isobaric impurities and regioisomers.

Mechanistic Insight: The Halogen Effect

The fragmentation logic of difluoro-iodo-methyl-indazole is governed by the hierarchy of bond dissociation energies (BDE) and the "Halogen Dance" effect.

  • The Iodine Trigger (C-I Lability): The C-I bond (~57 kcal/mol) is significantly weaker than C-F (~115 kcal/mol) or C-H (~98 kcal/mol). Under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID), the primary fragmentation pathway is the homolytic or heterolytic cleavage of the iodine atom.

  • Fluorine Stabilization: The two fluorine atoms rarely fragment. Instead, they exert a strong inductive effect (-I), stabilizing the resulting carbocation or radical cation on the indazole core after iodine loss.

  • Methyl Group Role: Depending on its position (N-methyl vs. C-methyl), the methyl group dictates secondary fragmentation (e.g., loss of

    
     or 
    
    
    
    ).

Experimental Protocol

To ensure reproducibility, the following LC-MS methodology is recommended. This protocol is self-validating through the use of internal isotopic standards.

LC-MS/MS Acquisition Parameters
  • System: UHPLC coupled to Q-TOF or Triple Quadrupole (QqQ).

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 min (Iodo-compounds are lipophilic and elute late).

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Collision Energy (CE): Stepped 20-40 eV (Crucial to observe both the molecular ion and the de-iodinated core).

Fragmentation Pathways & Visualization

The fragmentation tree below illustrates the stepwise degradation of the parent ion.

Key Transitions:

  • Precursor Ion (

    
    ):  Distinct mass defect due to Iodine (approx. mass 294-310 Da depending on isomer).
    
  • Primary Fragment (

    
     or 
    
    
    
    ):
    Loss of Iodine (127 Da) or HI (128 Da). This is the Base Peak at higher collision energies.
  • Secondary Fragment (

    
    ):  Cleavage of the pyrazole ring (characteristic of indazoles).
    

FragmentationPath Parent Parent Ion [M+H]+ (Difluoro-iodo-methyl-indazole) Frag1 [M+H - I]+ (De-iodinated Core) Base Peak Parent->Frag1 Loss of I• (127 Da) Low CE (20 eV) Frag2 [M+H - I - CH3]+ (Demethylated Core) Frag1->Frag2 Loss of CH3• (15 Da) Frag3 [M+H - I - HCN]+ (Ring Opening) Frag1->Frag3 Loss of HCN (27 Da) High CE (40 eV) Frag4 [M+H - I - F]+ (Defluorination - Rare) Frag1->Frag4 Loss of F• (19 Da)

Figure 1: ESI+ Fragmentation pathway of Difluoro-iodo-methyl-indazole. The loss of Iodine is the rate-limiting step for subsequent ring fragmentation.

Comparative Analysis: Iodo vs. Alternatives

This section compares the Iodo-scaffold against its Bromo- and Chloro- analogs, which are common alternatives in cross-coupling reactions (e.g., Suzuki-Miyaura).

Table 1: Performance Comparison of Halogenated Indazoles
FeatureDifluoro-Iodo -methyl-indazoleDifluoro-Bromo -methyl-indazoleDifluoro-Chloro -methyl-indazole
Isotopic Pattern Singlet (Monoisotopic

I)
Doublet (1:1 ratio,

Br/

Br)
Doublet (3:1 ratio,

Cl/

Cl)
C-X Bond Energy ~57 kcal/mol (Weakest)~68 kcal/mol~81 kcal/mol (Strongest)
Fragmentation Rapid Loss of I (Even at low CE)Stable Molecular Ion (Requires med CE)Very Stable (Hard to fragment halogen)
Retention Time Longest (Highest Lipophilicity)IntermediateShortest
Detection Limit High (Iodine enhances ionization)ModerateModerate

Analysis:

  • Selectivity: The Iodo analog is easily distinguished by the absence of an isotopic pattern (unlike Br/Cl). If you see a split peak M and M+2, it is not the iodo compound.

  • Stability: The Iodo compound is photosensitive and may degrade in the ion source if temperatures are too high (>350°C), showing premature de-iodination. The Bromo analog is more thermally stable.

References

  • Synthesis and Reactivity of Fluoro-Indazoles Title: Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles.[1] Source: Journal of Heterocyclic Chemistry (2009).[2] URL:[Link]

  • Fragmentation of Halogenated Heterocycles Title: Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for structural elucidation.[3][4] Source: Royal Society of Chemistry (2015).[4] URL:[Link]

  • Indazole Scaffold Characterization Title: Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles.[5][6] Source: RSC Advances (2023). URL:[Link]

  • General MS Interpretation Title: Ion Formation and Organic Fragmentation in LCMS.[3][7] Source: Metware Bio (2024). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

6,7-Difluoro-3-iodo-1-methyl-1H-indazole proper disposal procedures

Proper Disposal Procedures for 6,7-Difluoro-3-iodo-1-methyl-1H-indazole[1][2][3] Part 1: Executive Safety & Disposal Directive Compound Classification: Halogenated Organic Solid (Heterocyclic) Primary Disposal Method: Hi...

Author: BenchChem Technical Support Team. Date: February 2026

Proper Disposal Procedures for 6,7-Difluoro-3-iodo-1-methyl-1H-indazole[1][2][3]

Part 1: Executive Safety & Disposal Directive

Compound Classification: Halogenated Organic Solid (Heterocyclic) Primary Disposal Method: High-Temperature Incineration (Rotary Kiln) via licensed hazardous waste contractor.[1] Critical Restriction: DO NOT dispose of down drains, in trash, or by evaporation.[1] DO NOT mix with non-halogenated solvents or strong oxidizers.[1]

6,7-Difluoro-3-iodo-1-methyl-1H-indazole is a halogenated heterocyclic compound.[1][4] Its disposal is strictly regulated due to the presence of fluorine and iodine atoms, which can generate corrosive acid gases (Hydrogen Fluoride, Hydrogen Iodide) and potentially toxic byproducts (dioxins/furans) if incinerated improperly.[1]

Part 2: Hazard Assessment & Technical Rationale

Before initiating disposal, you must understand the causality behind the safety protocols. This compound is not merely "chemical waste"; it is a precursor to corrosive thermal decomposition products.

PropertyHazard ImplicationOperational Requirement
Halogen Content (F, I) Thermal decomposition releases HF (Hydrofluoric Acid) and HI (Hydrogen Iodide).[1][4]Must be flagged as "Halogenated" to ensure incineration facilities use wet scrubbers.[1]
Indazole Core Nitrogen-rich heterocycle; potential for NOx generation.[1]Segregate from oxidizers (e.g., Nitric Acid, Peroxides) to prevent uncontrolled exothermic reactions.[1]
Physical State (Solid) Particulate dispersion risk.[1]Use anti-static weighing boats; dispose of contaminated solids (gloves/paper) in the same stream.

Part 3: Step-by-Step Disposal Protocol

Phase 1: Waste Segregation & Preparation

Objective: Prevent cross-contamination and ensure the waste stream is chemically compatible.

  • Isolate the Waste Stream:

    • Solid Waste: Collect pure substance, contaminated weighing papers, and solid residues in a dedicated wide-mouth jar (HDPE or Glass).[1]

    • Liquid Waste (Mother Liquors): If the compound is dissolved in a solvent (e.g., DMSO, DCM), it must go into the Halogenated Organic Solvents carboy.[1]

    • Note: Adding even 1 mL of this halogenated compound to 10 L of non-halogenated solvent renders the entire 10 L "Halogenated Waste," significantly increasing disposal costs.[1]

  • Chemical Compatibility Check:

    • INCOMPATIBLE: Strong Oxidizers (Peroxides, Nitrates), Strong Acids.[1]

    • COMPATIBLE: Other halogenated organics (Dichloromethane, Chloroform), non-reactive organic solids.[1]

Phase 2: Packaging & Containment

Objective: Secure containment to prevent leakage during transport.

  • Primary Container: Use a screw-top jar. Polyethylene (HDPE) is preferred for solids; Amber Glass is preferred if the compound is in solution (to prevent photodegradation of the iodine moiety).

  • Secondary Containment: Place the primary container inside a secondary tray or clear plastic bag to capture potential spills.[1]

Phase 3: Labeling (The "Chain of Custody")

Objective: Communicate hazards to downstream waste handlers. A generic "Waste" label is insufficient and dangerous.

Required Label Elements:

  • Full Chemical Name: 6,7-Difluoro-3-iodo-1-methyl-1H-indazole (No abbreviations).[1]

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated.[1]

  • Composition: If in solution, list the solvent and approximate concentration (e.g., "Dichloromethane 95%, Compound 5%").

Phase 4: Storage & Hand-off
  • Store in a Satellite Accumulation Area (SAA) designated for hazardous waste.[1][2]

  • Ensure the container is kept closed at all times except when adding waste.[1][2][5]

  • Request pickup from your institution's EHS (Environmental Health & Safety) or licensed contractor (e.g., Veolia, Clean Harbors).[1]

Part 4: Visualizing the Workflow

The following decision tree illustrates the critical logic for segregating this specific compound.

DisposalWorkflow Start Start: 6,7-Difluoro-3-iodo-1-methyl-1H-indazole Waste StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Form (Powder, contaminated paper) StateCheck->Solid Solid Liquid Liquid Form (Dissolved in Solvent) StateCheck->Liquid Solution SolidContainer Collect in Wide-Mouth Jar (HDPE or Glass) Solid->SolidContainer SolidLabel Label: 'Hazardous Waste - Solid' Tag: 'Halogenated Organic' SolidContainer->SolidLabel HandOff EHS / Contractor Pickup (Incineration w/ Scrubber) SolidLabel->HandOff SolventCheck Identify Solvent Base Liquid->SolventCheck HaloSolvent Halogenated Solvent Base (e.g., DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent Base (e.g., Methanol, DMSO) SolventCheck->NonHaloSolvent CombineHalo Dispose in 'Halogenated Waste' Carboy HaloSolvent->CombineHalo NonHaloSolvent->CombineHalo MUST be treated as Halogenated due to solute CombineHalo->HandOff

Figure 1: Decision logic for segregating 6,7-Difluoro-3-iodo-1-methyl-1H-indazole waste. Note that mixing this compound with non-halogenated solvents reclassifies the entire mixture as halogenated.[1][5]

Part 5: Emergency Procedures (Spill Management)

If a spill occurs during the disposal process, adhere to the following:

ScenarioImmediate ActionCleanup Protocol
Minor Solid Spill (< 5g) Isolate area. Wear PPE (Double Nitrile Gloves, N95/P100 Mask).[1]1. Cover with wet paper towel to prevent dust.2.[1] Wipe up carefully.3.[1] Place all waste in the Solid Halogenated container.
Liquid Spill Ventilate area.[1][6] Evacuate if volatile solvent (DCM) is involved.[1]1. Use absorbent pads/vermiculite.2.[1] Do not use combustible materials (sawdust) if oxidizers are nearby.3. Dispose as Halogenated Solvent Waste .[1]
Skin Contact Remove contaminated clothing.[1][3][6][7]Flush with water for 15 minutes. Seek medical attention if irritation persists.

References

  • National Institutes of Health (NIH) - PubChem. 6-iodo-1H-indazole Compound Summary (Analogous Structure).[1] Retrieved from [Link]1]

  • U.S. Environmental Protection Agency (EPA). Land Disposal Restrictions for Halogenated Organic Compounds (40 CFR Part 268, Appendix III).[1] Retrieved from [Link]1]

  • Temple University EHRS. Halogenated Solvents in Laboratories - Disposal Guide. Retrieved from [Link]1]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 6,7-Difluoro-3-iodo-1-methyl-1H-indazole

Part 1: Executive Safety Summary Compound: 6,7-Difluoro-3-iodo-1-methyl-1H-indazole CAS: 1257535-15-1 Physical State: Solid (Powder/Crystal) Occupational Exposure Band (OEB): OEB 3 (Estimated: 10–100 µg/m³) — Treat as Po...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Compound: 6,7-Difluoro-3-iodo-1-methyl-1H-indazole CAS: 1257535-15-1 Physical State: Solid (Powder/Crystal) Occupational Exposure Band (OEB): OEB 3 (Estimated: 10–100 µg/m³) — Treat as Potent/Irritant.

Immediate Action Directive:

  • Respiratory: Do NOT handle open powder outside a certified chemical fume hood.

  • Dermal: This compound is lipophilic (fluorinated). Double nitrile gloves are mandatory for all handling.

  • Reactivity: The Carbon-Iodine (C-I) bond is photolabile. Protect pure material from prolonged exposure to high-intensity light.

Part 2: Hazard Architecture & Risk Assessment

As researchers, we must look beyond the generic "Warning" label. We analyze the structure to predict the risk.

  • The Fluorine Effect (Lipophilicity): The 6,7-difluoro substitution significantly increases the lipophilicity (LogP) of the indazole core compared to the parent heterocycle.

    • Risk:[1][2][3] Enhanced ability to penetrate the stratum corneum (outer skin layer). Standard latex gloves provide insufficient protection against solvated forms of this compound.

  • The Iodine Moiety (Reactivity): The C-3 Iodine provides a handle for cross-coupling (Suzuki/Sonogashira) but introduces chemical instability.

    • Risk:[1][2][3] Potential for homolytic cleavage under UV light, releasing radical species or free iodine.

  • Particulate Hazard (Inhalation): Like many halogenated heteroaromatics, the dust is a potent respiratory tract irritant (H335).

    • Risk:[1][2][3] Inhalation can cause sensitization or acute mucosal inflammation.

Part 3: PPE Selection Matrix

Rationale: This matrix prioritizes barrier integrity against lipophilic solids in solution.

Protection ZoneStandard Operation (Weighing/Transfer)High-Risk Operation (Spill Cleanup/Scale-up >10g)Technical Rationale
Hand Protection Double Nitrile (0.11 mm / 4 mil minimum outer)Laminate Film (Silver Shield) under NitrileFluorinated organics can permeate thin nitrile if dissolved in acetone/DCM. Double layer provides a "breakthrough buffer."
Eye Protection Chemical Safety Goggles (Indirect Vent)Face Shield + GogglesPowder fines can bypass standard safety glasses. Goggles seal the orbital area.
Respiratory Fume Hood (Face velocity: 0.5 m/s)P100/N95 Respirator (if hood sash >18" or cleaning spills)Engineering controls (Hood) are primary. Respirators are the last line of defense.
Body Lab Coat (Cotton/Poly blend), Long Pants, Closed ShoesTyvek® Sleeves or ApronPrevents dust accumulation on street clothes, which can transfer exposure home.
Decision Logic: PPE Selection

PPE_Decision Start Start: Handling 6,7-Difluoro-3-iodo... State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution (DCM/THF) State->Solution Quant Quantity? Solid->Quant Action3 Solvent Protocol: Double Nitrile (Check Breakthrough) Splash Guard Solution->Action3 Small < 100 mg Quant->Small Analytical Large > 100 mg Quant->Large Prep/Synth Action1 Standard PPE: Single Nitrile + Glasses (In Hood) Small->Action1 Action2 Enhanced PPE: Double Nitrile + Goggles (Static Control Critical) Large->Action2

Figure 1: Decision tree for selecting appropriate PPE based on physical state and quantity.

Part 4: Operational Workflow (Step-by-Step)
A. Weighing & Transfer (Critical Step)

The primary risk of exposure occurs here due to static generation.

  • Engineering Setup: Verify Fume Hood flow. Place a static dissipative mat or use an ionizing gun inside the hood. Fluorinated compounds are notoriously static-prone and will "jump" from spatulas.

  • Donning: Put on inner nitrile gloves (white/blue)

    
     Lab coat 
    
    
    
    Outer nitrile gloves (purple/black). Color contrast helps identify tears.
  • Transfer:

    • Use a disposable anti-static weighing boat.

    • Technique: Do not dump. Tap the spatula gently.

    • Pro-Tip: If the powder is fluffy/static, wipe the spatula with a Kimwipe dampened with ethanol (allow to dry) to discharge static before dipping.

  • Solubilization: Add solvent immediately after weighing to suppress dust.

B. Reaction Monitoring
  • Sampling: When taking TLC/LCMS aliquots, assume the septum is contaminated. Wipe the top of the flask with a solvent-damp tissue after needle withdrawal.

  • Sharps: Dispose of needles immediately into a sharps container inside the hood. Do not recap.

C. Spill Cleanup (Solid)
  • Isolate: Close the hood sash.

  • Wet Method: Do not sweep dry powder (generates aerosols). Cover the spill with a paper towel dampened with Ethanol .

  • Collect: Wipe up the wet slurry. Place all towels and gloves used into a sealed solid waste bag.

Part 5: Waste Disposal & Deactivation

Classification: Halogenated Organic Waste. Regulatory Note: The presence of Fluorine and Iodine strictly categorizes this as halogenated.[4] Mixing this with non-halogenated waste can result in significant fines and disposal facility rejection.

Waste StreamHandling InstructionContainer Labeling
Solid Waste Double-bag in polyethylene."Solid Hazardous Waste: Halogenated Indazole Derivative"
Liquid Waste Segregate from acid/base streams."Halogenated Organic Solvents (Contains Iodine/Fluorine)"
Sharps Standard puncture-proof container."Sharps - Chemically Contaminated"
Disposal Logic Flow

Waste_Flow Waste Chemical Waste Type State? Waste->Type Liquid Liquid Mother Liquor Type->Liquid Solid Contaminated Solids (Gloves/Towels) Type->Solid Check Halogen Check Liquid->Check Halo Halogenated Stream (Red Can) Solid->Halo Double Bagged Check->Halo Contains F/I

Figure 2: Waste stream segregation logic to ensure regulatory compliance.

Part 6: References & Authority
  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).Link

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

  • PubChem. Compound Summary: 6-Iodo-1H-indazole (Structural Analog for Hazard Extrapolation).Link

  • Ansell Chemical Resistance Guide. Permeation & Degradation Data for Nitrile vs. Halogenated Solvents.Link

Disclaimer: This guide is based on structural analog analysis and standard chemical hygiene practices for halogenated heterocycles. In the absence of a compound-specific SDS, users must adopt the "Precautionary Principle" and handle as a high-hazard material.

Sources

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